AF 568 carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H28K2N2O11S2 |
|---|---|
Molekulargewicht |
770.9 g/mol |
IUPAC-Name |
dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C33H30N2O11S2.2K/c1-32(2)12-17(14-47(40,41)42)20-8-23-27(10-25(20)34-32)46-28-11-26-21(18(15-48(43,44)45)13-33(3,4)35-26)9-24(28)29(23)22-7-16(30(36)37)5-6-19(22)31(38)39;;/h5-13,34H,14-15H2,1-4H3,(H,36,37)(H,38,39)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI-Schlüssel |
ULPHFJDFCQUIAD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AF 568 Carboxylic Acid: A Comprehensive Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
AF 568 carboxylic acid is a bright, orange-fluorescent dye that has become an indispensable tool in biological imaging and fluorescence-based assays. Its high photostability, pH insensitivity, and strong fluorescence quantum yield make it a popular choice for labeling proteins, nucleic acids, and other biomolecules. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and visualizations to aid in understanding the underlying principles. Notably, this compound is structurally identical to Alexa Fluor 568, and as such, their spectral properties are interchangeable.[1]
Core Spectral and Photophysical Properties
The utility of a fluorophore is defined by its specific spectral characteristics. These properties dictate the optimal instrumentation setup for its use and its suitability for various applications. The key spectral properties of this compound are summarized in the table below.
| Property | Value | References |
| Excitation Maximum (λex) | 572 - 579 nm | [1][2][][4][5] |
| Emission Maximum (λem) | 598 - 603 nm | [1][2][][4][5] |
| Molar Extinction Coefficient (ε) | ~91,000 - 94,238 M-1cm-1 | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.69 - 0.912 | [2][4] |
| Fluorescence Lifetime (τ) | ~3.56 ns | [6] |
Understanding the Photophysical Processes
The fluorescence of this compound can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.
References
In-Depth Technical Guide to the Spectral Properties of AF 568 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectral characteristics of AF 568 carboxylic acid, a widely utilized fluorescent dye in biological research and drug development. The document details its excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield. Furthermore, it outlines standardized experimental protocols for the accurate determination of these properties, ensuring reproducibility and reliability in your research applications.
Core Spectroscopic Data
This compound is a bright, photostable, orange-red fluorescent dye that is spectrally similar to Alexa Fluor 568. Its carboxylic acid group allows for its use as a reference standard or for conjugation to various biomolecules. The key spectral properties of this compound are summarized below. It is important to note that the exact values can vary slightly depending on the solvent, pH, and conjugation state. The data presented represents a range of values reported by various commercial suppliers.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λ_ex) | 572 - 579 nm | [1][2][3] |
| Emission Maximum (λ_em) | 598 - 603 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 88,000 - 94,238 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ_f) | 0.69 - 0.912 | [2] |
Principles of Fluorescence: Excitation and Emission
The fluorescence of this compound is governed by the principles of electronic excitation and subsequent relaxation, a process often visualized using a Jablonski diagram. Upon absorption of a photon of light with sufficient energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the excited state through non-radiative processes. From this relaxed state, it can return to the ground state by emitting a photon, a process known as fluorescence. Due to the energy lost during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.
Experimental Protocols
Accurate determination of the spectral properties of this compound is critical for its effective use. The following are generalized protocols for measuring absorbance, fluorescence spectra, and relative quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration of the substance, and l is the path length of the light through the sample.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a concentrated stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
Absorbance Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the absorption maximum (λ_max), which is around 572-579 nm for AF 568.
-
Use the same buffer as a blank to zero the spectrophotometer.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (slope = ε * l). The path length (l) is typically 1 cm.
-
Measurement of Excitation and Emission Spectra
These spectra are essential for determining the optimal wavelengths for excitation and detection.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation maximum).
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of a spectrofluorometer to the absorption maximum (e.g., 575 nm).
-
Scan a range of emission wavelengths (e.g., 585 nm to 750 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the emission maximum (e.g., 603 nm).
-
Scan a range of excitation wavelengths (e.g., 500 nm to 590 nm) to record the fluorescence excitation spectrum. The peak of this spectrum should correspond to the absorption maximum (λ_ex).
-
Determination of Relative Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a quantum yield standard with absorption and emission properties similar to AF 568. A common standard for this spectral region is Rhodamine 101 in ethanol (B145695) (Φ_f = 1.0).
-
Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbances of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measurement of Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively, and n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
AF 568 carboxylic acid molecular weight and formula
AF 568 carboxylic acid is a fluorescent dye notable for its photostability and brightness.[][2][3] It is the non-reactive form of the AF 568 dye, often utilized as a reference standard in fluorescence experiments.[2][4][5] The carboxylic acid group can, however, be reacted with amines, hydrazines, or hydroxylamines through the use of carbodiimides like EDAC.[2][4][5] This dye is an analogue of Alexa Fluor™ 568.[2]
Core Properties
Below is a summary of the fundamental physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 770.91 g/mol | [][2][4][5][6] |
| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [][2][5][6] |
Spectroscopic and Physical Data
The dye exhibits strong fluorescence in the orange spectrum and is readily soluble in aqueous and common organic solvents.[][3][4][5]
| Property | Value | Reference |
| Excitation Maximum (λex) | 572 nm | [][2][4][5] |
| Emission Maximum (λem) | 598 nm | [][2][4][5] |
| Appearance | Violet solid | [][4][5] |
| Solubility | Good in water, DMF, DMSO | [][4][5] |
Handling and Storage
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [2][4][5] |
| Storage Conditions | Store in the dark, desiccated. | [4][5] |
| Shipping Temperature | Ambient | [2][4][5] |
References
AF 568 Carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AF 568 carboxylic acid, a fluorescent dye widely utilized in biological research and drug development. It details the chemical structure, spectral properties, and common applications of this versatile molecule. Furthermore, this guide offers a detailed protocol for its conjugation to proteins, a fundamental technique for fluorescent labeling of biomolecules.
Core Properties of this compound
AF 568 is a bright, photostable, orange-fluorescent dye that is structurally analogous to Alexa Fluor™ 568.[1] The carboxylic acid derivative is the non-reactive form of the dye, often employed as a reference standard in experiments involving AF 568 conjugates.[1][2] However, the carboxylic acid group provides a handle for covalent modification, enabling its conjugation to primary amines on biomolecules through the use of carbodiimide (B86325) crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1][2] This property makes it a valuable tool for fluorescently labeling proteins, antibodies, and other amine-containing molecules. The dye is known for its good water solubility and pH resistance between pH 4 and 10.
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [1][2] |
| Molecular Weight | 770.91 g/mol | [1] |
| Excitation Maximum (λ_max) | 572 nm | [1][2] |
| Emission Maximum (λ_em) | 598 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.912 | |
| Solubility | Good in water, DMF, and DMSO | [2] |
| Storage Conditions | Store at -20°C in the dark, desiccated | [2] |
Chemical Structure
The chemical structure of this compound is presented below. This diagram illustrates the core xanthene fluorophore, the sulfonated groups that enhance water solubility, and the terminal carboxylic acid group that serves as the point of attachment for bioconjugation.
References
AF 568 Carboxylic Acid: A Technical Guide to Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of AF 568 carboxylic acid in commonly used laboratory solvents, DMSO and water. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this fluorescent probe in their experimental workflows.
Core Properties of this compound
This compound is a bright, photostable, orange-fluorescent dye that is structurally analogous to Alexa Fluor® 568.[1] Its free carboxylic acid group allows for its use as a reference standard or for conjugation to primary amines on biomolecules through the use of carbodiimides or by converting it to a reactive ester.[2][3][4] The hydrophilic nature of the dye makes it a suitable candidate for labeling sensitive proteins.[2]
Solubility Data
The solubility of a fluorescent dye is a critical parameter for its effective use in various applications, influencing stock solution preparation, labeling efficiency, and final conjugate purity. While qualitatively described as having good solubility in both dimethyl sulfoxide (B87167) (DMSO) and water, quantitative data is essential for precise experimental design.
| Solvent | Reported Solubility | Molecular Weight ( g/mol ) | Calculated mg/mL |
| DMSO | 10 mM[] | 770.91 | ~7.71 mg/mL |
| Water | Good / Soluble[3][4] | 770.91 | Not Quantitatively Determined |
Note: The molecular weight of the dipotassium (B57713) salt of this compound (C₃₃H₂₈K₂N₂O₁₁S₂) is 770.91 g/mol .
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, light-protected microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Based on the mass of the dye provided, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration (Molecular Weight = 770.91 g/mol ).
-
Volume (µL) = (mass of dye (mg) / 770.91) * 100,000
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
-
Store the stock solution at -20°C, protected from light and moisture. For frequent use, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Generalized Protocol for Aqueous Solubility Determination
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q®) or desired aqueous buffer
-
Spectrophotometer
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge capable of high speed
-
pH meter
-
Calibrated analytical balance
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water or buffer in separate vials.
-
Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance of each dilution at the maximum absorption wavelength of AF 568 (approximately 572 nm).
-
Create a standard curve of absorbance versus concentration using a known concentration of the dye in a solvent where it is freely soluble (e.g., DMSO) and then diluted in the aqueous solvent.
-
Use the standard curve and the absorbance of the saturated aqueous solution to determine the concentration of the dissolved this compound. This concentration represents the aqueous solubility at the tested temperature and pH.
Visualizations
Experimental Workflow: Bioconjugation of this compound to a Primary Amine
The following diagram illustrates a typical workflow for the covalent labeling of a biomolecule containing a primary amine with this compound. This process involves the activation of the carboxylic acid group, followed by the nucleophilic attack from the amine.
Caption: Bioconjugation workflow of this compound.
This guide provides essential technical information regarding the solubility of this compound. While a precise quantitative value for aqueous solubility remains to be widely reported, the provided protocols offer a framework for its determination and effective use in experimental settings. Researchers are encouraged to empirically verify solubility and optimal conditions for their specific applications.
References
AF 568 Carboxylic Acid: A Technical Guide to Photostability and pH Resistance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the photostability and pH resistance of AF 568 carboxylic acid, a bright, orange-fluorescent dye structurally identical to Alexa Fluor® 568. Renowned for its high fluorescence quantum yield and robust performance, AF 568 has become a staple in a variety of life science applications, from standard microscopy to super-resolution imaging. This document provides a comprehensive overview of its performance characteristics, supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid in experimental design and execution.
Core Properties of this compound
AF 568 is a water-soluble dye that exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common laser lines and filter sets. The carboxylic acid moiety allows for its use as a reference standard or for conjugation to primary amines through carbodiimide (B86325) chemistry.
| Property | Value | Reference |
| Excitation Maximum | 579 nm | [1] |
| Emission Maximum | 603 nm | [1] |
| Fluorescence Quantum Yield (Φ) | 0.69 | N/A |
Photostability of this compound
In one study, when subjected to continuous illumination from a fluorescence microscope, an Alexa Fluor 568-conjugated antibody exhibited significantly slower fluorescence decay compared to a FITC-conjugate.[3][4] Another report indicated that Alexa Fluor 568 experienced a 51% reduction in fluorescence intensity under continuous 535 nm illumination in a fluorescence microscope, highlighting its consideration as a highly photostable dye.
Comparative Photostability Data
| Fluorophore | Relative Photostability | Experimental Conditions |
| Alexa Fluor 568 | High | Continuous illumination with a fluorescence microscope.[3][4] |
| FITC | Low | Continuous illumination with a fluorescence microscope.[3][4] |
pH Resistance of this compound
A key advantage of AF 568 is its remarkable resistance to changes in pH. The fluorescence of AF 568 conjugates is largely independent of pH across a wide physiological range. This characteristic is crucial for quantitative applications in cellular environments where local pH can vary. While a specific pKa value for this compound is not prominently reported, its performance indicates it is a reliable probe for imaging and flow cytometry without significant signal fluctuation due to pH.
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life
This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.
Materials:
-
This compound solution (e.g., 1 µM in PBS, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., 561 nm laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a thin film of the this compound solution on a microscope slide and allow it to dry, or embed the dye in a polyacrylamide gel on the slide to immobilize the molecules.
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for AF 568 (e.g., for 561 nm excitation and >580 nm emission).
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).
-
Protocol 2: Assessment of pH Resistance
This protocol describes a method to evaluate the pH sensitivity of this compound using a spectrofluorometer.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
A series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a set of solutions by diluting the this compound stock solution to a final concentration (e.g., 250 nM) in each of the different pH buffers.
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorption maximum of AF 568 (~579 nm).
-
Set the emission wavelength to the emission maximum of AF 568 (~603 nm).
-
Alternatively, an emission scan can be performed (e.g., from 585 nm to 700 nm).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample.
-
Use the corresponding buffer without the dye as a blank for each measurement.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
A stable fluorescence intensity across the pH range indicates high pH resistance.
-
Mandatory Visualizations
Immunofluorescence Staining Workflow
The following diagram illustrates a typical workflow for indirect immunofluorescence staining using an AF 568-conjugated secondary antibody for visualization with a confocal microscope.
Caption: A typical workflow for indirect immunofluorescence staining.
dSTORM Experimental Workflow
This diagram outlines the key steps in a direct Stochastic Optical Reconstruction Microscopy (dSTORM) experiment utilizing AF 568.
Caption: Key steps in a dSTORM super-resolution imaging experiment.
References
Data Presentation: Photophysical Properties of AF 568
An In-Depth Technical Guide to the Quantum Yield of AF 568 Carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount. AF 568, a bright and photostable orange-fluorescent dye, is a widely utilized tool in cellular imaging, super-resolution microscopy, and flow cytometry.[1][2][3] This guide provides a comprehensive overview of the fluorescence quantum yield of this compound, detailed experimental protocols for its measurement, and a clear visualization of the experimental workflow.
AF 568 is noted for its high photostability, brightness, and pH-insensitivity, making it a superior alternative to traditional fluorophores like FITC.[1][3][4][5] The carboxylic acid form of AF 568 is generally non-reactive but can be used as a reference standard or conjugated to molecules like hydrazines, hydroxylamines, and amines using carbodiimide (B86325) chemistry.[6][7]
The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission, is a critical parameter for any fluorophore. The reported quantum yield for AF 568 varies depending on the specific derivative and the measurement conditions. Below is a summary of its key photophysical properties.
| Property | Value | Conditions / Notes | Source(s) |
| Fluorescence Quantum Yield (Φ) | 0.69 | For Alexa Fluor 568 succinimidyl ester in aqueous buffer (PBS, pH 7.2).[8][9] | Thermo Fisher Scientific[8][9] |
| 0.912 | For this compound. Solvent not specified. | Lumiprobe, Antibodies.com[6][7] | |
| Excitation Maximum (λex) | 572 - 578 nm | [6][7][9][10][11] | |
| Emission Maximum (λem) | 598 - 603 nm | [6][7][9][10][11] | |
| Molar Extinction Coefficient (ε) | 88,000 - 94,238 M-1cm-1 | [6][7][10][12] | |
| Fluorescence Lifetime (τ) | 3.6 ns | In aqueous solution. | Thermo Fisher Scientific[8] |
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which compares the sample's fluorescence to a well-characterized standard with a known quantum yield.[13]
Principle
The relative method is based on the principle that for optically dilute solutions, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields, after correcting for absorbance and the refractive index of the solvent.[13][14] The calculation is performed using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.[13]
Methodology
-
Selection of a Standard: Choose a suitable fluorescence standard with a known, stable quantum yield. The standard should have absorption and emission profiles that overlap with AF 568. Rhodamine 101 or Sulforhodamine 101 are often used for this spectral region.
-
Solution Preparation:
-
Prepare stock solutions of both the this compound (sample) and the chosen standard in a high-purity solvent (e.g., ethanol (B145695) or PBS).
-
From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is within the range of 0.01 to 0.1.[14] This minimizes inner filter and re-absorption effects.[13][15]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.
-
Determine and record the precise absorbance value at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength must be used for both the sample and the standard.[14]
-
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard.
-
It is crucial to keep all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) identical for all measurements.[14]
-
Record the emission spectrum of a solvent blank for subsequent background subtraction.[14]
-
-
Data Analysis:
-
For each fluorescence spectrum, subtract the solvent blank's spectrum to correct for background and Raman scattering.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[14]
-
Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the x-axis.[13][14]
-
Perform a linear regression for each plot to determine the slope (gradient, Grad). The plot should be linear, confirming that there are no concentration-dependent quenching effects.
-
-
Quantum Yield Calculation:
-
Using the gradients (GradX and GradST) obtained from the plots and the known quantum yield of the standard (ΦST), calculate the quantum yield of this compound (ΦX) using the formula provided above. Remember to include the correction for the refractive indices (η) of the solvents if they are different.[13]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. dianabiotech.com [dianabiotech.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Fluorescent Dye 568 carboxylic acid (A270025) | Antibodies.com [antibodies.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Alexa Fluor 568/Alexa Fluor 568 FluoroFinder [app.fluorofinder.com]
- 12. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. iss.com [iss.com]
AF 568 Carboxylic Acid: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
AF 568 carboxylic acid is a non-reactive fluorescent dye that serves as a versatile tool in modern biological research. Structurally identical to Alexa Fluor 568, this bright, orange-red fluorescent molecule offers exceptional photostability and a high quantum yield, making it a staple in a variety of high-sensitivity imaging applications.[1][2] Its carboxylic acid functional group provides a key handle for bioconjugation, allowing for the covalent labeling of proteins, peptides, antibodies, and other amine-containing biomolecules. This guide provides an in-depth overview of this compound, its key properties, detailed experimental protocols, and its application in cutting-edge research techniques.
Core Properties and Quantitative Data
The robust photophysical properties of AF 568 make it an ideal choice for demanding fluorescence-based assays.[1] It exhibits consistent fluorescence across a broad pH range, a critical feature for live-cell imaging and experiments involving pH fluctuations.[1] The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 572 nm - 579 nm | [1][3][4] |
| Emission Maximum (λem) | 598 nm - 603 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | ~91,000 - 94,238 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.69 - 0.912 | [4][5] |
Bioconjugation: Covalently Linking AF 568 to Your Target
The carboxylic acid group of AF 568 is not directly reactive with amines on biomolecules. It must first be activated to form a more reactive species. The most common method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the efficiency and stability of the reaction.[6][7]
General Protein Labeling Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound using EDC and Sulfo-NHS chemistry.
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. microscopyu.com [microscopyu.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fluorescent Dye 568 carboxylic acid (A270025) | Antibodies.com [antibodies.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
AF 568 Dye vs. Alexa Fluor 568 Dye: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Alexa Fluor 568, a widely used fluorescent dye in life sciences research. It addresses the common nomenclature, "AF 568," and details the dye's properties, applications, and relevant experimental protocols.
It is important to clarify from the outset that "AF 568" and "Alexa Fluor 568" refer to the same fluorophore. "AF 568" is a common and widely accepted abbreviation for Alexa Fluor 568. Alexa Fluor 568 is a bright, photostable, and pH-insensitive fluorescent dye belonging to the Alexa Fluor family, originally developed by Molecular Probes, now part of Thermo Fisher Scientific.
Core Technical Specifications
The performance of Alexa Fluor 568 is defined by its spectroscopic properties, which are critical for designing and interpreting fluorescence-based experiments.
| Property | Value |
| Excitation Maximum | 578 nm |
| Emission Maximum | 603 nm |
| Molar Extinction Coefficient | 91,000 cm⁻¹M⁻¹ |
| Quantum Yield | 0.69 |
| Brightness* | 63 |
| Photostability | High |
| pH Sensitivity | Low (pKa ~4.3) |
*Brightness is the product of the molar extinction coefficient and the quantum yield.
Key Applications and Experimental Protocols
Alexa Fluor 568 is a versatile dye used in a multitude of fluorescence-based applications due to its brightness and photostability. Below are detailed protocols for some of its primary applications.
Immunofluorescence (IF) Staining of Fixed Cells
Immunofluorescence is a cornerstone technique for visualizing the localization of specific proteins within cells.
Experimental Workflow:
Immunofluorescence Staining Workflow
Protocol:
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the Alexa Fluor 568-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBST for 5 minutes each in the dark.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Alexa Fluor 568 (e.g., TRITC/Cy3 filter set).
Flow Cytometry
Flow cytometry allows for the high-throughput analysis and sorting of cells based on their fluorescent properties.
Logical Flow of Data Acquisition:
Flow Cytometry Data Acquisition
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from tissue or cell culture.
-
Staining: Stain the cells with a primary antibody, followed by an Alexa Fluor 568-conjugated secondary antibody, or directly with a primary antibody conjugated to Alexa Fluor 568. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspension: Resuspend the cells in the buffer at an appropriate concentration (e.g., 1x10⁶ cells/mL).
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser that can excite Alexa Fluor 568 (e.g., a 561 nm yellow-green laser).
-
Data Analysis: Gate the cell populations and analyze the fluorescence intensity to quantify the target protein expression.
Signaling Pathway Visualization
While Alexa Fluor 568 is a tool for visualization rather than a participant in signaling, it is instrumental in elucidating such pathways. For example, it can be used to track the translocation of a transcription factor, like NF-κB, from the cytoplasm to the nucleus upon pathway activation.
NF-κB Signaling Pathway Visualization Strategy:
NF-κB Pathway Visualization
In this conceptual diagram, an antibody targeting the p65 subunit of NF-κB is conjugated to Alexa Fluor 568. Upon stimulation (e.g., with TNF-α), the IκB inhibitor is degraded, allowing NF-κB to translocate to the nucleus. This movement can be visualized and quantified using immunofluorescence microscopy, with the Alexa Fluor 568 signal moving from a predominantly cytoplasmic to a nuclear localization.
Conclusion
Alexa Fluor 568, often abbreviated as AF 568, is a high-performance fluorophore essential for a wide range of fluorescence-based biological assays. Its exceptional brightness, photostability, and pH insensitivity make it a reliable choice for applications demanding high sensitivity and resolution, from standard immunofluorescence to advanced microscopy techniques. The provided protocols offer a foundational framework for the successful application of this versatile dye in research and development.
Technical Guide: Storage and Handling of AF 568 Carboxylic Acid Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential technical information for the proper storage, handling, and utilization of AF 568 carboxylic acid powder, a versatile fluorescent dye. AF 568, a bright, photostable, and water-soluble orange fluorescent dye, is a valuable tool in various life science applications, including microscopy, flow cytometry, and the preparation of bioconjugates. This document outlines its physicochemical properties, storage and stability guidelines, and detailed protocols for its use in bioconjugation.
Core Properties and Storage
Proper storage and handling are critical to maintain the chemical integrity and fluorescent properties of this compound. The powdered, non-reactive form of the dye is generally stable long-term when stored correctly.
Data Presentation: Physicochemical and Spectral Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [1][2] |
| Molecular Weight | 770.91 g/mol | [1][2] |
| Appearance | Violet Solid | [1][2] |
| Excitation Maximum (λex) | 572 nm | [1][3] |
| Emission Maximum (λem) | 598 nm | [1][3] |
| Molar Extinction Coeff. | 94,238 cm⁻¹M⁻¹ | [2][3] |
| Fluorescence Quantum Yield | 0.912 | [2][4] |
| Solubility | Good solubility in water, DMF, and DMSO | [1][2][3] |
| pH Sensitivity | Insensitive in the pH range of 4 to 10 | [5][6] |
Storage and Handling Recommendations
To ensure the longevity and performance of this compound powder, the following storage and handling procedures are mandatory:
-
Long-Term Storage: Upon receipt, the lyophilized powder should be stored at -20°C in a desiccated environment and protected from light.[2][3][4] When stored under these conditions, the product is stable for up to 24 months.[3][4]
-
Transportation: The powder can be transported at room temperature for short periods (up to 3 weeks) without compromising its integrity.[3][4]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. As with all fine chemical powders, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area.
-
Solution Preparation and Storage: Prepare stock solutions in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] Once dissolved, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. These stock solutions should be stored at ≤–20°C and protected from light.[7]
Experimental Protocols
This compound is a non-reactive form of the dye, often used as a reference standard.[3] However, its free carboxylic acid group can be chemically activated to conjugate it to primary amines, hydrazines, or hydroxylamines, making it a versatile tool for labeling biomolecules.
Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry
This is the most common method for labeling proteins and other amine-containing biomolecules. The two-step process minimizes protein self-polymerization by first activating the dye and then introducing it to the target molecule.
Methodology:
-
Reagent Preparation:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5.
-
EDC Solution: Prepare a 10 mg/mL solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in ultrapure water immediately before use.
-
Sulfo-NHS Solution: Prepare a 10 mg/mL solution of N-hydroxysulfosuccinimide (sulfo-NHS) in ultrapure water immediately before use.
-
This compound Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of this compound with the Activation Buffer.
-
Add the freshly prepared EDC and sulfo-NHS solutions to the dye solution. A common starting point is a 2 mM final concentration of EDC and a 5 mM final concentration of sulfo-NHS.
-
Mix well and incubate for 15 minutes at room temperature, protected from light.
-
-
Preparation of the Biomolecule:
-
Dissolve or exchange the buffer of the amine-containing biomolecule (e.g., protein, antibody) into the Coupling Buffer. The concentration should typically be at least 2 mg/mL.[5]
-
-
Conjugation Reaction:
-
Add the activated AF 568-sulfo-NHS ester solution to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS). The first colored band to elute from the column is typically the labeled protein.
-
Protocol 2: Synthesis of AF 568 Hydrazide
This protocol describes the conversion of the carboxylic acid to a hydrazide, which can then be used to label molecules containing aldehydes or ketones.
Methodology:
-
Reagent Preparation:
-
Solvent: Anhydrous methanol (B129727) or ethanol.
-
Hydrazine (B178648) Hydrate (B1144303): Use an excess amount (e.g., 3-5 molar equivalents) relative to the dye.
-
-
Reaction Procedure:
-
Dissolve this compound powder in the chosen alcohol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Pour the reaction mixture into distilled water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the AF 568 hydrazide.[8]
-
Mandatory Visualization
The following diagram illustrates the workflow for the two-step conjugation of this compound to a primary amine on a target biomolecule using EDC/sulfo-NHS chemistry.
Caption: Workflow for two-step bioconjugation of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
AF 568 carboxylic acid safety data sheet information
This guide provides an in-depth overview of AF 568 carboxylic acid, a fluorescent dye widely utilized in life sciences research. The information is intended for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, handling, storage, and potential applications.
Physicochemical and Spectral Properties
This compound is the non-reactive form of the bright, orange-fluorescent dye AF 568.[1][2][3] It is structurally identical to Alexa Fluor® 568 and serves as an excellent reference standard in experiments involving AF 568 dye conjugates.[4][5] This dye is known for its high photostability and pH resistance, making it a versatile tool in various imaging applications.[6]
| Property | Value |
| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂[7][] |
| Molecular Weight | 770.91 g/mol [] |
| Appearance | Violet Solid[] |
| Solubility | Good in water, DMF, and DMSO[4][7][] |
| Excitation Maximum | 572 nm[4][7][] |
| Emission Maximum | 598 nm[4][7][] |
| Molar Extinction Coefficient (ε) | 94,238 L⋅mol⁻¹⋅cm⁻¹[4] |
| Fluorescence Quantum Yield | 0.912[4][7] |
| CF260 | 0.4[4] |
| CF280 | 0.32[4] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and performance of this compound.
| Condition | Recommendation |
| Storage | Store at -20°C in the dark for up to 24 months after receipt.[4][7] Desiccate.[4][7] |
| Transportation | Can be transported at room temperature for up to 3 weeks.[4][7] |
| Light Exposure | Avoid prolonged exposure to light.[4][7] |
A general workflow for handling and storage is outlined below:
Reactivity and Applications
This compound is considered the non-reactive form of the AF 568 dye.[4] Its primary application is as a reference standard in experiments that utilize AF 568 dye conjugates.[4][5]
While the carboxylic acid group is generally unreactive, it can be chemically activated to conjugate with other molecules. The carboxylic acid can react with hydrazines, hydroxylamines, and amines in the presence of carbodiimides, such as EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in aqueous media.[4][5][6] This allows for the synthesis of activated esters like sulfo-NHS, TFP (2,3,5,6-tetrafluorophenol), and STP (4-sulfo-2,3,5,6-tetrafluorophenol).[6]
This potential for activation makes it a versatile precursor for creating custom conjugates.
Safety Information
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[9]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
-
-
Toxicological Information: The toxicological properties have not been fully investigated.[9]
-
Ecological Information: Do not empty into drains.[9] It is expected to be soluble in water, and persistence is unlikely.[9]
The following diagram outlines a basic safety workflow for handling this chemical in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. AF568 carboxylic acid | AxisPharm [axispharm.com]
- 6. dianabiotech.com [dianabiotech.com]
- 7. lunanano.ca [lunanano.ca]
- 9. fishersci.com [fishersci.com]
The Core Principles of Alexa Fluor 568 Carboxylic Acid Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the fluorescence of Alexa Fluor 568 (AF 568) carboxylic acid, a widely utilized fluorophore in biological research and drug development. We will explore its photophysical properties, provide detailed experimental protocols for its application, and visualize key processes to facilitate a comprehensive understanding.
The Foundation of Fluorescence: A Photophysical Overview
Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. This process can be understood through the principles of molecular orbital theory and is often depicted using a Jablonski diagram.
For Alexa Fluor 568, a bright, photostable, and pH-insensitive orange-red fluorescent dye, this process is exceptionally efficient.[1][2] The core structure of AF 568 allows for the delocalization of π-electrons, which is fundamental to its ability to absorb and emit light. The carboxylic acid moiety provides a versatile attachment point for conjugation to various biomolecules, although it is the succinimidyl ester derivative that is typically used for labeling primary amines on proteins and other molecules.[3]
// Transitions "S0" -> "S1" [label="Absorption (578 nm)", color="#34A853", style=bold, arrowhead=vee]; "S1" -> "S1" [label="Vibrational Relaxation\n(non-radiative)", color="#EA4335", style=dashed, arrowhead=vee, constraint=false, pos="0.5,2.3!"]; "S1" -> "S0" [label="Fluorescence (603 nm)", color="#4285F4", style=bold, arrowhead=vee, constraint=false, pos="-0.5,1!"]; "S1" -> "T1" [label="Intersystem Crossing", color="#5F6368", style=dashed, arrowhead=vee]; "T1" -> "S0" [label="Phosphorescence\n(non-radiative)", color="#EA4335", style=dashed, arrowhead=vee]; } caption: "Jablonski Diagram illustrating the principle of fluorescence for Alexa Fluor 568."
The key steps in the fluorescence of AF 568 are:
-
Excitation: A photon of light with energy corresponding to the absorption maximum of AF 568 (approximately 578 nm) is absorbed by the molecule.[4][5] This excites an electron from the ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁).
-
Excited-State Lifetime: The molecule remains in the excited state for a very short period, typically a few nanoseconds (the fluorescence lifetime).[6] During this time, it undergoes rapid vibrational relaxation to the lowest vibrational level of the S₁ state, losing some energy as heat.
-
Emission: The molecule returns to the ground electronic state (S₀) by emitting a photon of light. This emitted photon has lower energy (and thus a longer wavelength, around 603 nm) than the absorbed photon, a phenomenon known as the Stokes shift.[3][4]
An alternative, non-radiative pathway for de-excitation is intersystem crossing to the triplet state (T₁), from which the molecule can return to the ground state via phosphorescence or non-radiative decay. However, for highly fluorescent dyes like AF 568, the fluorescence pathway is dominant.
Photophysical Properties of Alexa Fluor 568
The performance of a fluorophore is defined by several key quantitative parameters. The table below summarizes the critical photophysical properties of Alexa Fluor 568.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 578 nm | [4][5] |
| Maximum Emission Wavelength (λem) | 603 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 91,000 cm-1M-1 | [4] |
| Fluorescence Quantum Yield (Φ) | 0.69 | [4][6] |
| Fluorescence Lifetime (τ) | 3.6 ns | [6] |
| Photostability | High | [1][7][8][9][10] |
| pH Sensitivity | Low (pH 4-10) | [1] |
Molar Extinction Coefficient (ε): This value represents the efficiency with which the dye absorbs light at its maximum absorption wavelength. A higher value indicates a greater probability of light absorption.
Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 0.69 indicates that for every 100 photons absorbed, 69 are emitted as fluorescence.[4][6]
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.[6]
Photostability: Alexa Fluor 568 is known for its high resistance to photobleaching (irreversible photodegradation), which allows for longer exposure times and more robust imaging.[7][8][9][10]
Experimental Protocols
The carboxylic acid form of Alexa Fluor 568 is typically activated to an N-hydroxysuccinimidyl (NHS) ester to facilitate covalent labeling of primary amines (-NH₂) found on proteins (e.g., lysine (B10760008) residues) and other biomolecules.[3]
General Protocol for Protein Labeling with Alexa Fluor 568 NHS Ester
This protocol is a general guideline for conjugating Alexa Fluor 568 NHS ester to a protein, such as an antibody.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Alexa Fluor 568 NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., gel filtration)
-
Elution buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against an appropriate buffer.[3]
-
Adjust the protein concentration to 1-2 mg/mL.[]
-
-
Prepare the Dye Stock Solution:
-
Dissolve the Alexa Fluor 568 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]
-
-
Labeling Reaction:
-
Add the 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 0.1 M (this will raise the pH to ~8.3, optimal for the NHS ester reaction).[13]
-
Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 (dye:protein) is common for IgG antibodies.[10]
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.[7]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column.[10]
-
Elute the column with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 578 nm (for the dye).
-
Storage:
-
Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C, potentially with the addition of a cryoprotectant like glycerol.[6]
Fluorescence Microscopy Protocol
This protocol provides a general workflow for imaging cells labeled with an Alexa Fluor 568 conjugate.
Procedure:
-
Cell Preparation: Prepare cells for fluorescence microscopy (e.g., seeding on coverslips, fixation, permeabilization, and blocking).
-
Primary Antibody Incubation: If performing immunofluorescence, incubate the cells with a primary antibody specific to the target of interest.
-
Secondary Antibody Incubation: Incubate the cells with a secondary antibody conjugated to Alexa Fluor 568 that recognizes the primary antibody.
-
Washing: Wash the cells to remove unbound antibodies.
-
Mounting: Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Imaging:
Conclusion
Alexa Fluor 568 carboxylic acid, and its reactive NHS ester derivative, is a powerful tool for fluorescently labeling biomolecules. Its exceptional brightness, high photostability, and pH insensitivity make it an ideal choice for a wide range of applications in research and drug development, from fluorescence microscopy to flow cytometry. A thorough understanding of its core fluorescence principles and adherence to optimized labeling and imaging protocols will enable researchers to generate high-quality, reliable data.
References
- 1. Alexa Fluor 568 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Alexa Fluor® 568 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 3. ulab360.com [ulab360.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
AF 568 Carboxylic Acid as a Non-Reactive Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of AF 568 carboxylic acid as a non-reactive control in fluorescence-based imaging and flow cytometry applications. This document outlines the rationale for its use, provides detailed experimental protocols, and presents a framework for data interpretation.
Introduction: The Importance of Negative Controls in Fluorescence-Based Assays
In fluorescence microscopy and flow cytometry, distinguishing specific signals from background noise is paramount for accurate data interpretation. Non-specific binding of fluorescently labeled reagents can lead to false-positive results and misinterpretation of protein localization, expression levels, and cellular interactions. Therefore, a comprehensive set of negative controls is essential to validate the specificity of the observed fluorescence.
One critical, yet often overlooked, control is the assessment of non-specific binding of the fluorophore itself. While controls such as "secondary antibody only" account for non-specific binding of the secondary antibody, they do not address the potential for the fluorescent dye to interact non-specifically with cellular components. This compound, as a non-reactive form of the Alexa Fluor™ 568 dye, serves as an ideal tool for this purpose.
Rationale for Using this compound as a Non-Reactive Control
This compound is a derivative of the bright and photostable Alexa Fluor™ 568 dye. The key feature of this molecule for control experiments is its terminal carboxylic acid group, which is significantly less reactive towards biological macromolecules under standard physiological conditions compared to amine-reactive succinimidyl esters or thiol-reactive maleimides used for conjugation.
By incubating a sample with this compound at a concentration equivalent to the fluorophore concentration in the experimental sample (e.g., a fluorescently labeled antibody), researchers can assess the level of background fluorescence attributable to the dye itself. This allows for the differentiation of true, antibody-mediated signals from non-specific dye interactions.
Quantitative Data Presentation
To effectively assess the contribution of non-specific dye binding to the overall signal, a systematic quantification of fluorescence intensity is recommended. The following table provides a template for structuring such data. The values presented are illustrative and will vary depending on the cell type, fixation method, and imaging parameters.
| Control/Experimental Condition | Mean Fluorescence Intensity (A.U.) | Standard Deviation | Signal-to-Noise Ratio (vs. Unstained) |
| Unstained Cells | 15 | 3 | 1.0 |
| This compound | 25 | 5 | 1.7 |
| Secondary Antibody Only | 40 | 8 | 2.7 |
| Isotype Control | 55 | 10 | 3.7 |
| Experimental (Primary + Secondary Ab) | 250 | 30 | 16.7 |
Note: The data in this table is illustrative and serves as a template for presenting experimental results.
Experimental Protocols
The following protocols are designed to be adapted to specific experimental workflows. The key principle is to treat the non-reactive dye control sample in a manner as identical as possible to the fully stained experimental sample.
Materials
-
This compound (stored as a stock solution in DMSO or aqueous buffer, protected from light)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Mounting medium with DAPI
-
Coverslips and microscope slides
Protocol for Immunofluorescence Staining Control
-
Cell Culture and Fixation:
-
Seed cells on coverslips in a multi-well plate and culture to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Incubation with this compound:
-
Prepare a working solution of this compound in blocking buffer. The concentration should be molar-equivalent to the fluorophore concentration of your conjugated secondary antibody. For a typical secondary antibody used at 2 µg/mL with a dye-to-protein ratio of 4:1, the equivalent this compound concentration would be approximately 0.05 µM. It is recommended to perform a titration to determine the optimal concentration.
-
Incubate one set of coverslips (the non-reactive control) with the this compound solution for 1 hour at room temperature, protected from light.
-
For comparison, other control and experimental coverslips should be incubated with their respective antibody solutions (e.g., secondary antibody only, isotype control, primary + secondary antibody).
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and AF 568 (Excitation/Emission: ~571/598 nm).
-
Use identical acquisition settings (e.g., laser power, exposure time, gain) for all control and experimental slides to allow for direct comparison of fluorescence intensities.
-
Quantify the mean fluorescence intensity of the signal in the AF 568 channel for each condition.
-
Visualizations
Workflow for Utilizing this compound as a Control
Caption: Experimental workflow incorporating this compound as a non-reactive control.
Logical Relationship of Immunofluorescence Controls
Caption: Relationship between experimental signal and various negative controls.
Conclusion
Incorporating this compound as a non-reactive control is a critical step in validating the specificity of fluorescence-based assays. By directly assessing the contribution of the fluorophore to background signal, researchers can enhance the confidence in their data and avoid potential artifacts. This technical guide provides a framework for the implementation and interpretation of this essential control, ultimately leading to more robust and reproducible scientific findings.
Methodological & Application
Application Notes and Protocols for AF 568 Carboxylic Acid Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of AF 568 carboxylic acid, activated as a succinimidyl ester (NHS ester), to proteins. AF 568 is a bright, photostable orange fluorescent dye widely used in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. The conjugation process involves the formation of a stable amide bond between the amine-reactive dye and primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] Succinimidyl esters are a preferred choice for amine modification as they form stable carboxamide bonds.[2][3]
The protocol herein outlines the necessary reagents, step-by-step instructions for the conjugation reaction, purification of the conjugate, and methods to determine the degree of labeling (DOL). Optimization of the dye-to-protein molar ratio is crucial for achieving the desired level of labeling without compromising protein function due to over-labeling or yielding a signal that is too low from under-labeling.[1] For antibodies, an optimal DOL typically ranges from 2 to 10.[1]
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Dye | AF 568 NHS Ester | The succinimidyl ester is the amine-reactive form. |
| Protein Concentration | > 2 mg/mL | Higher concentrations improve conjugation efficiency.[4][5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Must be free of primary amines (e.g., Tris, glycine).[1] |
| Reaction pH | 8.3 - 9.0 | A slightly basic pH deprotonates primary amines for reaction.[1][6] |
| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh as NHS esters are moisture-sensitive.[7] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 15:1 ratio is a common starting point for optimization.[8] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 hour | Can be extended to increase the degree of labeling.[4][7] |
| Quenching Agent (Optional) | 50-100 mM Tris or Glycine (B1666218), pH 7.4 | To stop the reaction. |
| Purification Method | Gel Filtration (e.g., Sephadex G-25) or Dialysis | To remove unconjugated dye.[9][10] |
| AF 568 Absorbance Max (λmax) | ~578 nm | For calculating the degree of labeling.[4][7] |
| AF 568 Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | [4][7] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction.[1]
-
If the protein is in an incompatible buffer, dialyze it against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[8][10]
-
For the conjugation reaction, dilute the protein to a concentration of at least 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[4][11]
-
-
AF 568 NHS Ester Stock Solution:
-
Allow the vial of AF 568 NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[7][9]
-
This stock solution should be used immediately, though it can be stored at -20°C for up to a month if prepared with anhydrous DMSO.[11]
-
Protein Conjugation
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM AF 568 NHS Ester stock solution. The volume added corresponds to the desired dye-to-protein molar ratio. It is recommended to test three different molar ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal degree of labeling.[4]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][7] Continuous stirring during the incubation is recommended.[5]
-
(Optional) To stop the reaction, add a quenching agent like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.
Purification of the Conjugate
-
The labeled protein needs to be separated from the unconjugated dye.
-
Gel Filtration: This is the most common method.
-
Dialysis: This method is also effective but may be slower. Dialyze the reaction mixture against PBS (pH ~7.4) with several buffer changes until no free dye is observed in the dialysis buffer.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for AF 568 (~578 nm, Aₘₐₓ). Dilute the conjugate in PBS if necessary to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 0.9).[10]
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution to the absorbance at this wavelength:
-
A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer; for Alexa Fluor 568, it is approximately 0.46).[5]
-
-
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = A₂₈₀_corrected / ε_protein
-
Where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualization
References
- 1. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. biotium.com [biotium.com]
- 7. iright.com [iright.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biogradetech.com [biogradetech.com]
Application Notes and Protocols for Labeling Antibodies with Alexa Fluor™ 568 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Fluorescently labeled antibodies are indispensable tools in a wide array of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[1][] Alexa Fluor™ 568 is a bright and photostable orange-red fluorescent dye, making it an excellent choice for antibody conjugation.[3][4][5] This document provides detailed protocols and technical notes for the conjugation of antibodies with Alexa Fluor™ 568 carboxylic acid.
Unlike the more common succinimidyl ester (NHS ester) chemistry which targets primary amines directly, the use of a carboxylic acid-functionalized fluorophore requires a two-step carbodiimide-mediated reaction.[6][7] This process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of the dye, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated dye can then efficiently react with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[6][7][]
Properties of Alexa Fluor™ 568
Alexa Fluor™ 568 is a bright, orange-fluorescent dye with excitation ideally suited for the 568 nm laser line.[3][4] It is characterized by its high quantum yield, photostability, and pH insensitivity over a wide range, making it a reliable fluorophore for sensitive detection.[3][9]
| Property | Value | Reference |
| Excitation Maximum | 578 nm | [10] |
| Emission Maximum | 603 nm | [10] |
| Extinction Coefficient | 91,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield | 0.69 | [10] |
| Molecular Weight | ~792 Da | [10] |
Principle of EDC/NHS Chemistry
The conjugation of Alexa Fluor™ 568 carboxylic acid to an antibody is a two-step process facilitated by EDC and NHS.
-
Activation of Carboxylic Acid: EDC activates the carboxyl group on the Alexa Fluor™ 568 dye, forming a highly reactive O-acylisourea intermediate.[6][7][11]
-
Formation of NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve stability and reaction efficiency, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[6][7][11]
-
Amide Bond Formation: The NHS ester of Alexa Fluor™ 568 then reacts with primary amine groups (the N-terminus and the ε-amino groups of lysine residues) on the antibody to form a stable, covalent amide bond.[][11]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 3. Alexa Fluor 568 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Alexa Fluor® 568 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ulab360.com [ulab360.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Coupling of AF568 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to EDC/NHS Chemistry for Bioconjugation
The covalent labeling of biomolecules is a cornerstone of modern life sciences research and drug development. Among the various bioconjugation techniques, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form stable amide bonds is a widely adopted and versatile strategy. This method, often referred to as EDC/NHS chemistry, facilitates the direct coupling of a carboxyl group (-COOH) to a primary amine (-NH2).
EDC is a zero-length crosslinker, meaning it mediates the bond formation without becoming part of the final conjugate. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which can lead to low coupling efficiencies. To overcome this, NHS or its water-soluble analog, Sulfo-NHS, is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to create a stable amide bond, releasing NHS in the process.
This application note provides a detailed protocol for the coupling of AF568 carboxylic acid, a bright and photostable fluorescent dye, to amine-containing molecules such as proteins, antibodies, and peptides. The resulting fluorescently labeled biomolecules are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of AF568, forming a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Semi-Stable NHS Ester and Amine Coupling: The addition of NHS results in the formation of a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule (e.g., the side chain of a lysine (B10760008) residue on a protein) to form a stable amide bond. This second step is more efficient at a physiological to slightly basic pH (7.2-8.5).
Materials and Reagents
-
AF568 Carboxylic Acid
-
Amine-containing molecule (e.g., antibody, protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving AF568 carboxylic acid
-
Reaction tubes
-
Spectrophotometer
Note: Always use high-purity reagents and protect AF568 carboxylic acid from light. EDC and NHS are moisture-sensitive; store them desiccated at -20°C and warm to room temperature before opening.
Experimental Protocols
This protocol describes a two-step coupling procedure, which is generally preferred to minimize polymerization of the amine-containing biomolecule.
Step 1: Reagent Preparation
-
AF568 Carboxylic Acid Stock Solution: Prepare a stock solution of AF568 carboxylic acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Do not store these solutions.
-
Protein Solution: Dissolve the amine-containing protein in Coupling Buffer at a concentration of 1-10 mg/mL.
Step 2: Activation of AF568 Carboxylic Acid
-
Determine the molar quantities of AF568, EDC, and NHS required for the reaction. A molar excess of EDC and NHS over AF568 is recommended (see Table 1).
-
In a reaction tube protected from light, add the desired amount of AF568 carboxylic acid stock solution to the appropriate volume of Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the AF568 solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Amine-Containing Molecule
-
Immediately add the activated AF568-NHS ester solution to the protein solution in the Coupling Buffer.
-
The pH of the reaction mixture should be between 7.2 and 7.5. If necessary, adjust the pH with a small amount of 0.1 M sodium bicarbonate.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the AF568-labeled protein from excess dye and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
For desalting column purification, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein.
-
For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer with several buffer changes.
Data Presentation
Table 1: Recommended Reaction Parameters for AF568 Labeling
| Parameter | Recommended Range | Notes |
| Molar Ratio (AF568:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. |
| Molar Excess (EDC:AF568) | 2:1 to 10:1 | A higher excess may be needed for dilute protein solutions. |
| Molar Excess (NHS:AF568) | 1.5:1 to 5:1 | NHS stabilizes the activated intermediate, improving coupling efficiency.[1] |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the activated ester. |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C may be beneficial for sensitive proteins. |
| Activation pH | 4.7 - 6.0 | Optimal for EDC-mediated activation of the carboxyl group. |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with primary amines. |
Characterization of the Conjugate: Degree of Labeling (DOL)
The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.[2] The DOL can be determined using UV-Vis spectrophotometry.[3][4]
-
After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of AF568 (~579 nm, Amax).
-
Calculate the protein concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
CF (Correction Factor): The ratio of the absorbance of the dye at 280 nm to its absorbance at its λmax. For AF568, this is approximately 0.55.
-
εprotein: The molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
Calculate the DOL: DOL = Amax / (εdye × Protein Concentration (M))
-
εdye: The molar extinction coefficient of AF568 at its λmax (~92,000 M-1cm-1).
-
For antibodies, the optimal DOL typically falls between 2 and 10.[5] Over-labeling can lead to fluorescence quenching and loss of biological activity.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC or NHS due to moisture. | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH for activation or conjugation. | Verify the pH of the activation and coupling buffers. Use MES for activation and PBS or borate (B1201080) buffer for conjugation.[3] | |
| Presence of competing primary amines in the buffer. | Avoid buffers containing Tris or glycine. Perform a buffer exchange if necessary. | |
| Insufficient molar excess of reagents. | Increase the molar ratio of AF568, EDC, and NHS to the protein. | |
| Protein Precipitation | High concentration of EDC. | Reduce the molar excess of EDC.[3] |
| Protein instability in the reaction buffer. | Ensure the protein is soluble and stable in the chosen buffers. Consider performing the reaction at a lower temperature (4°C). | |
| High Background/Non-specific Staining | Incomplete removal of unreacted dye. | Ensure thorough purification of the conjugate using a desalting column or extensive dialysis. |
| Inefficient quenching. | Ensure the quenching step is performed correctly with an adequate concentration of quenching reagent. |
References
Application Notes and Protocols for AF 568 Carboxylic Acid in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AF 568 carboxylic acid for the fluorescent labeling of antibodies and their subsequent application in immunofluorescence microscopy. This document includes detailed protocols for antibody conjugation, quality control, and immunofluorescence staining of cells.
Introduction to this compound
AF 568 is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor® 568.[1] Its high photostability, pH insensitivity in the range of 4 to 10, and water solubility make it an excellent choice for immunofluorescence applications, including confocal microscopy and flow cytometry.[1][2] The carboxylic acid functional group of AF 568 is not reactive on its own but can be readily activated to form a stable amide bond with primary amines on proteins, such as lysine (B10760008) residues on antibodies.[1][3] This covalent conjugation allows for the specific and stable labeling of antibodies for use in various immunodetection assays.
Key Properties of AF 568
A summary of the essential quantitative data for AF 568 is presented in the table below, providing researchers with the necessary parameters for experimental setup and data analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | 572 nm | [4][5] |
| Emission Maximum (λem) | 598 nm | [4][5] |
| Molar Extinction Coefficient | 94,238 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | 0.912 | [4] |
| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [4] |
| Molecular Weight | ~770.91 g/mol | [6] |
Antibody Conjugation with this compound
The following protocol details the activation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) and its subsequent conjugation to a primary antibody.
Diagram of Antibody Conjugation Workflow
Caption: Workflow for conjugating antibodies with this compound.
Experimental Protocol: Antibody Conjugation
Materials:
-
Primary antibody (free of amine-containing stabilizers like BSA or glycine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, purify the antibody using an appropriate method like centrifugal filtration.
-
Adjust the antibody concentration to 2.5 mg/mL in Conjugation Buffer.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer.
-
Mix the this compound solution with the EDC/NHS solution at a 1:1 molar ratio.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated AF 568 dye to the antibody solution. A molar excess of 5-15 fold of the dye to the antibody is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody.
-
Quality Control: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for most antibodies is between 2 and 10.[1][4]
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of AF 568, which is 572 nm (A₅₇₂), using a spectrophotometer.
-
Calculate the DOL using the following formula:
DOL = (A₅₇₂ × ε_protein) / [(A₂₈₀ - (A₅₇₂ × CF₂₈₀)) × ε_dye]
Where:
-
A₅₇₂ is the absorbance of the conjugate at 572 nm.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of AF 568 at 572 nm (94,238 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
Immunofluorescence Microscopy Protocol
This protocol provides a general guideline for immunofluorescence staining of cultured cells using the custom-conjugated AF 568 antibody.
Diagram of Immunofluorescence Staining Workflow
Caption: General workflow for direct immunofluorescence staining.
Experimental Protocol: Immunofluorescence Staining
Materials:
-
Cultured cells on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA or 5% normal serum in PBS
-
AF 568-conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Rinse the cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the AF 568-conjugated primary antibody to the desired concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for AF 568 (Excitation: ~572 nm, Emission: ~598 nm) and the nuclear counterstain.
-
Storage and Handling
-
This compound: Store at -20°C in the dark, desiccated.[3][4]
-
Conjugated Antibody: Store at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C. Avoid repeated freeze-thaw cycles.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]
Application Notes and Protocols for AF 568 Carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 carboxylic acid is a bright, photostable, orange-fluorescent dye with spectral properties virtually identical to Alexa Fluor® 568.[1] Its high fluorescence quantum yield and resistance to photobleaching make it an excellent choice for various fluorescence-based applications, including flow cytometry. The carboxylic acid group allows for covalent conjugation to primary amines on proteins, such as antibodies, through the use of carbodiimide (B86325) crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance coupling efficiency.[2][3] This document provides detailed application notes and protocols for the use of this compound in flow cytometry, from antibody conjugation to cell staining and analysis.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | 572-579 nm | [1][3][4][5] |
| Emission Maximum (λem) | 598-603 nm | [1][3][4][5] |
| Molar Extinction Coefficient (ε) | ~91,000 - 94,238 M⁻¹cm⁻¹ | [3][6] |
| Fluorescence Quantum Yield (Φ) | ~0.69 - 0.912 | [3][6] |
| Recommended Laser Line | 561 nm | [6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody using EDC and Sulfo-NHS
This protocol describes the covalent attachment of this compound to a primary antibody for use in flow cytometry. The method utilizes a two-step carbodiimide reaction to activate the carboxylic acid group of the dye, which then reacts with primary amines on the antibody.
Materials:
-
This compound
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0[2]
-
Coupling Buffer: PBS, pH 7.2-8.5[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in Activation Buffer.[7] These reagents are moisture-sensitive and hydrolyze in water, so fresh solutions are critical.[2]
-
-
Activate this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and sulfo-NHS solutions in Activation Buffer. A typical molar ratio is a 1.5 to 2.5-fold molar excess of EDC and sulfo-NHS over the dye.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Prepare the Antibody:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.5) using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the activated AF 568 solution to the antibody solution. The molar ratio of dye to antibody should be optimized for each antibody, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2]
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. The labeled antibody will elute in the void volume.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~578 nm (for AF 568).
-
The concentration of the antibody can be calculated using the following formula:
-
Antibody Concentration (M) = [A₂₈₀ - (A₅₇₈ x CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer), and ε_protein is the molar extinction coefficient of the antibody.
-
-
The concentration of the dye can be calculated using the Beer-Lambert law:
-
Dye Concentration (M) = A₅₇₈ / ε_dye
-
-
DOL = Molar concentration of dye / Molar concentration of antibody
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Cell Surface Staining with AF 568-Conjugated Antibody for Flow Cytometry
This protocol details the steps for staining cell surface antigens using a directly conjugated AF 568 antibody.
Materials:
-
AF 568-conjugated primary antibody
-
Cell suspension (1 x 10⁶ cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Add the optimal concentration of the AF 568-conjugated antibody. This should be determined by titration, but a starting range of 1-10 µg/mL is common.[8]
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant. Repeat the wash step twice.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 561 nm laser.
-
Mandatory Visualizations
Caption: Experimental workflow for antibody conjugation and cell staining.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
Caption: Workflow for a drug uptake study using a fluorescently labeled compound.
Applications in Drug Discovery and Development
Flow cytometry, coupled with bright and stable fluorescent probes like AF 568, is a powerful tool in drug discovery and translational research.[9]
High-Throughput Screening
The ability of flow cytometry to rapidly analyze single cells makes it suitable for high-throughput screening (HTS) of compound libraries.[10] AF 568-labeled ligands can be used to screen for compounds that inhibit receptor binding.
Pharmacodynamic Biomarker Analysis
AF 568-conjugated antibodies can be used to monitor changes in the expression of cell surface or intracellular proteins in response to drug treatment. This provides valuable pharmacodynamic (PD) biomarker data, helping to establish dose-response relationships and understand the mechanism of action of a drug.[11]
Drug Uptake and Cellular Trafficking
By conjugating this compound to a small molecule drug, its uptake into cells can be quantified by flow cytometry.[11][12] This allows for the study of drug transport mechanisms and the evaluation of factors that may influence intracellular drug concentrations.
Analysis of Cellular Signaling Pathways
Flow cytometry can be used to dissect intracellular signaling pathways by detecting the phosphorylation status of key signaling proteins.[13][14] For example, in T-cell activation, an AF 568-conjugated antibody against a specific cell surface marker can be used in combination with other fluorescently labeled antibodies against intracellular phospho-proteins to identify the signaling response in a specific cell subset.[13][14]
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Fluorescent Dye 568 carboxylic acid (A270025) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Alexa Fluor 568/Alexa Fluor 568 FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. biologixgroup.com [biologixgroup.com]
- 8. Basic Antibody Staining - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow Cytometry: Impact On Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. cd-genomics.com [cd-genomics.com]
- 14. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: On-Resin Labeling of Peptides with AF 568 Carboxylic Acid for Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug discovery, enabling the study of peptide localization, protein-protein interactions, and enzyme activity.[1] AF 568 is a bright and photostable rhodamine-based fluorescent dye, making it an excellent choice for peptide labeling. This application note provides a detailed protocol for the efficient labeling of peptides with AF 568 carboxylic acid during solid-phase peptide synthesis (SPPS). The on-resin labeling approach offers several advantages, including the use of readily available carboxylated dyes, simplified purification of the final product, and applicability to a wide range of peptide sequences.[2] This method avoids the need for expensive and often moisture-sensitive pre-activated dyes.[2]
Properties of this compound
This compound is a non-reactive form of the AF 568 dye that can be coupled to the N-terminus of a peptide or to an amino group on a side chain. Its key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 572 nm | [3] |
| Emission Maximum (Em) | 598 nm | [3] |
| Molar Extinction Coefficient (ε) | 94,238 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | 0.912 | [3] |
| Molecular Weight | 770.91 g/mol | [3] |
| Solubility | Good in DMF, DMSO, and Water | [3] |
Experimental Protocols
This section details the protocols for on-resin labeling of a peptide with this compound, followed by cleavage from the resin and purification.
On-Resin N-Terminal Labeling Workflow
The following diagram illustrates the key steps for the on-resin labeling of a peptide with this compound.
Materials
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Protocol 1: On-Resin Labeling with this compound
This protocol is adapted from a highly efficient method for coupling carboxylated dyes to resin-bound peptides.[2]
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes.
-
Fmoc Deprotection: If the N-terminal Fmoc group is present, deprotect it by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Dye Activation:
-
In a separate vial, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
-
Coupling:
-
Drain the DMF from the swollen and deprotected peptide-resin.
-
Immediately add the activated AF 568 solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling time can be extended.
-
-
Final Washing: After the coupling is complete, wash the resin extensively with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove all soluble reagents. Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
The cleavage of the labeled peptide from the resin and removal of side-chain protecting groups is achieved using a strong acid cocktail.[4][5]
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture (Reagent K) is TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5 v/v). The choice of scavengers (TIS, water, EDT) depends on the peptide sequence to prevent side reactions with sensitive amino acids like Trp, Met, Cys, and Tyr.[5]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Protocol 3: Precipitation and Purification
-
Precipitation:
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA solution containing the peptide to the cold ether while vortexing. A precipitate should form.
-
-
Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water or a solution containing acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis: Confirm the identity and purity of the final labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Application Example: FRET-Based Protease Activity Assay
AF 568 can be used as a component of a Förster Resonance Energy Transfer (FRET) pair to design sensitive probes for enzyme activity. In a FRET-based assay, a fluorophore (donor) and a quencher (acceptor) are placed on opposite sides of a protease cleavage site within a peptide substrate. When the peptide is intact, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.
AF 568 can serve as a donor in a FRET pair with a suitable quencher like QXL® 570. The spectral overlap between the emission of AF 568 and the absorption of the quencher is crucial for efficient FRET.
Signaling Pathway Diagram: Protease Activity Detection
The following diagram illustrates the principle of a FRET-based peptide sensor for detecting protease activity.
Quantitative Data Summary
The efficiency of on-resin labeling can be influenced by the peptide sequence, the coupling reagents, and the reaction conditions. The following table provides a summary of expected outcomes based on literature for similar carboxylated dyes.[2]
| Parameter | Expected Result | Notes |
| On-Resin Labeling Efficiency | > 90% | Can be assessed qualitatively by a Kaiser test and quantitatively by HPLC-MS analysis of a small cleaved sample. |
| Crude Purity (Post-Cleavage) | 50-80% | Highly dependent on the peptide sequence and synthesis efficiency. |
| Final Purity (Post-HPLC) | > 95% | Achievable with standard RP-HPLC purification. |
| Overall Yield | 10-40% | Dependent on the efficiencies of synthesis, labeling, cleavage, and purification steps. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete Fmoc deprotection- Steric hindrance at the N-terminus- Inefficient dye activation | - Ensure complete deprotection with fresh piperidine solution.- Increase coupling time and/or temperature.- Use a more efficient coupling reagent like COMU. |
| Multiple Peaks in HPLC | - Incomplete labeling- Side reactions during cleavage- Peptide degradation | - Optimize labeling conditions.- Use appropriate scavengers in the cleavage cocktail.- Ensure proper handling and storage of the peptide. |
| Low Yield | - Loss of peptide-resin during washes- Inefficient precipitation- Poor recovery from HPLC | - Handle resin carefully.- Ensure complete precipitation with sufficient cold ether.- Optimize HPLC purification parameters. |
Conclusion
The on-resin labeling of peptides with this compound is a robust and efficient method for producing fluorescently labeled peptides for a wide range of research applications. By following the detailed protocols and considering the troubleshooting guidelines provided in this application note, researchers can successfully synthesize high-quality AF 568-labeled peptides for their studies in cell biology, biochemistry, and drug discovery.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Single-Cell FRET Imaging of Transferrin Receptor Trafficking Dynamics by Sfp-Catalyzed, Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purification of Proteins Labeled with AF555 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry. AF568 is a bright and photostable orange-fluorescent dye commonly used for protein conjugation. While AF568 is often available in an amine-reactive N-hydroxysuccinimidyl (NHS) ester form, researchers may have the carboxylic acid version of the dye. This document provides a comprehensive guide to the labeling of proteins using AF568 carboxylic acid and the subsequent purification of the protein-dye conjugate.
The protocols herein detail the two-step process for protein labeling with AF568 carboxylic acid:
-
Activation of AF568 Carboxylic Acid: Conversion of the carboxylic acid group to a more reactive NHS ester using carbodiimide (B86325) chemistry (EDC/NHS).
-
Labeling of Protein: Reaction of the activated AF568-NHS ester with primary amines on the target protein.
Following the labeling reaction, it is critical to remove the unconjugated "free" dye from the protein solution. Incomplete removal of unbound dye can lead to inaccurate determination of labeling efficiency, high background fluorescence, and potentially misleading experimental results.[1] This document provides detailed protocols for three common methods for purifying AF568-labeled proteins from unbound dye: size-exclusion chromatography (SEC), dialysis, and dye removal spin columns.
I. Activation of AF568 Carboxylic Acid and Protein Labeling
The carboxylic acid group of AF568 is not sufficiently reactive to form a stable conjugate with proteins under physiological conditions. Therefore, it must first be activated to an amine-reactive N-hydroxysuccinimidyl (NHS) ester. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][] The resulting AF568-NHS ester readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein to form a stable amide bond.[][4]
Experimental Protocol: Activation and Labeling
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
AF568 carboxylic acid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein to be labeled (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[5]
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Prepare a Stock Solution of AF568 Carboxylic Acid: Dissolve AF568 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein in the Coupling Buffer at a concentration of 2-5 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the activated dye.[8][9]
-
Activate AF568 Carboxylic Acid:
-
In a separate microcentrifuge tube, combine the desired amount of AF568 carboxylic acid stock solution with a 1.2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in the Reaction Buffer.
-
Incubate the activation reaction for 15-30 minutes at room temperature.[5]
-
-
Labeling Reaction:
-
Add the activated AF568-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.[7]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]
-
-
Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted AF568-NHS ester. Incubate for 15-30 minutes at room temperature.
II. Purification of AF568-Labeled Proteins
The choice of purification method depends on factors such as the properties of the protein, the required purity, the sample volume, and the available equipment. Each method offers distinct advantages and disadvantages in terms of speed, protein recovery, and efficiency of dye removal.
A. Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[10] The stationary phase consists of porous beads. Larger molecules, such as the labeled protein, cannot enter the pores and thus elute from the column first.[11] Smaller molecules, like the unbound AF568 dye, enter the pores and elute later. This technique is gentle and preserves the biological activity of the protein.[10]
Materials:
-
SEC column with an appropriate fractionation range for the target protein.
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Labeled protein solution
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
Apply the Sample: Carefully load the labeled protein solution onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[12]
-
Elute the Sample: Begin the elution with the Elution Buffer at the recommended flow rate for the column.
-
Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~578 nm (for AF568). The first peak to elute will contain the labeled protein, while the second, slower-eluting peak will contain the free dye.
-
Pool Fractions: Pool the fractions containing the purified labeled protein.
B. Dialysis
Dialysis is a separation technique based on selective diffusion across a semi-permeable membrane. The labeled protein solution is placed within a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that allows small molecules like unbound dye to pass through while retaining the larger labeled protein.[13]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (typically 10-20 kDa for most proteins)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Labeled protein solution
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions.
-
Load Sample: Load the labeled protein solution into the dialysis tubing or cassette.
-
Dialyze: Place the sealed dialysis unit in a beaker containing a large volume of Dialysis Buffer (at least 200-500 times the sample volume).[13] Stir the buffer gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the Dialysis Buffer. Repeat the buffer exchange at least two more times over a period of 24-48 hours. An overnight dialysis step is common.[13]
-
Recover Sample: Carefully remove the dialysis unit from the buffer and transfer the purified labeled protein to a clean tube.
C. Dye Removal Spin Columns
Dye removal spin columns contain a specialized resin that effectively binds and removes non-conjugated dyes from protein labeling reactions while allowing the protein to pass through.[14][15] This method is rapid and results in high protein recovery with minimal dilution.[15]
Materials:
-
Dye removal spin column (e.g., Zeba™ Dye and Biotin Removal Spin Columns)
-
Collection tubes
-
Labeled protein solution
Procedure:
-
Prepare the Column: Remove the bottom closure of the spin column and place it in a collection tube. Centrifuge for 1 minute at 1,500 x g to remove the storage buffer.
-
Equilibrate the Column (if required): Add the desired buffer to the column and centrifuge again. Repeat this step as recommended by the manufacturer.
-
Apply the Sample: Discard the flow-through and place the column in a new collection tube. Slowly apply the labeled protein solution to the center of the resin bed.
-
Elute the Labeled Protein: Centrifuge the column for 2 minutes at 1,500 x g to collect the purified labeled protein in the collection tube. The free dye will remain bound to the resin.
III. Data Presentation
The following tables summarize the expected performance of each purification method. The actual results may vary depending on the specific protein, dye-to-protein ratio, and experimental conditions.
Table 1: Comparison of Purification Methods for AF568-Labeled Proteins
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Dye Removal Spin Columns |
| Principle | Separation by size[10] | Diffusion across a semi-permeable membrane[13] | Adsorption of free dye to a specialized resin[15] |
| Speed | Moderate (30-60 min) | Slow (24-48 hours) | Fast (< 15 min)[15] |
| Protein Recovery | > 90% | > 90% | > 95%[15] |
| Dye Removal Efficiency | High | High | Very High |
| Sample Dilution | Moderate | Can be significant | Minimal[15] |
| Scalability | High | High | Limited by column size |
Table 2: Quantitative Parameters for Purification Methods
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Dye Removal Spin Columns |
| Typical Protein Recovery | 90-98% | 90-95% | > 95%[15] |
| Free Dye Removal | > 99% | > 99% (with sufficient buffer changes) | > 99% |
| Final Purity | High | High | High |
IV. Visualization of Workflows
Diagram 1: AF568 Carboxylic Acid Activation and Protein Labeling Workflow
Caption: Workflow for activating AF568 carboxylic acid and labeling proteins.
Diagram 2: Purification Methods for Labeled Proteins
Caption: Comparison of three common methods for purifying labeled proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotium.com [biotium.com]
- 4. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ulab360.com [ulab360.com]
- 10. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. goldbio.com [goldbio.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Calculating the Degree of Labeling for AF568 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical quality control parameter for fluorescently labeled protein conjugates, such as antibodies labeled with Alexa Fluor™ 568 (AF568).[1][2] It represents the average number of dye molecules covalently attached to a single protein molecule.[3] Accurate DOL determination is essential for ensuring experimental consistency and reproducibility.[2][3] Under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potential loss of the protein's biological activity.[2][3] This protocol provides a detailed spectrophotometric method to accurately calculate the DOL for AF568-protein conjugates.
Principle
The calculation of DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] By measuring the absorbance of the conjugate solution at two specific wavelengths, we can determine the concentrations of both the protein and the dye, and subsequently, their molar ratio.
-
Absorbance at 280 nm (A280): Used to determine the protein concentration. Aromatic amino acids, tryptophan and tyrosine, are the primary absorbers of UV light at this wavelength.[4]
-
Absorbance at ~578 nm (Amax): Used to determine the concentration of the AF568 dye, as this is its maximum absorbance wavelength.[5]
Since the AF568 dye also absorbs light at 280 nm, a correction factor is necessary to determine the true absorbance of the protein.[2][6]
Materials and Reagents
-
AF568-protein conjugate solution
-
Conjugation or storage buffer (e.g., Phosphate-Buffered Saline, PBS)
-
UV-compatible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
Key Spectroscopic Data for AF568
For accurate calculations, the following constants are required.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε_dye) | 91,300 M⁻¹cm⁻¹ | [7] |
| Maximum Absorbance (λmax) | ~578 nm | [5] |
| Correction Factor (CF280) | 0.46 | [7] |
Note: The molar extinction coefficient of the protein (ε_prot) is specific to each protein. For a typical IgG antibody, this value is approximately 210,000 M⁻¹cm⁻¹.[2]
Experimental Protocol
5.1. Sample Preparation
-
Purify the Conjugate: It is crucial to remove all non-conjugated, free AF568 dye from the conjugate solution. This is typically achieved through methods like dialysis or gel filtration (e.g., spin columns).[2][3][6] Incomplete removal of free dye will lead to an overestimation of the DOL.
-
Prepare a Blank: Use the same buffer in which the conjugate is dissolved (e.g., PBS) as the blank for spectrophotometer calibration.
5.2. Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the wavelength to 280 nm.
-
Calibrate the spectrophotometer to zero absorbance using the blank buffer in a 1 cm path length quartz cuvette.
-
Measure the absorbance of the AF568-protein conjugate solution at 280 nm (A280) .
-
Note: If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer to bring the reading within the linear range of the instrument. Record the dilution factor for the final calculation.[6]
-
-
Change the wavelength to the λmax of AF568, ~578 nm (Amax) .
-
Re-blank the spectrophotometer with the buffer if necessary.
-
Measure the absorbance of the same AF568-protein conjugate solution at 578 nm (Amax) .
Calculation of the Degree of Labeling (DOL)
The DOL is calculated using a two-step formula based on the Beer-Lambert law.
Step 1: Calculate the Molar Concentration of the Protein ([Protein])
The protein concentration is determined from the absorbance at 280 nm, after correcting for the dye's contribution at this wavelength.
[Protein] (M) = (A280 - (Amax * CF280)) / ε_prot
Where:
-
A280 = Absorbance of the conjugate at 280 nm.
-
Amax = Absorbance of the conjugate at ~578 nm.
-
CF280 = Correction factor for AF568 at 280 nm (0.46).[7]
-
ε_prot = Molar extinction coefficient of the protein in M⁻¹cm⁻¹ (e.g., ~210,000 for IgG).
Step 2: Calculate the Molar Concentration of the Dye ([Dye])
The dye concentration is determined directly from its maximum absorbance.
[Dye] (M) = Amax / ε_dye
Where:
-
Amax = Absorbance of the conjugate at ~578 nm.
-
ε_dye = Molar extinction coefficient of AF568 in M⁻¹cm⁻¹ (91,300).[7]
Step 3: Calculate the Degree of Labeling (DOL)
The DOL is the molar ratio of the dye to the protein.
DOL = [Dye] / [Protein]
If the sample was diluted, remember to multiply the final concentration values by the dilution factor.
Data Presentation
The collected and calculated data should be organized in a clear, tabular format for easy interpretation and record-keeping.
Table 1: Example Data for DOL Calculation of an AF568-IgG Conjugate
| Parameter | Value | Unit |
| Measured Absorbance (A280) | 0.950 | a.u. |
| Measured Absorbance (Amax at 578 nm) | 0.420 | a.u. |
| Protein Extinction Coefficient (ε_prot) | 210,000 | M⁻¹cm⁻¹ |
| AF568 Extinction Coefficient (ε_dye) | 91,300 | M⁻¹cm⁻¹ |
| AF568 Correction Factor (CF280) | 0.46 | - |
| Calculated Protein Concentration [Protein] | 3.60 x 10⁻⁶ | M |
| Calculated Dye Concentration [Dye] | 4.60 x 10⁻⁶ | M |
| Calculated Degree of Labeling (DOL) | ~1.3 | Moles dye/mole protein |
Workflow Visualization
The following diagram illustrates the complete workflow for determining the DOL of an AF568 conjugate.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Panel Builder [app.fluorofinder.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for AF 568 Carboxylic Acid in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 is a bright, photostable, orange-fluorescent dye that is structurally identical to Alexa Fluor® 568.[1] Its excellent photophysical properties make it a valuable tool for various fluorescence microscopy techniques, including super-resolution microscopy (SRM).[1][2] Specifically, its utility in single-molecule localization microscopy (SMLM) techniques like stochastic optical reconstruction microscopy (STORM) has been well-documented.[2][3] This document provides detailed application notes, quantitative performance data, and experimental protocols for the use of AF 568 carboxylic acid in super-resolution microscopy, enabling researchers to achieve high-quality nanoscale images.
Quantitative Data Presentation
The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical properties. The following tables summarize key quantitative data for AF 568 (Alexa Fluor® 568) and compare it with other commonly used fluorophores in STORM, aiding in the selection of the optimal dye for specific experimental needs.
Table 1: Photophysical Properties of AF 568
| Property | Value | Reference |
| Excitation Maximum (nm) | 578 | [1] |
| Emission Maximum (nm) | 603 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~88,000 | [4] |
| Fluorescence Quantum Yield | ~0.69 | [4] |
Table 2: Comparative Performance in STORM Microscopy
| Fluorophore | Excitation Wavelength (nm) | Photon Yield (photons/event) | Recommended Imaging Buffer Component | Key Advantages for STORM |
| AF 568 (Alexa Fluor® 568) | 561 | 1700 - 2826 | MEA | Good red dye for STORM, suitable for multicolor imaging.[1][2] |
| Cy3B | 561 | 1365 (MEA), 2057 (BME) | MEA or BME | Considered one of the best dyes for dSTORM in the red range.[1] |
| Alexa Fluor® 555 | 561 | High | MEA | Exceptional dSTORM dye in the red range, emits a high number of photons. |
| Alexa Fluor® 647 | 647 | ~5000 | MEA or BME | Regarded as the best dye for dSTORM due to its ability to emit thousands of photons per switching cycle.[2] |
Note: Photon yield and other blinking characteristics are highly dependent on the specific imaging buffer composition, laser power, and experimental setup.
Experimental Protocols
Protocol 1: Activation of this compound to an NHS Ester
This protocol describes the conversion of the carboxyl group of AF 568 to an amine-reactive N-hydroxysuccinimide (NHS) ester, a necessary step for antibody conjugation. This reaction is typically performed using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Reaction tubes
-
Nitrogen gas (optional)
Procedure:
-
Prepare Dye Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical starting point is a 4-fold molar excess of EDC and a 1.5-fold molar excess of NHS over the amount of this compound.
-
Activation Reaction:
-
In a reaction tube, add the dissolved this compound.
-
Add the freshly prepared EDC and NHS solutions to the dye solution.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
-
Proceed Immediately to Conjugation: The resulting AF 568 NHS ester is moisture-sensitive and should be used immediately for antibody labeling.
Protocol 2: Antibody Labeling with AF 568 NHS Ester
This protocol details the conjugation of the activated AF 568 NHS ester to primary or secondary antibodies for immunofluorescence-based super-resolution microscopy.
Materials:
-
Activated AF 568 NHS ester solution (from Protocol 1)
-
Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Collection tubes
Procedure:
-
Prepare Antibody: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Labeling Reaction:
-
While gently stirring, slowly add the desired molar excess of the activated AF 568 NHS ester solution to the antibody solution. A starting point of 10-20 fold molar excess is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purify Conjugate:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the quenched reaction mixture to the column.
-
Elute with PBS and collect the fractions. The first colored band to elute is the antibody-dye conjugate.
-
-
Characterize Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm and ~578 nm to determine the protein concentration and the degree of labeling (DOL). A DOL of 2-5 is generally optimal for super-resolution microscopy.
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 3: (d)STORM Imaging of AF 568-Labeled Samples
This protocol provides a general workflow for performing direct STORM (dSTORM) imaging on samples labeled with AF 568-conjugated antibodies.
Materials:
-
AF 568-labeled antibody (from Protocol 2)
-
Fixed and permeabilized cells or tissue sample on a coverslip
-
Primary antibody (if using a secondary AF 568-conjugate)
-
Blocking buffer (e.g., PBS with 3% BSA and 0.1% Triton X-100)
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
STORM imaging buffer (see below)
-
Super-resolution microscope equipped with a ~561 nm laser for excitation and a ~405 nm laser for reactivation (optional).
STORM Imaging Buffer (MEA-based):
-
Buffer B (50 mM Tris-HCl, pH 8.0, 10 mM NaCl)
-
10% (w/v) Glucose
-
GLOX solution (Glucose oxidase and Catalase in Buffer B)
-
1 M MEA (cysteamine) solution
Procedure:
-
Immunolabeling:
-
Block the fixed and permeabilized sample with blocking buffer for 1 hour.
-
Incubate with the primary antibody (if applicable) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the sample three times with washing buffer.
-
Incubate with the AF 568-labeled secondary antibody (or primary conjugate) for 1 hour at room temperature, protected from light.
-
Wash the sample thoroughly with washing buffer and then with PBS.
-
-
Prepare for Imaging:
-
Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen entry.
-
-
Image Acquisition:
-
Locate the region of interest using low-intensity illumination.
-
Increase the 561 nm laser power to drive most of the AF 568 molecules into a dark state.
-
Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). Individual blinking events of single AF 568 molecules will be captured.
-
If necessary, use low-power 405 nm laser illumination to reactivate fluorophores that have entered a long-lived dark state.
-
-
Image Reconstruction:
-
Process the acquired image series with a localization software package (e.g., ThunderSTORM, rapidSTORM) to precisely determine the coordinates of each single-molecule blinking event.
-
Render the final super-resolution image from the compiled localization data.
-
Visualizations
Caption: Experimental workflow for using this compound in super-resolution microscopy.
Caption: Simplified Jablonski diagram illustrating the principle of dSTORM photoswitching.
References
Application Notes and Protocols for Single-Molecule Imaging with AF 568 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 is a bright, photostable, and water-soluble fluorescent dye belonging to the rhodamine family, structurally identical to Alexa Fluor 568.[1][2] Its excellent photophysical properties make it a valuable tool for a variety of fluorescence microscopy techniques, including single-molecule imaging.[1][3] This document provides detailed application notes and protocols for the use of AF 568 carboxylic acid in single-molecule imaging, with a focus on single-molecule localization microscopy (SMLM) techniques such as Stochastic Optical Reconstruction Microscopy (STORM). The carboxylic acid derivative of AF 568 is a non-reactive form that can be chemically activated to label biomolecules, offering flexibility in conjugation strategies.[4][5]
Quantitative Data
Photophysical Properties of AF 568
| Property | Value | Reference |
| Excitation Maximum (λex) | 572 - 579 nm | [1][4][6] |
| Emission Maximum (λem) | 598 - 603 nm | [1][4][6] |
| Molar Extinction Coefficient (ε) | 94,000 - 94,238 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.912 | [4][5] |
| Solubility | Good in water, DMSO, and DMF | [5] |
Recommended Imaging Parameters for dSTORM with AF 568
| Parameter | Recommended Value/Condition | Reference |
| Excitation Laser | 561 nm or 568 nm | [3][7] |
| Activation Laser | 405 nm | [1] |
| Imaging Buffer | MEA-based buffer is recommended | [8] |
| Expected Photon Count per localization | ~1700-2800 (for similar dyes) | [1] |
Signaling Pathways and Experimental Workflows
Diagram: Protein Labeling Workflow with this compound
Caption: Workflow for labeling a target protein with this compound.
Diagram: Principle of dSTORM Imaging
Caption: The principle of direct STORM (dSTORM) super-resolution microscopy.
Experimental Protocols
Protocol 1: Activation of this compound to an NHS Ester
This protocol describes the activation of the carboxyl group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester for subsequent labeling of primary amines on proteins.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in reaction buffer.
-
Immediately before use, prepare a 10 mg/mL solution of NHS or Sulfo-NHS in reaction buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 1.2 equivalents of this compound with 1.2 equivalents of NHS or Sulfo-NHS.
-
Add 1 equivalent of EDC to the mixture.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Use Immediately: The resulting AF 568 NHS ester is sensitive to hydrolysis and should be used immediately for protein conjugation.
Protocol 2: Labeling of Proteins with Activated AF 568 NHS Ester
This protocol outlines the conjugation of the activated AF 568 NHS ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Activated AF 568 NHS ester solution (from Protocol 1)
-
Target protein (1-10 mg/mL in a suitable buffer)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Purification resin (e.g., size-exclusion chromatography column)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Protein:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[9] Note: Proteins at concentrations less than 2 mg/mL will not label as efficiently.[9]
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium (B1175870) salts.
-
-
Conjugation Reaction:
-
Add the activated AF 568 NHS ester solution to the protein solution to achieve a 10-20 fold molar excess of the dye. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.[9]
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 572 nm (for AF 568).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and AF 568.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[9]
-
Protocol 3: Sample Preparation and dSTORM Imaging
This protocol provides a general guideline for preparing samples and performing dSTORM imaging with AF 568-labeled proteins.
Materials:
-
AF 568-labeled protein
-
Imaging Buffer (see below for recipe)
-
Microscope coverslips (high precision, e.g., No. 1.5)
-
Fixative (if applicable, e.g., 4% paraformaldehyde)
-
Permeabilization buffer (if applicable, e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (if applicable, e.g., 3% BSA in PBS)
dSTORM Imaging Buffer Recipe (MEA-based):
-
Buffer A: 50 mM Tris-HCl, pH 8.0, 10 mM NaCl
-
GLOX Solution: 14 mg Glucose Oxidase, 50 µL Catalase (17 mg/mL) in 200 µL Buffer A. Store at 4°C for up to 1 week.[8]
-
1 M MEA (cysteamine) solution: 77 mg MEA in 1 mL 0.25 N HCl, adjust pH to 7.5-8.5. Store at 4°C for 1-2 weeks or in aliquots at -20°C.[8]
-
Final Imaging Buffer: To 1 mL of Buffer A, add 10 µL of GLOX solution and 10 µL of 1 M MEA. Use immediately.
Procedure:
-
Sample Preparation:
-
Seed cells on high-precision coverslips.
-
If imaging fixed cells, perform fixation, permeabilization, and blocking steps as required.
-
Incubate with the AF 568-labeled protein (e.g., antibody) at the desired concentration.
-
Wash thoroughly to remove unbound protein.
-
-
Imaging:
-
Mount the coverslip onto a microscope slide with a small volume of dSTORM imaging buffer. Seal the sample to prevent oxygen re-entry.
-
Place the sample on a dSTORM-capable microscope.
-
Use a high numerical aperture objective (e.g., 100x oil-immersion).
-
Illuminate the sample with the 568 nm laser at high power to induce photoswitching of the AF 568 molecules to a dark state.
-
Use the 405 nm laser at low power to sparsely reactivate individual AF 568 molecules.
-
Acquire a series of images (typically 10,000-100,000 frames) to capture the stochastic activation and fluorescence of single molecules.
-
-
Data Analysis:
-
Process the acquired image series with a localization software package (e.g., ThunderSTORM, rapidSTORM) to identify and localize the single-molecule events with sub-diffraction precision.
-
Reconstruct the final super-resolution image from the localized coordinates.
-
Conclusion
This compound is a versatile and robust fluorophore for single-molecule imaging applications. Through a straightforward activation and conjugation protocol, it can be used to label a wide range of biomolecules. Its favorable photophysical properties, including high brightness and photostability, make it a suitable candidate for demanding techniques like dSTORM, enabling researchers to visualize cellular structures and molecular interactions with nanoscale resolution. The protocols provided herein offer a comprehensive guide for the successful implementation of AF 568 in single-molecule imaging experiments.
References
- 1. microscopyu.com [microscopyu.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
Application Notes and Protocols: AF 568 Carboxylic Acid for Staining Fixed Cells and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 carboxylic acid is a bright, photostable, orange-fluorescent dye commonly used in various life science imaging applications.[1][2][3] Structurally identical to Alexa Fluor® 568, it offers comparable performance in terms of spectral properties and photostability.[1][3] Its high fluorescence quantum yield and resistance to pH changes make it a reliable choice for sensitive detection in techniques like confocal microscopy, flow cytometry, and super-resolution microscopy.[1][3]
Unlike its amine-reactive counterpart (NHS ester), this compound is a non-reactive form of the dye.[4][5] This characteristic makes it useful as a reference standard in experiments involving AF 568 conjugates.[5][6] More importantly, the carboxylic acid group can be activated to conjugate with primary amines on proteins, such as antibodies, peptides, and other biomolecules, through the use of carbodiimides like EDAC.[1][5][6] This allows for the custom labeling of targeting molecules for specific applications in immunofluorescence (IF) and immunohistochemistry (IHC).
Key Features and Applications
-
High Photostability: Resists photobleaching, allowing for longer exposure times and more robust imaging.[1][5][][8]
-
Bright Fluorescence: Exhibits a high quantum yield, resulting in strong signal for sensitive detection.[3][8]
-
pH Insensitivity: Maintains consistent fluorescence over a wide pH range (pH 4-10), ensuring reliable staining in various buffer conditions.[1][9]
-
Hydrophilic Nature: Its water-soluble properties make it ideal for labeling proteins without causing aggregation.[1][9]
-
Versatile Applications: Suitable for a range of imaging techniques including:
Quantitative Data
The following table summarizes the key spectral and physical properties of this compound.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 572 nm - 579 nm | [1][3][5][6][] |
| Maximum Emission Wavelength | 598 nm - 603 nm | [1][3][5][6][] |
| Molar Extinction Coefficient | ~94,238 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield | ~0.912 | [6] |
| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [6][] |
| Molecular Weight | ~770.91 g/mol | [6][][12] |
| Appearance | Violet solid | [5][6][] |
| Solubility | Soluble in water, DMSO, and DMF | [6][] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary or secondary antibody using a carbodiimide (B86325) crosslinker, such as EDC (EDAC).
Materials:
-
This compound
-
Antibody (primary or secondary) to be labeled
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide
Workflow for Antibody Conjugation:
Caption: Workflow for conjugating this compound to an antibody.
Procedure:
-
Prepare the Antibody: Dialyze the antibody against 0.1 M MES buffer, pH 6.0, to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare AF 568 Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activate the Dye:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the conjugation buffer.
-
In a microcentrifuge tube, combine the AF 568 stock solution with the EDC and NHS solutions at a molar ratio of approximately 1:10:10 (Dye:EDC:NHS).
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the prepared antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 579 nm (for the dye).
-
Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol provides a general procedure for staining fixed cells grown on coverslips using an antibody conjugated with AF 568.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 1% BSA in PBS
-
Primary Antibody (if using an AF 568-conjugated secondary antibody)
-
AF 568-conjugated Antibody (primary or secondary)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Workflow for Immunofluorescence Staining:
Caption: General workflow for immunofluorescence staining of fixed cells.
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish until the desired confluency is reached.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Washing and Permeabilization:
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[11]
-
-
Antibody Incubation:
-
Indirect Staining:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the AF 568-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Direct Staining:
-
Dilute the AF 568-conjugated primary antibody in Blocking Buffer.
-
Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells a final three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[15]
-
Seal the edges of the coverslip with nail polish.
-
Image the slides using a fluorescence microscope with appropriate filters for AF 568 (Excitation/Emission: ~579/603 nm) and the counterstain.
-
Protocol 3: Immunohistochemistry Staining of Paraffin-Embedded Tissues
This protocol outlines the steps for staining paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer
-
AF 568-conjugated antibody
-
Nuclear Counterstain
-
Antifade Mounting Medium
Workflow for Immunohistochemistry Staining:
Caption: Key steps in an immunohistochemistry (IHC) workflow.
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a pre-heated antigen retrieval buffer and heating in a microwave, pressure cooker, or water bath.[11] The optimal time and temperature should be determined empirically.
-
Allow the slides to cool to room temperature.
-
Rinse with wash buffer.
-
-
Staining Procedure:
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope equipped with the appropriate laser lines and emission filters for AF 568.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Ineffective primary antibody or incorrect concentration. | Validate the primary antibody for the application. Perform a titration to find the optimal antibody concentration.[17] |
| Insufficient permeabilization for intracellular targets. | Increase the concentration of Triton X-100 or the incubation time.[13] | |
| Photobleaching of the fluorophore. | Use an antifade mounting medium. Minimize exposure of the sample to the excitation light.[13] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[17][18] |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[17] | |
| Autofluorescence of the tissue. | Treat the tissue with an autofluorescence quenching agent.[13][19] Choose a fluorophore in a different spectral range if possible. | |
| Non-specific binding of charged dyes. | Use a specialized blocking buffer designed to reduce background from charged dyes.[17][19] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. Ensure the secondary antibody is raised against the host species of the primary antibody.[13] |
| Presence of endogenous immunoglobulins in the tissue. | If staining mouse tissue with a mouse primary antibody, use an appropriate mouse-on-mouse blocking reagent. |
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. dianabiotech.com [dianabiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fluorescent Dye 568 carboxylic acid (A270025) | Antibodies.com [antibodies.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AF568 羧酸 / AF568 羧酸 / AF568 carboxylic acid /Alexa Fluor 568 carboxylic acid / AF568 COOH | 多荧生物_Duofluor [duofluor.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 12. AF Dyes - Alexa Fluor Dyes | AxisPharm [axispharm.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. cusabio.com [cusabio.com]
- 15. medicine.tulane.edu [medicine.tulane.edu]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. biotium.com [biotium.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Activating Alexa Fluor™ 568 Carboxylic Acid for Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the activation of Alexa Fluor™ 568 carboxylic acid, a crucial step for its covalent attachment to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The most common and efficient method for this activation is the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Introduction
Alexa Fluor™ 568 is a bright and photostable orange fluorescent dye widely used in various biological imaging and detection applications.[1][2][3] Its carboxylic acid form is not reactive towards amines and requires chemical activation to form a stable amide bond with primary amines on target biomolecules.[4][5] The resulting NHS ester is a highly efficient amine-reactive product that readily couples to proteins and other amine-containing molecules.[][7] This two-step process, involving the formation of a reactive O-acylisourea intermediate by EDC followed by its conversion to a more stable NHS ester, enhances coupling efficiency and minimizes undesirable side reactions.[8][9][10]
Quantitative Data Summary
The following table summarizes key quantitative data for Alexa Fluor™ 568 and its activated NHS ester form. This information is critical for optimizing conjugation reactions and for the accurate quantification of labeling efficiency.
| Parameter | Value | Source(s) |
| AF 568 Carboxylic Acid | ||
| Excitation Maximum (Ex) | 572 nm | [4][5] |
| Emission Maximum (Em) | 598 nm | [4][5] |
| AF 568 NHS Ester (Succinimidyl Ester) | ||
| Excitation Maximum (Ex) of Conjugate | 578 - 579 nm | [1][11] |
| Emission Maximum (Em) of Conjugate | 602 - 603 nm | [11] |
| Molar Extinction Coefficient (ε) at Amax | ~88,000 - 91,000 cm⁻¹M⁻¹ | [11] |
| Molecular Weight | ~791.8 g/mol | [1] |
| Recommended Reaction pH | 7.2 - 8.5 | [] |
| Optimal pH for NHS ester coupling | 8.3 - 8.5 | [7][12] |
| Recommended Molar Excess of EDC | 2-10 fold (relative to carboxylic acid) | [9] |
| Recommended Molar Excess of NHS/sulfo-NHS | 2-5 fold (relative to carboxylic acid) | [9] |
Experimental Protocols
This section details the protocol for activating Alexa Fluor™ 568 carboxylic acid using EDC and NHS to generate an amine-reactive NHS ester.
Materials and Reagents
-
Alexa Fluor™ 568 carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0. Amine- and carboxylate-free buffers are essential.[10][13]
-
Reaction Quenching Solution (Optional): e.g., 2-mercaptoethanol (B42355) or hydroxylamine.
-
Amine-containing biomolecule for conjugation (e.g., protein, antibody)
-
Coupling Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.5.[][14][15]
Protocol: Two-Step Activation of this compound and Conjugation
This two-step protocol is recommended as it allows for the removal of excess EDC and byproducts before the addition of the amine-containing biomolecule, which can prevent unwanted crosslinking of the target molecule.[10][13]
Step 1: Activation of this compound to AF 568 NHS Ester
-
Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[13] Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[9][10]
-
Dissolve this compound: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Activation Reaction:
-
In a microcentrifuge tube, add the dissolved this compound to the Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or Sulfo-NHS to the carboxylic acid solution.[9]
-
Mix the reaction well and incubate for 15-30 minutes at room temperature, protected from light.[9]
-
Step 2: Conjugation to Amine-Containing Biomolecule
-
Optional Quenching of EDC: To quench the EDC reaction, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.[8][13] This step is crucial if the target biomolecule also contains carboxyl groups to prevent its activation.
-
pH Adjustment: If the activation was performed at an acidic pH, adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. This pH range is optimal for the reaction between the NHS ester and primary amines.[][13]
-
Conjugation: Add the amine-containing biomolecule (e.g., protein solution) to the activated AF 568 NHS ester solution. The molar ratio of dye to protein will need to be optimized for each specific application, but a starting point is often a 10-20 fold molar excess of the dye.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rocking.[9][15]
-
Purification: Separate the labeled biomolecule from the unreacted dye and reaction byproducts using a desalting column or dialysis.[8]
Visualizations
Chemical Activation Pathway
Caption: Chemical activation of this compound.
Experimental Workflow
Caption: Experimental workflow for AF 568 conjugation.
References
- 1. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. dianabiotech.com [dianabiotech.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fluorescent Dye 568 carboxylic acid (A270025) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Alexa 568 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biotium.com [biotium.com]
Application Note and Protocol: Conjugation of AF 568 Carboxylic Acid to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in a wide array of molecular biology and diagnostic applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarrays, and single-molecule imaging.[][2] The covalent attachment of a fluorophore to an oligonucleotide enables the detection, quantification, and localization of specific nucleic acid sequences. AF 568 is a bright and photostable orange-fluorescent dye, making it an excellent choice for robust and sensitive detection.[][4]
This document provides a detailed protocol for the conjugation of AF 568 carboxylic acid to oligonucleotides that have been synthesized with a primary amine modification. The process involves a two-step reaction. First, the carboxylic acid group of the AF 568 dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated dye is then reacted with the primary amine on the modified oligonucleotide to form a stable amide bond. Subsequent purification is crucial to remove unreacted dye and other components to ensure high-quality labeled oligonucleotides for downstream applications.[5][6][7]
Materials and Reagents
| Reagent/Material | Specifications |
| Amine-modified oligonucleotide | High-purity, desalted |
| This compound | Molecular Probes or equivalent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | High-purity, stored desiccated at -20°C |
| N-hydroxysuccinimide (NHS) | High-purity, stored desiccated at -20°C |
| Anhydrous Dimethylsulfoxide (DMSO) | Molecular biology grade |
| 0.1 M Sodium Tetraborate (B1243019) Buffer | pH 8.5 |
| 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid) | pH 6.0 |
| Nuclease-free water | |
| 3 M Sodium Acetate | pH 5.2 |
| 100% Ethanol (B145695), pre-chilled to -20°C | |
| 70% Ethanol, pre-chilled to -20°C | |
| Purification column (e.g., desalting or HPLC) | |
| Microcentrifuge tubes | |
| Spectrophotometer (UV-Vis) |
Experimental Protocols
Preparation of Reagents
-
Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Verify the concentration by measuring the absorbance at 260 nm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh and protected from light.
-
EDC and NHS Stock Solutions: Prepare 100 mM stock solutions of both EDC and NHS in anhydrous DMSO. These solutions are moisture-sensitive and should be prepared immediately before use.
-
0.1 M Sodium Tetraborate Buffer (pH 8.5): Dissolve sodium tetraborate decahydrate (B1171855) in nuclease-free water to a final concentration of 0.1 M. Adjust the pH to 8.5 using HCl.[8][9][10]
-
0.1 M MES Buffer (pH 6.0): Dissolve MES hydrate (B1144303) in nuclease-free water to a final concentration of 0.1 M. Adjust the pH to 6.0 with NaOH.
Activation of this compound
This step involves the conversion of the carboxylic acid group on the AF 568 dye to a more reactive NHS ester.
-
In a microcentrifuge tube, combine the following reagents in order:
-
10 µL of 10 mM this compound in DMSO
-
10 µL of 100 mM NHS in DMSO
-
10 µL of 100 mM EDC in DMSO
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
Conjugation of Activated AF 568 to Amine-Modified Oligonucleotide
-
In a separate microcentrifuge tube, dilute the amine-modified oligonucleotide with 0.1 M Sodium Tetraborate Buffer (pH 8.5) to a final concentration of 100 µM. A typical reaction volume is 50-100 µL. The slightly basic pH is crucial for ensuring the primary amine is deprotonated and reactive.[11][12]
-
Add a 10- to 20-fold molar excess of the activated AF 568-NHS ester solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For convenience, the reaction can also be left overnight.[13]
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications.[6] High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[5] Alternatively, ethanol precipitation can be used for a quicker but less thorough purification.
a) Ethanol Precipitation Protocol:
-
To the conjugation reaction mixture, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).
-
Add 3 volumes of cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (≥12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant which contains the unreacted dye.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.
b) HPLC Purification:
For post-synthetic labeling, double HPLC purification is highly recommended.[5] The first HPLC run removes failure sequences from the synthesis of the modified oligo, and the second run separates the labeled oligonucleotide from the unlabeled oligo and excess dye.[5] A reverse-phase C18 column is typically used with an acetonitrile/water gradient.[14]
Characterization of the Labeled Oligonucleotide
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the absorbance maximum of AF 568 (approximately 578 nm).
-
Calculation of Concentration and Degree of Labeling (DoL):
-
Oligonucleotide Concentration (µM) = (A₂₆₀ / ε₂₆₀) x 1,000,000
-
Dye Concentration (µM) = (A₅₇₈ / ε₅₇₈) x 1,000,000
-
Degree of Labeling (DoL) = (Dye Concentration) / (Oligonucleotide Concentration)
Where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide and ε₅₇₈ for AF 568 is approximately 88,000 cm⁻¹M⁻¹.[4]
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reaction pH | 8.3 - 9.0 | Optimal for amine reactivity.[11][12][13] |
| Reaction Time | 2 hours - overnight | Longer incubation may increase yield.[8][13] |
| Molar Ratio (Dye:Oligo) | 10:1 to 20:1 | A molar excess of dye drives the reaction to completion. |
| Typical Yield | 40-60% less than standard oligos | Post-synthetic modifications generally result in lower yields.[5][15] |
| AF 568 Absorbance Max | ~578 nm | [4] |
| AF 568 Emission Max | ~602 nm | [4] |
| AF 568 Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive reagents (EDC/NHS) | Use fresh, high-quality reagents. Store desiccated. |
| Suboptimal pH | Ensure the reaction buffer is at the correct pH (8.3-8.5). | |
| Presence of primary amines in buffer (e.g., Tris) | Use a non-amine-containing buffer like sodium tetraborate or bicarbonate.[9][14] | |
| Poor quality of amine-modified oligonucleotide | Ensure the starting material is of high purity. | |
| High Background Fluorescence | Incomplete removal of free dye | Repeat the purification step or use a more stringent method like HPLC.[6] |
| Degradation of Labeled Oligo | Exposure to light or harsh conditions | Store labeled oligos at -20°C in the dark.[5] For long-term storage, resuspend in a slightly basic buffer (e.g., TE at pH 8.0).[5] |
Visualizations
Caption: Experimental workflow for conjugating AF 568 to amine-modified oligonucleotides.
Caption: Chemical pathway for the two-step conjugation of this compound to an amine-oligo.
References
- 2. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
Application Notes: Carbodiimide-Mediated Labeling with Alexa Fluor™ 568 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 568 is a bright, photostable orange fluorescent dye widely used in biological imaging and assays.[1] The carboxylic acid derivative of Alexa Fluor™ 568 (AF568-COOH) provides a versatile starting point for bioconjugation, allowing for its covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules.[2] This attachment is most commonly achieved through a carbodiimide-mediated coupling reaction, which forms a stable amide bond. This document provides detailed protocols and technical guidance for the successful conjugation of Alexa Fluor™ 568 carboxylic acid to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
Principle of the Reaction
Carbodiimide chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker becomes part of the final bond between the conjugated molecules.[3][4] The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Alexa Fluor™ 568 carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[3][4][5] This activation step is most efficient in an acidic environment (pH 4.5-6.0).[3][6]
-
Amide Bond Formation: This intermediate can then react with a primary amine on the target molecule to form a stable amide bond.[3] However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid.[3][5] To increase the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. These reagents react with the O-acylisourea intermediate to form a more stable NHS or Sulfo-NHS ester.[6][7] This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a physiological to slightly basic pH (pH 7.0-8.5) to form the final amide bond.[3][8]
Data Presentation
Spectroscopic Properties of Alexa Fluor™ 568
| Property | Value | Reference |
| Excitation Maximum (Ex) | 577-579 nm | [1][9] |
| Emission Maximum (Em) | 602-603 nm | [1][9] |
| Molar Extinction Coefficient (ε) | ~91,300 cm⁻¹M⁻¹ | [1] |
Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Excess (relative to AF568-COOH) | Purpose |
| EDC | 2 - 10 fold | Activates the carboxylic acid group. |
| NHS or Sulfo-NHS | 2 - 5 fold | Stabilizes the activated intermediate. |
| Amine-containing Molecule | 1:1 to 1:10 (Dye:Protein) | The optimal ratio depends on the desired degree of labeling and the number of available amines on the target molecule. |
Experimental Protocols
Materials and Reagents
-
Alexa Fluor™ 568 carboxylic acid (AF568-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, MES)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
Protocol 1: Two-Step EDC/NHS Coupling for Labeling Proteins
This protocol is recommended to minimize the modification of carboxyl groups on the protein.
Step 1: Activation of Alexa Fluor™ 568 Carboxylic Acid
-
Prepare a stock solution of AF568-COOH in anhydrous DMSO or DMF (e.g., 1-10 mg/mL).
-
In a microcentrifuge tube, add the desired amount of AF568-COOH stock solution to the Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or Sulfo-NHS to the AF568-COOH solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Protein
-
Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).[9]
-
Immediately add the activated AF568-NHS ester solution from Step 1 to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Step 3: Purification of the Labeled Protein
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.
-
Alternatively, the conjugate can be purified by dialysis against a large volume of storage buffer.
Protocol 2: One-Pot EDC/NHS Coupling
This method is simpler but may result in some protein-protein crosslinking if the protein contains accessible carboxyl groups.
-
Dissolve the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).
-
Add the desired amount of AF568-COOH stock solution to the protein solution.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or Sulfo-NHS directly to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Purify the conjugate as described in Protocol 1, Step 3.
Mandatory Visualizations
Caption: Carbodiimide reaction mechanism for labeling.
Caption: Two-step experimental workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC or NHS/Sulfo-NHS | Use fresh, high-quality reagents. EDC is moisture-sensitive and should be stored desiccated at -20°C.[3] |
| Incorrect pH | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[3] | |
| Presence of amine-containing buffers | Use amine-free buffers such as PBS or MES for the reaction.[9] | |
| Insufficient molar excess of reagents | Optimize the molar ratios of EDC, NHS, and the dye to the target molecule. | |
| Precipitation of Protein | High concentration of EDC | Reduce the amount of EDC used.[3] |
| Protein instability | Perform the reaction at 4°C. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Ensure thorough purification using a desalting column or extensive dialysis. |
Conclusion
Carbodiimide-mediated coupling is a robust and versatile method for labeling biomolecules with Alexa Fluor™ 568 carboxylic acid. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and specific conjugation for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The protocols provided here serve as a starting point, and optimization may be necessary for specific applications and target molecules.
References
- 1. Alexa 568 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for AF 568 Carboxylic Acid in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. The choice of fluorophores is critical for the sensitivity and accuracy of FRET assays. AF 568, a bright and photostable orange-fluorescent dye, serves as an excellent acceptor in FRET pairs, often paired with green-fluorescent dyes like AF 488. This document provides detailed application notes and protocols for the use of AF 568 carboxylic acid in FRET-based assays, with a specific focus on studying Protein Kinase A (PKA) signaling.
Photophysical Properties of AF 568 and a Common FRET Pair
AF 568 is structurally identical to Alexa Fluor 568 and offers excellent photostability and pH resistance.[1] Its spectral properties make it an ideal FRET acceptor for donors like AF 488.
| Property | AF 568 (Acceptor) | AF 488 (Donor) | Reference |
| Excitation Maximum | 572 nm | 499 nm | [2][3] |
| Emission Maximum | 598 nm | 520 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 94,238 L⋅mol⁻¹⋅cm⁻¹ | 71,000 L⋅mol⁻¹⋅cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.912 | 0.92 | [2] |
| Förster Radius (R₀) for AF 488/AF 568 pair | - | 62 Å (6.2 nm) | [4] |
Application: Monitoring Protein Kinase A (PKA) Activity
A powerful application of FRET is in the development of biosensors to monitor enzyme activity. The PKA signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in various diseases. A FRET-based assay can be designed to dynamically measure PKA activity by monitoring the conformational change of a substrate upon phosphorylation.
PKA Signaling Pathway Overview
The diagram below illustrates the activation of a FRET-based PKA activity biosensor. Upon activation by cyclic AMP (cAMP), PKA phosphorylates a substrate peptide within the biosensor. This phosphorylation event induces a conformational change, bringing the donor (e.g., AF 488) and acceptor (AF 568) fluorophores into closer proximity, resulting in an increase in FRET efficiency.[2]
Caption: PKA signaling pathway leading to FRET signal change in a biosensor.
Experimental Protocols
Activation of this compound to NHS Ester
To covalently label proteins at primary amines (e.g., lysine (B10760008) residues), the carboxylic acid group of AF 568 must be activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add a 1.2-fold molar excess of NHS to the solution.
-
Add a 1.2-fold molar excess of DCC or EDAC to the solution.
-
Stir the reaction mixture at room temperature for 3-4 hours, protected from light.
-
The resulting AF 568-NHS ester solution can be used directly for protein labeling or stored at -20°C under dessicated conditions.
Labeling of a PKA Substrate Peptide with AF 488 and AF 568
This protocol describes the dual labeling of a purified PKA substrate peptide containing two distinct labeling sites (e.g., a cysteine for maleimide (B117702) chemistry and a lysine for NHS ester chemistry) to create an intramolecular FRET biosensor.
Materials:
-
Purified PKA substrate peptide with engineered labeling sites
-
AF 488 C5 Maleimide (for cysteine labeling)
-
AF 568-NHS ester (prepared as above, for lysine labeling)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Donor Labeling (AF 488): a. Dissolve the PKA substrate peptide in Labeling Buffer. b. Dissolve AF 488 C5 Maleimide in anhydrous DMSO to a concentration of 10 mg/mL. c. Add a 10-fold molar excess of the dissolved AF 488 Maleimide to the peptide solution. d. Incubate the reaction for 2 hours at room temperature in the dark.
-
Purification: a. Purify the AF 488-labeled peptide from excess dye using a size-exclusion chromatography column equilibrated with Labeling Buffer.
-
Acceptor Labeling (AF 568): a. To the purified AF 488-labeled peptide, add a 15-fold molar excess of the AF 568-NHS ester solution. b. Incubate the reaction for 1 hour at room temperature in the dark.
-
Quenching and Final Purification: a. Quench the reaction by adding Quenching Buffer to a final concentration of 150 mM and incubating for 30 minutes. b. Purify the dual-labeled PKA biosensor from excess AF 568 dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified biosensor at 280 nm, 499 nm, and 572 nm.
In Vitro PKA Activity FRET Assay
This protocol outlines the measurement of PKA activity using the dual-labeled biosensor in a microplate reader.
Materials:
-
Dual-labeled PKA FRET biosensor
-
Active PKA catalytic subunit
-
ATP solution (10 mM)
-
PKA Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
PKA inhibitor (e.g., H-89) for control experiments
-
384-well black, clear-bottom microplate
-
Fluorescence microplate reader with FRET capabilities
Experimental Workflow:
Caption: Workflow for an in vitro PKA activity FRET assay.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the PKA FRET biosensor (final concentration ~100 nM) and active PKA (final concentration ~10 U/mL) in PKA Reaction Buffer. Include control wells with a PKA inhibitor or without PKA.
-
Place the microplate in the plate reader and set the temperature to 30°C.
-
Set the plate reader to excite the donor fluorophore (AF 488) at ~485 nm and measure the emission of both the donor (~520 nm) and the acceptor (AF 568, ~600 nm).
-
Record the baseline fluorescence for 5 minutes.
-
Initiate the phosphorylation reaction by adding ATP to a final concentration of 200 µM.
-
Immediately begin kinetic measurements, recording the donor and acceptor fluorescence intensities every 30 seconds for 30-60 minutes.
Data Analysis
-
Background Subtraction: Subtract the fluorescence intensity of a buffer-only well from all experimental wells.
-
Calculate FRET Ratio: For each time point, calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot Data: Plot the FRET ratio as a function of time. An increase in the FRET ratio indicates PKA-mediated phosphorylation of the biosensor.
-
Determine Initial Rate: The initial rate of the reaction, which is proportional to PKA activity, can be determined from the initial slope of the FRET ratio versus time curve.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from a PKA activity FRET assay using an AF 488/AF 568 labeled biosensor.
| Condition | Initial FRET Ratio (t=0) | Final FRET Ratio (t=30 min) | Change in FRET Ratio (ΔR) | Initial Rate (ΔR/min) |
| + PKA, + ATP | 0.85 | 1.55 | 0.70 | 0.045 |
| + PKA, + ATP, + H-89 (inhibitor) | 0.86 | 0.90 | 0.04 | 0.001 |
| - PKA, + ATP | 0.84 | 0.85 | 0.01 | < 0.001 |
Conclusion
This compound, when appropriately activated and paired with a suitable donor like AF 488, is a highly effective tool for developing robust FRET-based assays. The detailed protocols and application example for monitoring PKA activity demonstrate the utility of this approach for studying enzyme kinetics, screening for inhibitors, and elucidating complex signaling pathways in drug discovery and basic research. The high photostability and brightness of AF 568 contribute to the generation of high-quality, reproducible data.
References
- 1. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R<0> values for some Alexa Fluor dyes—Table 1.6 | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low AF568 Labeling Efficiency
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low Alexa Fluor™ 568 (AF568) labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low AF568 labeling efficiency?
Low labeling efficiency with AF568 NHS ester can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly hinder the conjugation reaction.
-
Problematic Protein/Antibody: The concentration of the protein may be too low, or the buffer may contain interfering substances. The purity of the protein is also crucial.
-
Inactive or Degraded Dye: The AF568 NHS ester is sensitive to moisture and can lose reactivity if not stored and handled properly.
-
Inefficient Purification: Failure to remove unconjugated dye can lead to inaccurate measurements of labeling efficiency.
Q2: What is the optimal pH for labeling with AF568 NHS ester?
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1] At a lower pH, the primary amines on the protein are protonated and thus less reactive. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of dye available to label the protein.[1] A common buffer used to achieve this pH is 0.1 M sodium bicarbonate.[1]
Q3: Can components in my protein buffer interfere with the labeling reaction?
Yes, certain buffer components can interfere with the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the AF568 NHS ester, leading to lower labeling efficiency.[2][3] It is crucial to ensure your protein is in a buffer free of primary amines, such as phosphate-buffered saline (PBS), before starting the conjugation.[2][3] If your protein is in an incompatible buffer, it should be exchanged by dialysis or another suitable method.[2][3]
Q4: How does protein concentration affect labeling efficiency?
Protein concentration plays a significant role in labeling efficiency. Dilute protein solutions (≤1 mg/mL) tend to label inefficiently.[2][3] This is because hydrolysis of the NHS ester is a major competing reaction, and in dilute protein solutions, the concentration of water molecules is much higher than that of the primary amines on the protein, favoring hydrolysis.[4] For optimal results, a protein concentration of about 2 mg/mL is often recommended.[2][3]
Q5: How should I store and handle the AF568 NHS ester to maintain its reactivity?
Proper storage and handling are critical for maintaining the reactivity of AF568 NHS ester.
-
Storage: The dye should be stored at -20°C, protected from light, and in a desiccated environment to prevent moisture exposure.[2][4][5][6][7]
-
Handling: Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture inside.[4] Stock solutions, typically prepared in anhydrous DMSO or DMF, should be made fresh before use.[1][4] If longer-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C under an inert gas.[4]
Troubleshooting Guide
Problem: Calculated Degree of Labeling (DOL) is too low.
If you have calculated the degree of labeling and found it to be significantly lower than the target, here are some potential causes and solutions.
Step 1: Verify Reagent and Buffer Integrity
| Potential Cause | Recommended Action |
| Inactive AF568 NHS Ester | The NHS ester may have hydrolyzed due to moisture. Test the reactivity of the dye by measuring the absorbance at 260 nm before and after forced hydrolysis with a mild base.[4][8] A significant increase in absorbance indicates an active reagent.[4] If inactive, use a fresh vial of the dye. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction.[2][3] Exchange the protein into an amine-free buffer like PBS using dialysis or a desalting column.[2][3] |
| Incorrect Reaction pH | The optimal pH for the reaction is 8.3-8.5.[1] If your protein solution is strongly buffered at a lower pH, the addition of sodium bicarbonate may not be sufficient to raise the pH.[3] Confirm the final pH of the reaction mixture. |
Step 2: Evaluate Protein and Reaction Conditions
| Potential Cause | Recommended Action |
| Low Protein Concentration | Dilute protein solutions label inefficiently.[2][3] Concentrate the protein to at least 2 mg/mL if possible.[2][3] If concentration is not feasible, consider increasing the molar ratio of dye to protein.[3] |
| Impure Protein | Impurities in the protein preparation can compete for the dye, reducing the labeling efficiency of the target protein.[2] Ensure the protein is of high purity (>95%). |
| Suboptimal Dye-to-Protein Ratio | The optimal ratio can vary depending on the protein. For IgG antibodies, a molar ratio of 2-6 moles of dye per mole of antibody is often optimal.[2] If under-labeling occurs, try increasing the molar excess of the dye in a subsequent reaction.[3] |
| Insufficient Incubation Time/Temperature | The standard protocol may not be optimal for all proteins.[3] Consider increasing the incubation time or performing the reaction overnight at 4°C after an initial incubation at room temperature.[2] |
Experimental Protocols
Protocol 1: Testing AF568 NHS Ester Activity
This protocol provides a qualitative assessment of your AF568 NHS ester's reactivity.
Materials:
-
AF568 NHS Ester
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.5 M Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the AF568 NHS ester in anhydrous DMSO or DMF.
-
Dilute a small amount of the stock solution in PBS and measure the absorbance at 260 nm. Record this value.[4]
-
To a portion of the diluted solution, add a small volume of 0.5 M NaOH to force hydrolysis. Mix quickly.[8]
-
Immediately measure the absorbance of the hydrolyzed solution at 260 nm.[4][8]
-
Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at this wavelength.[4][8] If there is little to no change in absorbance, the reagent was likely already hydrolyzed and is inactive.[4]
Protocol 2: Standard AF568 Labeling of an IgG Antibody
This protocol is a starting point for labeling IgG antibodies and can be adapted for other proteins.
Materials:
-
IgG antibody in PBS (2 mg/mL)
-
AF568 NHS Ester stock solution (e.g., 10 mg/mL in anhydrous DMSO)
-
1 M Sodium Bicarbonate, pH ~8.3
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate.[3]
-
Calculate the required volume of AF568 NHS ester stock solution to achieve the desired dye-to-protein molar ratio.
-
Add the calculated volume of the dye stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3]
-
After incubation, purify the conjugate from the unreacted dye using a suitable purification column according to the manufacturer's instructions.[2]
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~577 nm (the absorbance maximum for AF568).[2]
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low AF568 labeling efficiency.
AF568 NHS Ester Labeling Reaction
Caption: The chemical reaction between AF568 NHS ester and a protein's primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. ulab360.com [ulab360.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Background Fluorescence with AF 568 Dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using Alexa Fluor 568 (AF 568) dye in imaging experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to identifying and resolving the common causes of high background when using AF 568 dye.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart to diagnose and resolve high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence with AF 568?
High background fluorescence when using AF 568 can stem from several sources:
-
Autofluorescence: Endogenous fluorescence from the sample itself, often from molecules like collagen, elastin, and lipofuscin.[1] Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[1][2]
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets in the sample. This can be caused by inappropriate antibody concentrations or insufficient blocking.[3][4]
-
Issues with Fixation and Permeabilization: Over-fixation can lead to a "glowy" appearance of the entire specimen.[5] Inadequate permeabilization can trap antibodies, while harsh permeabilization can damage cell morphology and expose non-specific binding sites.
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies on the sample, contributing to background signal.[5][6]
-
Dye Aggregation: High concentrations of the fluorescent dye can sometimes lead to the formation of aggregates that appear as bright, non-specific spots.
Q2: How can I determine the source of my high background?
To pinpoint the source of the background, it is crucial to include proper controls in your experiment:
-
Unstained Sample: An unstained, fixed, and permeabilized sample will reveal the level of endogenous autofluorescence.[1][7]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[3]
-
Isotype Control: Using a primary antibody of the same isotype but with a non-relevant specificity can help assess non-specific binding of the primary antibody.
Q3: What are the best blocking strategies to reduce background?
Effective blocking is critical to prevent non-specific antibody binding.
-
Choice of Blocking Buffer: The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk. It is recommended to use a blocking serum from the same species as the secondary antibody to prevent cross-reactivity.[8]
-
Blocking Buffer Composition: Blocking buffers should contain a non-ionic detergent like Triton X-100 or Tween 20 to reduce non-specific hydrophobic interactions.
-
Commercial Blocking Buffers: Several pre-formulated commercial blocking buffers are available and may offer better performance and consistency.[9][10]
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% in PBS-T | Use serum from the same species as the secondary antibody host.[8] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Ensure the BSA is IgG-free to avoid cross-reactivity. |
| Non-fat Dry Milk | 1-5% in PBS-T | Not recommended for detecting phosphorylated proteins. |
Q4: Can my fixation protocol be causing high background?
Yes, the fixation method can significantly impact background fluorescence.
-
Aldehyde Fixatives: Formalin and glutaraldehyde (B144438) can generate fluorescent products.[1] To minimize this, use the lowest effective concentration and fix for the shortest possible time.[2][5]
-
Alternative Fixatives: Consider using organic solvents like ice-cold methanol (B129727) or ethanol, which may produce less autofluorescence.[1][11]
-
Post-Fixation Treatment: Treating aldehyde-fixed samples with sodium borohydride (B1222165) can help reduce fixative-induced autofluorescence.[1][2]
Q5: How can I reduce autofluorescence from my tissue?
Several methods can be employed to quench or reduce autofluorescence:
-
Photobleaching: Exposing the sample to a light source before staining can reduce background fluorescence.[12][13]
-
Quenching Reagents: Commercially available quenching kits or reagents like Sudan Black B can be used to diminish autofluorescence.[14][15]
-
Spectral Separation: Choose fluorophores that are spectrally distinct from the autofluorescence. Far-red dyes are often a good choice as autofluorescence is less common at these wavelengths.[1] While AF 568 is in the red-orange spectrum, understanding the autofluorescence profile of your sample can help in choosing appropriate filter sets to minimize its detection.
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with AF 568
This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, antibody concentrations, and buffer compositions may be necessary for specific applications.
Caption: A step-by-step workflow for immunofluorescence staining.
-
Sample Preparation: Prepare cells or tissue sections on slides or coverslips.
-
Fixation: Fix the sample with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS for 10-20 minutes).
-
Washing: Repeat the washing step.
-
Blocking: Incubate the sample in a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[16]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate the sample for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBS containing 0.1% Tween 20 (PBS-T) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF 568-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step with PBS-T.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.
-
Final Washes: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for AF 568 (Excitation/Emission: ~578/603 nm).[17]
Protocol 2: Autofluorescence Reduction using Sodium Borohydride
This protocol is for reducing autofluorescence induced by aldehyde fixatives.
-
Fixation and Permeabilization: Follow steps 1-5 of the Standard Immunofluorescence Protocol.
-
Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with the blocking step (step 6) of the Standard Immunofluorescence Protocol.
Note: The effectiveness of sodium borohydride treatment can vary, and it is recommended to test its impact on your specific sample and target antigen.[2]
This technical support guide provides a starting point for troubleshooting and optimizing your experiments with AF 568 dye. Remember that empirical testing and careful optimization of each step are key to achieving high-quality, low-background immunofluorescence images.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 9. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lab.moffitt.org [lab.moffitt.org]
- 17. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Preventing Photobleaching of Alexa Fluor™ 568 in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Alexa Fluor™ 568 (AF568) in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for Alexa Fluor™ 568?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Alexa Fluor™ 568, upon exposure to excitation light.[1][2] This process leads to a permanent loss of the fluorescent signal, causing the sample to dim over time during imaging. For researchers using AF568, photobleaching can compromise image quality, limit the duration of time-lapse experiments, and affect the accuracy of quantitative analyses. The primary culprits are high-intensity illumination and the generation of reactive oxygen species (ROS) that chemically damage the dye molecule.[1][3]
Q2: How can I determine if the signal loss in my experiment is due to photobleaching?
A2: Signal loss from photobleaching has a distinct characteristic: it occurs progressively in the specific area being illuminated by the excitation light. To confirm, you can perform a simple test: continuously image a single field of view and observe if the fluorescence intensity decreases over time. If a fresh, un-imaged area is still bright, photobleaching is the likely cause. If the signal is weak or absent from the start, the issue might be related to other factors like low labeling efficiency or incorrect filter sets.[3]
Q3: Is Alexa Fluor™ 568 more photostable than other common fluorophores?
A3: Yes, Alexa Fluor™ 568 is known for its superior photostability compared to older generation dyes like fluorescein (B123965) isothiocyanate (FITC).[4][5] Studies have shown that AF568 retains its fluorescence for a significantly longer duration under continuous illumination compared to FITC.[4][5] This inherent stability makes it a preferred choice for demanding imaging applications.
Q4: What are the primary strategies to minimize the photobleaching of AF568?
A4: The three main strategies to combat photobleaching, which can be used in combination, are:
-
Reduce total light exposure: Minimize both the intensity and duration of the excitation light that the sample receives.[2][6]
-
Use antifade reagents: Incorporate chemical reagents into your mounting medium or live-cell imaging solution to protect the fluorophore from photochemical damage.[1][6]
-
Optimize imaging parameters: Adjust microscope and camera settings to maximize signal detection while minimizing light exposure.
Troubleshooting Guides
Issue: Rapid loss of AF568 fluorescence signal during imaging.
This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the problem.
Step 1: Optimize Imaging Parameters
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2][6] Neutral density (ND) filters can be used to incrementally reduce the excitation light.[7]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image. For time-lapse experiments, increase the interval between acquisitions to reduce cumulative light exposure.
-
Optimize Imaging Protocol:
Step 2: Utilize Antifade Reagents
If optimizing imaging parameters is insufficient, the next step is to protect the fluorophore with chemical stabilizers.
-
For Fixed Samples: Use a high-quality antifade mounting medium. Commercial options like ProLong™ Gold and VECTASHIELD® are widely used. Alternatively, you can prepare a homemade solution containing n-propyl gallate.[1][8]
-
For Live-Cell Imaging: Add a live-cell compatible antifade reagent to your imaging medium. Reagents like ProLong™ Live Antifade Reagent or Trolox (a vitamin E antioxidant) are designed for this purpose.
Step 3: Optimize the Sample's Chemical Environment
The composition of your imaging buffer can influence the rate of photobleaching.
-
Oxygen Scavengers: For live-cell imaging, consider using an enzymatic oxygen-scavenging system, such as glucose oxidase and catalase (GOC), in your imaging medium.
-
Buffer Conditions: Ensure the pH and ionic strength of your imaging buffer are optimal. Alexa Fluor™ 568 is generally pH-insensitive over a wide range, which is an advantage.[9]
Quantitative Data: Comparison of Antifade Reagents
The effectiveness of different antifade reagents can vary. While specific head-to-head comparisons for AF568 are limited in readily available literature, the following table summarizes the expected performance based on data for similar fluorophores and manufacturer information. The "Antifading Factor" represents the ability to retard fading, with higher values indicating better performance.
| Antifade Reagent | Type | Key Component | Relative Photostability for AF568 | Notes |
| ProLong™ Gold | Commercial (Hard-setting) | Proprietary | +++ | Excellent photobleach protection for Alexa Fluor™ dyes. Cures to form a solid seal.[10] |
| VECTASHIELD® | Commercial (Non-hardening) | Proprietary | ++ | Widely used, but may not be optimal for all cyanine-based dyes.[8] |
| n-Propyl Gallate (NPG) | Homemade | n-Propyl Gallate | ++ | A common and effective homemade antifade reagent. |
| ProLong™ Live | Commercial (Live-cell) | Proprietary | ++ | Specifically designed for live-cell imaging to reduce phototoxicity and photobleaching.[11] |
| Trolox | Live-cell additive | Vitamin E derivative | ++ | A cell-permeable antioxidant used in live-cell imaging. |
Note: +++ indicates the best performance, ++ indicates good performance.
Experimental Protocols
Protocol 1: Immunofluorescence Staining with Minimized AF568 Photobleaching
This protocol is designed for fixed cells or tissue sections.
Materials:
-
Primary antibody
-
Alexa Fluor™ 568-conjugated secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Antifade mounting medium (e.g., ProLong™ Gold or homemade NPG solution)
-
Coverslips and microscope slides
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections according to your standard protocol.
-
Blocking: Incubate the sample with blocking buffer for at least 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the sample three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with the AF568-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sample three times for 5 minutes each with PBS, protected from light.
-
Mounting: Carefully remove excess PBS and mount the coverslip onto the slide using a drop of antifade mounting medium.
-
Sealing and Curing: Seal the edges of the coverslip with nail polish or a commercial sealant. If using a curing antifade like ProLong™ Gold, allow it to cure completely (typically overnight at room temperature) before imaging for optimal performance.[10]
-
Storage: Store slides flat at 4°C in the dark.
Protocol 2: Live-Cell Imaging with Reduced AF568 Photobleaching
This protocol is for imaging live cells labeled with AF568.
Materials:
-
Cells expressing an AF568-labeled protein or stained with an AF568-conjugated probe
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Live-cell antifade reagent (e.g., ProLong™ Live or Trolox)
-
Live-cell imaging chamber
Procedure:
-
Cell Preparation: Plate cells in a live-cell imaging chamber and allow them to adhere.
-
Labeling (if applicable): If staining with a probe, follow the manufacturer's instructions.
-
Antifade Reagent Incubation: If using a reagent like ProLong™ Live, replace the medium with fresh medium containing the antifade reagent and incubate according to the manufacturer's instructions (e.g., 90 minutes for ProLong™ Live).[11] For Trolox, a typical final concentration is 0.5-1 mM.
-
Microscope Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.
-
Use the lowest possible laser power or illumination intensity.
-
Set the camera to the highest sensitivity (gain) that does not introduce excessive noise.
-
Use the shortest possible exposure time that provides a clear image.
-
-
Image Acquisition:
-
Locate the cells of interest using transmitted light.
-
Minimize the time spent focusing with fluorescence.
-
For time-lapse imaging, use the longest possible interval between frames that still captures the biological process of interest.
-
Acquire images using the optimized settings.
-
Visualizations
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing AF 568 Carboxylic Acid Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the conjugation of AF 568 carboxylic acid to molecules containing primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?
A1: The conjugation of a carboxylic acid to a primary amine to form a stable amide bond requires the activation of the carboxyl group. The most common method is a two-step process using a carbodiimide, such as 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] EDC activates the carboxyl group of AF 568, which then reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is then reacted with the primary amine on the target molecule (e.g., a protein, antibody, or amine-modified oligonucleotide) to form a covalent amide bond.[1][3][4]
Alternatively, a pre-activated AF 568 NHS ester can be used, which simplifies the reaction to a single step of mixing the dye with the amine-containing molecule under optimal pH conditions.[5][6][7]
Q2: What is the optimal pH for the conjugation reaction?
A2: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[5][6][8][9] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a significant decrease in reaction efficiency.[5][8] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester intermediate increases, which reduces the yield of the desired conjugate.[5]
Q3: What buffers are recommended for the conjugation reaction?
A3: It is crucial to use a buffer that is free of primary amines, which would otherwise compete with the target molecule for reaction with the activated dye.[10][11][12] Commonly recommended buffers include 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer (pH 8.3-8.5).[5][11][12] Phosphate-buffered saline (PBS) at a pH adjusted to the optimal range can also be used.[10] Buffers containing Tris or glycine (B1666218) are not recommended as they contain primary amines.[10][11]
Q4: How can I purify the AF 568 conjugate after the reaction?
A4: Purification is essential to remove unconjugated dye and reaction byproducts. The most common method for purifying protein conjugates is size-exclusion chromatography, such as gel filtration (e.g., using Sephadex).[5][13] For larger molecules like proteins and antibodies, spin columns are also a rapid and effective option.[14] Other techniques that can be employed include dialysis, HPLC, and precipitation with ethanol (B145695) or acetone.[5][10][13]
Q5: How do I determine the success of my conjugation reaction?
A5: The success of a conjugation reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each target molecule.[15] The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF 568 (approximately 578 nm).[12][15] A correction factor is needed to account for the dye's absorbance at 280 nm.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Labeling: The conjugation reaction may have been unsuccessful. 2. Fluorescence Quenching: This can occur due to an excessively high degree of labeling (dye-dye quenching) or the local environment of the conjugated dye on the protein (e.g., proximity to certain amino acids like tryptophan or tyrosine).[13][16][17] 3. Photobleaching: The sample may have been exposed to excessive light. | 1. Verify Labeling: Calculate the Degree of Labeling (DOL). If the DOL is low, troubleshoot the conjugation reaction (see below). 2. Optimize DOL: Adjust the molar ratio of dye to protein in the reaction. Aim for a DOL within the recommended range for your application (e.g., 2-6 for antibodies).[10] 3. Protect from Light: Store and handle the conjugate in the dark.[10][11] |
| Low Conjugation Efficiency (Low DOL) | 1. Incorrect pH: The reaction buffer pH was outside the optimal 8.3-8.5 range.[5][8] 2. Presence of Competing Amines: The buffer or protein sample contained primary amines (e.g., Tris, glycine, ammonium (B1175870) ions).[10][11] 3. Hydrolysis of Activated Dye: The AF 568 NHS ester was exposed to moisture before or during the reaction.[5][18] 4. Dilute Protein Solution: Protein concentrations below 1-2 mg/mL can lead to inefficient labeling.[10][11] 5. Inactive Dye or Reagents: The EDC, NHS, or AF 568 NHS ester may have degraded. | 1. Adjust pH: Prepare fresh buffer and carefully adjust the pH to 8.3-8.5. 2. Buffer Exchange: Dialyze the protein against an amine-free buffer like PBS before starting the conjugation.[10] 3. Use Anhydrous Solvents: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[11] Avoid storing reactive dyes in solution.[18] 4. Concentrate Protein: If possible, concentrate the protein to at least 2 mg/mL.[11] 5. Use Fresh Reagents: Prepare fresh solutions of EDC and NHS immediately before use as they are moisture-sensitive.[1] |
| Precipitation of Protein During Conjugation | 1. High Dye-to-Protein Ratio: Excessive labeling can alter the protein's solubility. 2. Solvent Effects: The organic solvent (DMSO or DMF) used to dissolve the dye may cause protein precipitation if added too quickly or in too large a volume. | 1. Reduce Dye Concentration: Lower the molar ratio of dye to protein in the reaction. 2. Optimize Solvent Addition: Add the dye solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10% v/v). |
| Loss of Protein Activity After Conjugation | 1. Modification of Critical Residues: The conjugation reaction may have modified lysine (B10760008) residues that are essential for the protein's biological activity (e.g., in an antibody's antigen-binding site).[13] | 1. Reduce Degree of Labeling: A lower DOL reduces the statistical probability of modifying critical residues. 2. Protect Critical Residues: In some cases, it may be possible to protect the active site with a ligand or substrate during the conjugation reaction. 3. Consider Alternative Chemistries: If amine modification is problematic, explore other conjugation strategies that target different functional groups (e.g., thiols). |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein using EDC/Sulfo-NHS
This protocol is ideal when starting with the carboxylic acid form of the dye and provides control over the activation step, which can minimize protein-protein cross-linking.[1][4]
Materials:
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be labeled (in amine-free buffer, e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Purification column (e.g., size-exclusion spin column)
Procedure:
-
Prepare Reagents: Allow all reagents to come to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS in an appropriate buffer (e.g., 0.1 M MES, pH 6.0) immediately before use.[1]
-
Activate this compound:
-
Dissolve this compound in a small amount of anhydrous DMSO.
-
Add the dissolved AF 568 to the Activation Buffer.
-
Add EDC and Sulfo-NHS to the AF 568 solution. A typical molar ratio is a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the dye.
-
Incubate for 15-30 minutes at room temperature to form the AF 568-NHS ester.
-
-
Prepare Protein: Ensure the protein is in the Conjugation Buffer at a concentration of 2-10 mg/mL.[11][12] The buffer must be free of primary amines.[10]
-
Conjugation Reaction:
-
Add the activated AF 568-NHS ester solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Quench Reaction (Optional): Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11] Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess dye and byproducts using a size-exclusion spin column or gel filtration.[14]
Protocol 2: One-Step Conjugation Using Pre-Activated AF 568 NHS Ester
This is a more straightforward protocol when using the commercially available N-hydroxysuccinimidyl ester of AF 568.
Materials:
-
AF 568 NHS Ester
-
Protein to be labeled (in Conjugation Buffer)
-
Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Prepare Protein: Dissolve the protein in Conjugation Buffer at a concentration of 2-10 mg/mL.[11][12]
-
Prepare Dye Stock Solution: Dissolve the AF 568 NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[11]
-
Conjugation Reaction:
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion spin column or gel filtration.
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for AF 568 Conjugation
| Parameter | Recommended Value/Condition | Rationale |
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonated primary amines to react with NHS esters while minimizing hydrolysis.[5][6][8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Borate, or PBS | Must be free of primary amines (e.g., Tris, Glycine) to avoid competing reactions.[10][11] |
| Protein Concentration | > 2 mg/mL | Higher concentrations improve labeling efficiency.[10][11] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for the specific protein and desired DOL. Higher ratios can lead to quenching or precipitation.[11] |
| Reaction Time | 1 - 4 hours at Room Temperature, or Overnight at 4°C | Incubation time can be adjusted to optimize the DOL.[5][10] |
| Dye Solvent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive.[5][11] |
Visualizations
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]
- 7. abpbio.com [abpbio.com]
- 8. fluidic.com [fluidic.com]
- 9. interchim.fr [interchim.fr]
- 10. ulab360.com [ulab360.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is fluorescence quenching [biosyn.com]
- 18. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
solving AF 568 carboxylic acid solubility issues for labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility and labeling challenges associated with AF 568 carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the non-reactive form of the bright, photostable orange fluorescent dye AF 568.[1][][3] It serves two primary purposes: as a reference standard in experiments involving AF 568 conjugates and as a starting material for chemical conjugation to biomolecules.[1][][3] The carboxylic acid group can be chemically activated to react with primary amines on proteins, peptides, or other molecules.[][4]
Q2: In which solvents is this compound soluble?
A2: this compound has good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][][3][5] One supplier specifies a solubility of up to 10 mM in DMSO.
Q3: How do I attach this compound to my protein of interest?
A3: To attach this compound to a molecule with a primary amine (like a protein), you must first activate the carboxylic acid group. This is typically done using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4] EDC activates the carboxyl group, and NHS stabilizes this activated state, making it reactive towards primary amines to form a stable amide bond.
Q4: What are the optimal pH conditions for labeling?
A4: A two-step pH process is optimal. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent coupling of the activated dye to the primary amine on the target molecule is favored at a neutral to slightly basic pH, typically between 7.2 and 8.5.
Q5: What buffers should I use for the labeling reaction?
A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.
-
Activation Step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are common choices.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving this compound | The concentration is too high for the chosen solvent. | Prepare a 10 mM stock solution in anhydrous DMSO, which should readily dissolve the dye. For aqueous buffers, solubility is generally good, but ensure the pH is not extremely acidic, which could suppress the ionization of the carboxylic acid. |
| Low or No Labeling Efficiency | 1. Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. 2. Incorrect pH: The pH of the activation or coupling step is outside the optimal range. 3. Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated dye. 4. Insufficient Molar Excess: The ratio of dye/EDC/NHS to the target molecule is too low. | 1. Use fresh, high-quality EDC and NHS. Allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. 2. Carefully prepare and verify the pH of your MES (pH 4.5-6.0) and PBS (pH 7.2-8.5) buffers. 3. Perform a buffer exchange (e.g., dialysis or desalting column) to remove any interfering substances from your sample before labeling. 4. Increase the molar excess of the dye and coupling reagents. A 10- to 20-fold molar excess of dye over the protein is a good starting point. |
| Precipitation During Labeling Reaction | 1. High Degree of Labeling (DOL): The protein becomes less soluble as more hydrophobic dye molecules are attached. 2. Solvent Incompatibility: Adding a large volume of DMSO/DMF stock to an aqueous protein solution can cause precipitation. | 1. Reduce the molar excess of the this compound in the reaction to achieve a lower DOL. 2. Add the dye stock solution slowly to the protein solution while gently vortexing. Keep the final concentration of the organic solvent in the reaction mixture low (ideally <10%). |
| High Background Staining in Imaging Applications | Unconjugated Dye: Free, unreacted this compound or its activated form is still present in the sample. | Thoroughly purify the labeled conjugate after the reaction. Size-exclusion chromatography (e.g., a desalting column) is effective at separating the labeled protein from smaller, unreacted dye molecules. |
Quantitative Data Summary
| Parameter | Solvent | Value | Notes |
| Solubility | DMSO | 10 mM | A common starting concentration for a stock solution. |
| DMF | Good | Quantitative limit not specified, but widely used. | |
| Water | Good | Solubility can be pH-dependent. | |
| Activation pH | MES Buffer | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Coupling pH | PBS / Bicarbonate Buffer | 7.2 - 8.5 | Optimal for the reaction of the activated dye with primary amines. |
| Molar Excess (Dye:Protein) | - | 10-20 fold | Empirical; may need optimization for your specific protein. |
| Molar Excess (EDC:NHS:Dye) | - | ~2:5:1 | A common starting ratio for the activation step. |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol describes the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using a two-step EDC/NHS activation procedure.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Protein to be labeled (in a buffer free of primary amines, e.g., PBS)
-
Desalting column for purification
Procedure:
-
Prepare a 10 mM AF 568 Stock Solution:
-
Allow the vial of this compound (MW: ~771 g/mol for the dipotassium (B57713) salt) to warm to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of dye, add approximately 130 µL of DMSO).
-
Vortex until fully dissolved. Store any unused stock solution at -20°C, protected from light and moisture.
-
-
Prepare the Protein:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If it is in a buffer like Tris, perform a buffer exchange using a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL in the Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the following:
-
AF 568 Stock Solution (to achieve a 10-20 fold molar excess relative to the protein)
-
Activation Buffer (to make up a convenient volume)
-
Freshly prepared sulfo-NHS solution (to a final concentration of ~5 mM)
-
Freshly prepared EDC solution (to a final concentration of ~2 mM)
-
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to the Protein:
-
Add the activated AF 568 solution to your protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the colored, labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage.
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: Chemical pathway for EDC/NHS-mediated labeling.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with AF 568 Fluorophore
Welcome to the technical support center for the AF 568 fluorophore. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of Alexa Fluor™ 568?
Alexa Fluor™ 568 is a bright, red-orange fluorescent dye commonly used in fluorescence microscopy and flow cytometry.[1][2] Its spectral characteristics are well-suited for multiplexing with green fluorophores like Alexa Fluor™ 488.[2]
Q2: How does the photostability of Alexa Fluor™ 568 compare to other common fluorophores?
Alexa Fluor™ 568 is known for its exceptional photostability, meaning it resists fading during prolonged exposure to excitation light.[2][] Studies have shown that it is significantly more photostable than traditional dyes like fluorescein (B123965) isothiocyanate (FITC).[4][5] This high photostability is advantageous for long-term imaging experiments and techniques that require intense illumination.[]
Q3: Is the fluorescence of Alexa Fluor™ 568 sensitive to pH changes?
No, the fluorescence of Alexa Fluor™ 568 is largely insensitive to pH variations over a broad range.[2] This chemical stability makes it a reliable choice for experiments in various biological environments where pH may fluctuate.[6]
Q4: Can I use Alexa Fluor™ 568 for super-resolution microscopy?
Yes, Alexa Fluor™ 568 is suitable for super-resolution microscopy techniques such as dSTORM (direct stochastic optical reconstruction microscopy).[7][8][9]
Data Presentation
Table 1: Quantitative Properties of Alexa Fluor™ 568 and Comparable Fluorophores
| Property | Alexa Fluor™ 568 | Rhodamine B |
| Excitation Maximum (nm) | 578[1][] | ~560 |
| Emission Maximum (nm) | 603[1][] | ~580 |
| Extinction Coefficient (cm⁻¹M⁻¹) | 91,000[1] | ~110,000 |
| Quantum Yield | 0.69[1] | ~0.31 |
Troubleshooting Guides
This section provides solutions to common problems encountered when using AF 568, focusing on improving the signal-to-noise ratio.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio.
-
Possible Cause A: Inadequate Blocking
-
Solution: Ensure you are using an appropriate blocking buffer for your sample type. The blocking serum should ideally be from a different species than the primary antibody to prevent cross-reactivity.[10] Incubate for a sufficient amount of time (e.g., 1 hour at room temperature).
-
-
Possible Cause B: Primary or Secondary Antibody Concentration is Too High
-
Possible Cause C: Insufficient Washing
-
Possible Cause D: Autofluorescence
Issue 2: Weak or No Signal
A faint or absent signal can be equally frustrating.
-
Possible Cause A: Suboptimal Primary or Secondary Antibody Dilution
-
Solution: If you have already titrated your antibodies and are still experiencing a weak signal, try a lower dilution (higher concentration). However, be mindful of the potential for increased background.
-
-
Possible Cause B: Inefficient Permeabilization
-
Solution: For intracellular targets, ensure that your permeabilization step is effective. The choice of detergent (e.g., Triton X-100, saponin) and incubation time may need to be optimized depending on the cell or tissue type and the location of the target antigen.
-
-
Possible Cause C: Photobleaching
-
Solution: Although Alexa Fluor™ 568 is highly photostable, excessive exposure to excitation light can still lead to photobleaching.[4] Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure times. The use of an anti-fade mounting medium is also highly recommended.[16]
-
Experimental Protocols
Protocol 1: Immunocytochemistry (ICC) Staining of Cultured Cells
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, incubate the cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF 568-conjugated secondary antibody in the blocking buffer. Incubate the cells, protected from light, for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for AF 568 (Excitation/Emission: ~578/603 nm).
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Experimental workflow for immunocytochemistry (ICC).
Caption: Jablonski diagram illustrating fluorescence and photobleaching.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Hot-Band Anti-Stokes Fluorescence Properties of Alexa Fluor 568 | Advanced Optical Imaging Group [titan.physx.u-szeged.hu]
- 8. Alexa Fluor 568 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. biotium.com [biotium.com]
- 12. Alexa Fluor Plus Secondary Antibody Development & Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 16. biocompare.com [biocompare.com]
Technical Support Center: EDC/NHS Coupling of AF 568
Welcome to the technical support center for EDC/NHS coupling reactions involving Alexa Fluor™ 568 (AF 568). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of EDC/NHS coupling?
A1: EDC/NHS coupling is a "zero-length" crosslinking method used to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds in two main steps:
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1][2][3]
-
Stabilization and Coupling: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate. This creates a semi-stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[2][4] This amine-reactive NHS ester then efficiently reacts with a primary amine to form a covalent amide bond, releasing the NHS byproduct.[2][5]
Q2: What is the optimal pH for each step of the EDC/NHS reaction?
A2: The EDC/NHS reaction is highly pH-dependent and is most efficient when performed as a two-step process with different pH conditions for each step.[6][7]
-
Activation Step (Carboxyl Activation): The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[6][7][8]
-
Coupling Step (Amine Reaction): The reaction of the NHS-ester with a primary amine is most efficient at a pH of 7.2 to 8.5 .[6][7][9] At this pH, the primary amine is sufficiently deprotonated and nucleophilic.[7][10]
Q3: Which buffers are compatible with EDC/NHS reactions, and which should be avoided?
A3: It is critical to use buffers that are free of extraneous primary amines and carboxylates, as these will compete with the reaction.[9][11]
-
Recommended Buffers:
-
Buffers to Avoid: Any buffer containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will interfere with the coupling chemistry and should be avoided.[8][11] If your molecule of interest is in an incompatible buffer, a buffer exchange must be performed using methods like dialysis or desalting columns prior to starting the reaction.[12]
Q4: How should I properly store and handle EDC and NHS reagents?
A4: Both EDC and NHS are moisture-sensitive, and their activity can be compromised by improper handling.[6][8][12]
-
Storage: Store reagents at -20°C in a desiccator.[11]
-
Handling: Before opening, allow the vials to equilibrate to room temperature to prevent moisture condensation.[6][11] It is strongly recommended to prepare EDC and NHS solutions immediately before use and to discard any unused solution, as they are susceptible to hydrolysis.[6][8]
Q5: What is the primary side reaction, and how can it be minimized?
A5: The primary competing side reaction is the hydrolysis of the reactive intermediates (the O-acylisourea intermediate and the NHS-ester) by water.[2][9] Hydrolysis regenerates the original carboxyl group and prevents the desired conjugation. The rate of hydrolysis increases significantly with higher pH.[7][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7] To minimize hydrolysis, perform the coupling step promptly after the activation step and avoid unnecessary delays.[6] Another side reaction is the formation of an N-acylurea byproduct, which is minimized by the addition of NHS.[1][11]
Q6: What is the difference between a one-step and a two-step protocol?
A6:
-
One-Step Protocol: All reactants (the carboxyl-containing molecule, the amine-containing molecule, EDC, and NHS) are mixed together in a single reaction. This can be less efficient and may lead to unwanted polymerization if a molecule (like a protein) contains both carboxyl and amine groups.[7]
-
Two-Step Protocol: The carboxyl-containing molecule is first activated with EDC and NHS. Excess EDC and byproducts are then removed or quenched before the addition of the amine-containing molecule.[1][4] This method is highly recommended as it prevents undesirable cross-linking of proteins and generally improves yield.[13]
Troubleshooting Guide
Problem: Low or Non-Existent Labeling Efficiency
| Possible Cause | Suggested Solution |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture.[6][12] Ensure you are using fresh, high-quality reagents. Always allow vials to warm to room temperature before opening to prevent condensation and prepare solutions immediately before use.[6][11] |
| Incorrect Reaction pH | The two reaction steps have different optimal pH ranges.[6][7] Use a calibrated pH meter to verify the buffer pH. For the activation step, use a buffer like MES at pH 4.5-6.0.[6] For the coupling step, adjust the pH to 7.2-8.5 using a buffer like PBS or Borate.[6][9] |
| Incompatible Buffer | Buffers containing primary amines (Tris, Glycine) or carboxylates will compete with the target molecules.[9][11] Perform a buffer exchange into a recommended buffer (e.g., MES, PBS) using dialysis or a desalting column before initiating the reaction.[12] |
| Hydrolysis of Intermediates | The activated NHS-ester is susceptible to hydrolysis, especially at pH > 8.[7][9] Work expeditiously and perform the amine coupling step immediately after the carboxyl activation step to minimize this competing reaction.[6] |
| Low Molecule Concentration | Labeling efficiency is concentration-dependent. For protein labeling, a concentration of at least 2 mg/mL is recommended.[9][14] If your solution is too dilute, consider concentrating it before the reaction.[15] |
Problem: Precipitation or Aggregation During Reaction
| Possible Cause | Suggested Solution |
| High EDC Concentration | While a molar excess is needed, a very high concentration of EDC can sometimes cause precipitation.[1][8] If you observe this, try reducing the amount of EDC used in the reaction. |
| Protein/Molecule Instability | Changes in pH or the addition of reagents can cause some proteins to aggregate.[8] Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to screen different buffer conditions to find one that maintains protein stability throughout the process. |
| Loss of Stabilizing Charges | For molecules like carboxylated nanoparticles, the activation of surface carboxyl groups neutralizes their negative charge, which can lead to aggregation due to the loss of electrostatic repulsion.[16] This is a challenging issue that may require optimizing particle concentration or adding stabilizing agents. |
Data Presentation: Reaction Optimization
For successful conjugation, several parameters must be optimized. The tables below provide a starting point for your experiments.
Table 1: Recommended pH and Buffer Conditions for EDC/NHS Coupling
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
|---|---|---|---|
| Carboxyl Activation | 4.5 - 6.0[6][7] | 0.1 M MES[2][3] | Tris, Glycine (B1666218), Acetate[8][11] |
| Amine Coupling | 7.2 - 8.5[7][9] | PBS, Borate, Bicarbonate[8][9] | Tris, Glycine, Acetate[8][11] |
Table 2: Typical Quantitative Parameters for Reaction Optimization
| Parameter | Recommended Starting Range | Notes |
|---|---|---|
| Molar Ratio (EDC:NHS:Carboxyl) | (2 to 10) : (2 to 5) : 1[11] | A molar excess of EDC and NHS is generally required. A 2:1 ratio of EDC to NHS is a good starting point.[11] |
| Molecule Concentration | 2 - 10 mg/mL for proteins[9] | Higher concentrations generally lead to better labeling efficiency.[14] |
| Activation Time | 15 minutes at room temperature[1][4] | |
| Coupling Time | 1 - 4 hours at room temperature, or overnight at 4°C[9] |
| Quenching Reagent Conc. | 10 - 100 mM | Use Tris, hydroxylamine, or glycine to quench unreacted NHS-esters.[1][9] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to an Amine-Containing Protein
This protocol is a general guideline for coupling a molecule with a carboxyl group (Molecule #1) to a protein with primary amines (Protein #2), such as an antibody.
Materials:
-
Molecule #1 (with -COOH group)
-
Protein #2 (with -NH2 groups)
-
EDC and Sulfo-NHS (or NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: PBS, pH 7.2-7.5[7]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[1][9]
-
Desalting column for buffer exchange and purification[1]
Procedure:
-
Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[6] Ensure your Protein #2 is in Coupling Buffer via buffer exchange if necessary.
-
Activation of Molecule #1:
-
Purification of Activated Molecule (Optional but Recommended): To prevent side reactions with Protein #2, remove excess EDC and byproducts using a desalting column equilibrated with Activation Buffer (or Coupling buffer if pH change is desired at this stage).[1]
-
Coupling to Protein #2:
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.[1] Incubate for 15-30 minutes.
-
Final Purification: Purify the final conjugate from excess reagents and quenching solution using a desalting column or dialysis against an appropriate storage buffer.[1]
Protocol 2: Simplified Labeling of a Protein with Pre-activated AF 568-NHS Ester
This is the more common scenario for fluorescent labeling, where the dye is already activated.
Materials:
-
AF 568 NHS Ester
-
Protein to be labeled (e.g., antibody)
-
Anhydrous DMSO or DMF[9]
-
Quenching and Purification supplies as in Protocol 1.
Procedure:
-
Prepare the Protein: Ensure the protein is in the amine-free Reaction Buffer at a concentration of 2-10 mg/mL.[9]
-
Prepare the AF 568-NHS Ester Solution: Immediately before use, dissolve the AF 568-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
-
Perform Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess of dye to protein is a common starting point).[9]
-
While gently stirring the protein solution, add the dye stock solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[9]
-
-
Quench and Purify: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify your AF 568-labeled protein.
Visualizations
Caption: Workflow for the two-step EDC/NHS coupling reaction.
Caption: Troubleshooting logic for low or no conjugation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fluidic.com [fluidic.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biotium.com [biotium.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: AF 568 Carboxylic Acid Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Alexa Fluor™ 568 Carboxylic Acid, Succinimidyl Ester for bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for conjugating AF 568 NHS ester to primary amines?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is a critical balance between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). The generally accepted optimal pH range is between 7.2 and 8.5.[1][2][3] Many protocols specifically recommend a pH of 8.3 to 8.5 to maximize the reaction between the NHS ester and the amine.[4]
-
Below pH 7.2: At acidic pH, primary amines are predominantly in their protonated form (-NH₃⁺), which makes them non-nucleophilic and unreactive towards NHS esters.[2][5]
-
Above pH 8.5: While a more basic pH increases the deprotonation of primary amines, making them more reactive, the rate of NHS ester hydrolysis also increases significantly.[2][5] This competing reaction reduces the amount of NHS ester available to react with your target molecule, leading to lower conjugation efficiency.[2]
Q2: My conjugation yield is low. Could the buffer pH be the cause?
Yes, a suboptimal buffer pH is a primary reason for low conjugation yields.
-
pH is too low (e.g., < 7.0): The amine on your target molecule will be protonated and therefore unreactive.[2]
-
pH is too high (e.g., > 9.0): The AF 568 NHS ester will rapidly hydrolyze before it can effectively react with the target amine.[2]
It is also important to note that the hydrolysis of NHS esters can cause the pH of the reaction mixture to decrease over time. For large-scale reactions, using a more concentrated buffer or monitoring the pH during the reaction is advisable.[2]
Q3: Which buffers are recommended for AF 568 NHS ester reactions, and which should I avoid?
Choosing the right buffer is crucial for a successful conjugation.
-
Compatible Buffers: Amine-free buffers are essential. Commonly used buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, all within the pH range of 7.2-8.5.[1][2] A 0.1 M sodium bicarbonate buffer at pH 8.3-8.5 is a frequently recommended option.[2][4][6]
-
Incompatible Buffers: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][7] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[2]
Q4: I am observing non-specific binding with my AF 568 conjugate. What could be the issue?
While pH primarily affects the conjugation efficiency, other factors can contribute to non-specific binding. Highly charged fluorescent dyes can contribute to non-specific binding.[8] If you are working with tissue sections, be aware that the highly positively charged white matter can attract negatively charged dyes like Alexa Fluor dyes.[9]
Q5: How does temperature affect the conjugation reaction?
NHS ester conjugation reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1] The half-life of NHS ester hydrolysis is temperature-dependent. For instance, the half-life of hydrolysis is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to 10 minutes at pH 8.6 and 4°C.[1]
Quantitative Data Summary
The efficiency of the conjugation of AF 568 NHS ester is a balance between the desired aminolysis and the competing hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Implication for Conjugation |
| 7.0 | 0 | 4-5 hours | Slower hydrolysis, but also slower reaction with amines. Longer incubation times may be necessary. |
| 8.0 | 4 | minutes | Faster reaction with amines, but also significantly faster hydrolysis. A good balance for many applications.[10] |
| 8.6 | 4 | 10 minutes | Very rapid hydrolysis, which can lead to low conjugation yields if the reaction is not fast enough.[1] |
Experimental Protocol: Conjugation of AF 568 NHS Ester to a Protein
This protocol provides a general guideline for conjugating AF 568 NHS ester to a protein, such as an antibody.
1. Protein Preparation:
-
The protein should be dissolved in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[3] For optimal results, a protein concentration of at least 2 mg/mL is recommended.[6]
-
If the protein solution contains substances with primary amines (e.g., Tris, glycine, or ammonium (B1175870) ions), a buffer exchange must be performed using dialysis or a desalting column.[3][11]
2. Preparation of AF 568 NHS Ester Stock Solution:
-
Allow the vial of AF 568 NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]
-
Dissolve the AF 568 NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to prepare a 10 mM stock solution.[6]
-
Note: The NHS ester moiety readily hydrolyzes. Therefore, the stock solution should be prepared immediately before use. Do not prepare stock solutions for long-term storage.[7]
3. Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[4][6]
-
Add the calculated amount of the AF 568 NHS ester stock solution to the protein solution. A molar excess of the dye to the protein is typically used. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6][12] Alternatively, the reaction can be carried out for two hours on ice.[7]
4. Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a quenching buffer containing primary amines, such as Tris-HCl or glycine, can be added to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
5. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[6]
Experimental Workflow
Caption: Workflow for AF 568 NHS ester conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ulab360.com [ulab360.com]
Technical Support Center: Purification of Labeled Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated AF 568 carboxylic acid from protein or antibody samples post-labeling.
Frequently Asked Questions (FAQs)
Q1: What is unconjugated this compound and why must it be removed?
Unconjugated this compound is the free, unreacted form of the fluorescent dye that remains in the solution after a labeling reaction.[1] It is crucial to remove this excess dye to prevent high background fluorescence in downstream applications, which can lead to a low signal-to-noise ratio and inaccurate quantification of labeling efficiency.[2] The presence of free dye can compromise the reliability of experimental results in assays such as immunofluorescence, flow cytometry, and fluorescence microscopy.[3]
Q2: What are the common methods for removing unconjugated dye?
The most prevalent and effective techniques for separating larger, labeled proteins from smaller, unconjugated dye molecules are:
-
Size-Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size. Larger labeled proteins elute first, while the smaller, unconjugated dye molecules are retained in the porous resin and elute later.[2][4] This can be performed using gravity-based columns or spin columns for faster processing.[5][6]
-
Dialysis: This technique utilizes a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows the smaller, unconjugated dye molecules to diffuse into a large volume of buffer, while retaining the larger, labeled protein.[2][5]
-
Protein Precipitation: This method involves adding a reagent, such as acetone (B3395972) or ethanol, to cause the protein to precipitate out of the solution.[7] The precipitated protein can then be separated from the supernatant containing the unconjugated dye by centrifugation.[7]
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including your sample volume, protein concentration, the molecular weight of your protein, and the required purity and recovery. The decision-making workflow and the comparison table below can guide your choice.
Method Selection Guide
The following diagram illustrates a decision-making workflow to help you select the most appropriate purification method.
Caption: Decision-making workflow for selecting a purification method.
Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (Spin Column) | Size-Exclusion Chromatography (Gravity) | Dialysis | Protein Precipitation |
| Principle | Size-based separation via centrifugation[2] | Size-based separation via gravity flow[4] | Diffusion across a semi-permeable membrane[5] | Altering solvent to reduce protein solubility[7] |
| Typical Protein Recovery | >85%[8] | Variable, can be high | >90% | Variable, potential for loss with each step[7] |
| Processing Time | < 15 minutes[8] | 30-60 minutes | 4 hours to overnight[5] | ~1.5 hours[7] |
| Sample Dilution | Minimal | Can be significant | Significant | Concentrates the sample |
| Advantages | Fast, convenient, minimal dilution[2] | Good for a wide range of sample volumes | High recovery, gentle on proteins | Concentrates protein, removes other contaminants[7] |
| Disadvantages | Potential for protein loss on the membrane[9] | Can dilute the sample, longer than spin columns | Time-consuming, significant sample dilution[6] | Can denature proteins, pellet may be hard to resolubilize[7] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Spin Column)
This method is ideal for rapid purification of small sample volumes.
Caption: General workflow for spin column purification.
Materials:
-
Spin column with an appropriate molecular weight cutoff (MWCO) (e.g., Zeba™ Spin Desalting Columns).
-
Collection tubes.
-
Equilibration buffer (e.g., PBS).
-
Microcentrifuge.
Procedure:
-
Column Preparation: Remove the spin column's bottom closure and place it in a collection tube.
-
Equilibration: To remove the storage buffer, centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes). Add your desired equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times.[2]
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully apply your labeled protein sample to the center of the resin bed.
-
Purification: Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[5]
-
Collection: The purified, labeled protein will be in the collection tube. The unconjugated AF 568 dye will be retained in the resin.
Protocol 2: Dialysis
This method is suitable for larger sample volumes where time is not a critical factor.
Caption: General workflow for dialysis.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (typically 2-3 times smaller than the protein's molecular weight).[2]
-
Large beaker.
-
Magnetic stir plate and stir bar.
-
Dialysis buffer (e.g., PBS).
Procedure:
-
Prepare Dialysis Device: If using tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions. Secure one end with a clip.
-
Load Sample: Pipette your labeled protein sample into the dialysis tubing or cassette and securely close the other end, ensuring some headspace remains.
-
Dialysis: Place the dialysis device in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).[5] Stir the buffer gently on a magnetic stir plate.
-
Buffer Changes: For efficient removal of the unconjugated dye, change the dialysis buffer multiple times. A typical schedule is after 1-2 hours, then again after another 1-2 hours, followed by an overnight dialysis at 4°C.[5]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified, labeled protein to a clean tube.
Protocol 3: Acetone Precipitation
This method is useful for concentrating the protein sample while removing the unconjugated dye.
Caption: General workflow for acetone precipitation.
Materials:
-
Acetone, pre-chilled to -20°C.
-
Acetone-compatible microcentrifuge tubes.
-
Microcentrifuge capable of reaching 13,000-15,000 x g.
-
Resolubilization buffer (compatible with downstream applications).
Procedure:
-
Add Acetone: Place your protein sample in a suitable tube and add four times the sample volume of cold (-20°C) acetone.[7]
-
Incubate: Vortex the tube and incubate for 60 minutes at -20°C.[7]
-
Centrifuge: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[7]
-
Remove Supernatant: Carefully decant the supernatant, which contains the unconjugated dye, without disturbing the protein pellet.
-
Dry Pellet: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes.[7]
-
Resolubilize: Add your desired buffer to redissolve the protein pellet. Note that denaturation can occur, and resolubilization may be challenging.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence after purification | Incomplete removal of unconjugated dye. | Repeat the purification step. For spin columns, a second pass may be necessary. For dialysis, ensure sufficient buffer volume and changes.[5][9] |
| Low protein recovery | Protein aggregation and precipitation.[10] | Consider using a more hydrophilic dye. For spin columns and dialysis, ensure the MWCO is appropriate for your protein.[2] Adding stabilizing agents like 5-10% glycerol (B35011) might help.[2] |
| Protein adsorption to the purification matrix or membrane. | Pre-treat the purification device according to the manufacturer's instructions. Consider using a different type of membrane or resin. | |
| Labeled protein has lost activity | The dye has conjugated to a critical residue in the active or binding site. | Reduce the molar excess of the dye in the labeling reaction to decrease the degree of labeling. Consider site-specific labeling techniques.[2] |
| Protein precipitates during dialysis | The use of non-sulfonated dyes can reduce the solubility of the protein conjugate. | Gel filtration (size-exclusion chromatography) is recommended over dialysis when using non-sulfonated dyes.[11] |
| No dye is removed during dialysis | The dye may be insoluble in the dialysis buffer. | Check the solubility of AF 568 in your buffer. While it is generally hydrophilic, issues can arise.[12][13] Consider adding a small amount of organic solvent to the dialysis buffer if compatible with your protein and the dialysis membrane.[13] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. dianabiotech.com [dianabiotech.com]
- 13. Is there a way to screw up dialysis? - General Lab Techniques [protocol-online.org]
Technical Support Center: Managing Non-Specific Binding of AF 568 Conjugates
Welcome to the technical support center for troubleshooting non-specific binding of Alexa Fluor™ 568 (AF 568) and other fluorescent conjugates. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of fluorescent staining?
A1: Non-specific binding is the attachment of fluorescently labeled antibodies or reagents to unintended cellular or tissue components, rather than the target antigen. This can be caused by several factors, including electrostatic or hydrophobic interactions.[1] The result is high background fluorescence, which can obscure the specific signal and lead to misinterpretation of the experimental results.[1]
Q2: What are the primary causes of high background and non-specific staining with AF 568 conjugates?
A2: High background and non-specific staining can stem from several factors:
-
Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high is a frequent cause of non-specific binding.[1][2]
-
Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites can lead to high background.[1]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies can result in a generally high background signal.[1]
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally, which can be mistaken for specific staining.[1][3]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the surface of certain cell types, such as macrophages and B cells.[1]
-
Cross-reactivity of Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample.[1]
-
Drying of the Sample: Allowing the specimen to dry out at any point during the staining process can cause non-specific antibody binding.[1][4]
Q3: How can I distinguish between a specific signal and non-specific background?
A3: To differentiate between specific and non-specific staining, appropriate controls are essential. Key controls include:
-
Isotype Control: An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgM) and from the same species as the primary antibody but does not have specificity for the target antigen. This helps determine if the observed staining is due to non-specific binding of the primary antibody to the sample.[1]
-
Secondary Antibody Only Control: This control involves incubating the sample with only the fluorescently labeled secondary antibody (in the absence of the primary antibody). Staining in this control indicates non-specific binding of the secondary antibody.
-
No Primary and No Secondary Antibody Control (Autofluorescence Control): Examining an unstained sample under the microscope helps to determine the level of natural autofluorescence in the tissue or cells.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of AF 568 conjugates.
Summary of Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Antibody concentration is too high. | Perform an antibody titration to determine the optimal concentration.[1][2][5] |
| Inadequate blocking. | Optimize the blocking step by increasing the incubation time or trying a different blocking agent (e.g., normal serum, BSA).[1][6][7] | |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations.[1][8] | |
| Patchy or localized non-specific staining | Drying of the sample during staining. | Keep the sample in a humidified chamber throughout the staining procedure.[1][4] |
| Presence of endogenous enzymes (for HRP/AP systems). | Add quenching agents like hydrogen peroxide for HRP or levamisole (B84282) for AP.[7][9] | |
| Staining in unexpected cell types (e.g., immune cells) | Fc receptor binding. | Block Fc receptors with an Fc blocking reagent or use serum from the same species as the secondary antibody.[10][11] |
| High background in negative control (secondary antibody only) | Non-specific binding of the secondary antibody. | Use a pre-adsorbed secondary antibody or increase the stringency of the wash buffer.[6] |
| Generalized fluorescence in unstained sample | Autofluorescence. | Treat the sample with an autofluorescence quenching reagent or use a fluorophore with a different emission spectrum.[3][12] |
Experimental Protocols
Antibody Titration for Optimal Concentration
Objective: To determine the optimal dilution of the primary antibody that provides the best signal-to-noise ratio.
Methodology:
-
Cell/Tissue Preparation: Prepare your cells or tissue sections on coverslips or slides as you would for your standard immunofluorescence protocol.
-
Serial Dilutions: Prepare a series of dilutions of your primary antibody in a suitable antibody dilution buffer (e.g., PBS with 1% BSA). A good starting point for a new antibody is to test a range of dilutions such as 1:50, 1:100, 1:250, 1:500, and 1:1000.[5] For purified antibodies, a starting concentration range of 1-10 µg/mL is common.[5][13]
-
Incubation: Apply each dilution to a separate coverslip/slide and incubate according to your standard protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).[5]
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Apply the AF 568-conjugated secondary antibody at its recommended dilution to all samples and incubate for 1-2 hours at room temperature, protected from light.[5]
-
Final Washes: Wash the samples again as in step 4.
-
Mounting and Imaging: Mount the coverslips and acquire images using consistent microscope settings for all samples.
-
Analysis: Compare the specific staining intensity versus the background fluorescence for each dilution. The optimal dilution is the one that gives a bright specific signal with minimal background.[5]
Example Titration Data:
| Primary Antibody Dilution | Mean Fluorescence Intensity (MFI) of Signal | MFI of Background | Signal-to-Noise Ratio (Signal MFI / Background MFI) |
| 1:50 | 1850 | 450 | 4.1 |
| 1:100 | 1700 | 250 | 6.8 |
| 1:250 | 1550 | 150 | 10.3 |
| 1:500 | 900 | 120 | 7.5 |
| 1:1000 | 450 | 110 | 4.1 |
Protocol for Effective Blocking
Objective: To block non-specific binding sites and reduce background staining.
Methodology:
-
Rehydration and Permeabilization: After fixation, rehydrate your tissue sections or permeabilize your cells as required by your protocol.
-
Choice of Blocking Agent: The choice of blocking agent is critical. Common options include:
-
Normal Serum: Use serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary).[6][14] A typical concentration is 5-10% in PBS.[15]
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in PBS is a common general protein blocker.[9][15]
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available.
-
-
Blocking Incubation: Apply the blocking solution to your samples, ensuring complete coverage. Incubate for at least 30-60 minutes at room temperature in a humidified chamber.[1]
-
Primary Antibody Incubation: After blocking, gently remove the blocking solution (do not wash) and proceed with the primary antibody incubation. The primary antibody should be diluted in the blocking buffer or a similar buffer containing a lower concentration of the blocking agent.[9]
Comparison of Common Blocking Agents:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% | Highly effective at blocking non-specific binding, especially from the secondary antibody.[6][14] | Must match the species of the secondary antibody. |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive and generally effective for reducing protein-protein interactions.[9] | May not be as effective as serum for all sample types. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for some applications. | Can contain endogenous biotin (B1667282) and phosphoproteins that may interfere with certain detection systems. |
| Commercial Buffers | Varies | Optimized formulations, often protein-free, and can reduce background from various sources. | Can be more expensive. |
Detailed Washing Protocol
Objective: To effectively remove unbound antibodies and reduce background signal.
Methodology:
-
Post-Primary Antibody Wash: After incubating with the primary antibody, wash the samples three times for 5 minutes each with a wash buffer (e.g., PBS).[16] For increased stringency, a mild detergent like 0.05% Tween 20 can be added to the wash buffer (PBST).[17]
-
Post-Secondary Antibody Wash: Repeat the washing step after incubating with the AF 568-conjugated secondary antibody. This is a critical step to remove any unbound fluorescent conjugate.
-
Gentle Agitation: During the washes, gentle agitation on an orbital shaker can improve the efficiency of removing unbound antibodies.
-
Final Rinse: Before mounting, perform a final brief rinse with PBS to remove any residual detergent from the sample.
Fc Receptor Blocking Protocol
Objective: To prevent non-specific binding of antibodies to Fc receptors on cells like macrophages, B cells, and NK cells.
Methodology:
-
Sample Preparation: Prepare your cell suspension or tissue sections as usual.
-
Fc Blocking: Before the primary antibody incubation, incubate the samples with an Fc blocking reagent. This can be:
-
Commercial Fc Block: These are typically antibodies that bind to Fc receptors (e.g., anti-CD16/32 for mouse samples).
-
Normal Serum: Incubating with normal serum from the species of your primary antibody can also help block Fc receptors.[11]
-
-
Incubation: Incubate with the Fc blocking reagent for 10-30 minutes at room temperature.[10]
-
Proceed with Staining: Do not wash out the Fc blocking reagent. Proceed directly to the primary antibody incubation step.[11]
Visual Guides
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: A flowchart outlining the logical steps to troubleshoot non-specific binding in immunofluorescence.
Signaling Pathway of Indirect Immunofluorescence and Fc Receptor Blocking
Caption: Diagram illustrating the principle of indirect immunofluorescence and the role of Fc blocking.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 3. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Fc Blocking | McGovern Medical School [med.uth.edu]
- 10. ibidi.com [ibidi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. biotech.gsu.edu [biotech.gsu.edu]
- 15. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 16. Antibody Titration | McGovern Medical School [med.uth.edu]
- 17. vectorlabs.com [vectorlabs.com]
Technical Support Center: Alexa Fluor™ 568 Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate buffer and troubleshooting common issues encountered during Alexa Fluor™ 568 (AF 568) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for labeling proteins with AF 568 NHS ester?
For optimal labeling of primary amines on proteins, a buffer with a pH between 8.0 and 8.5 is recommended.[1][2] A commonly used and effective buffer is 0.1-0.2 M sodium bicarbonate at pH 8.3.[3][4][5]
Q2: Why is the pH of the buffer so important for the labeling reaction?
The reaction between the N-hydroxysuccinimidyl (NHS) ester of AF 568 and primary amines (like the side chain of lysine (B10760008) residues) is highly pH-dependent. At a pH below 8, the amine groups are protonated and less available to react. Conversely, at a pH that is too high, the NHS ester becomes prone to hydrolysis, which reduces the amount of dye available for conjugation.[2]
Q3: Can I use phosphate-buffered saline (PBS) for the labeling reaction?
While standard PBS is typically at a pH of 7.2-7.4, which is suboptimal for efficient labeling, you can adjust the pH of a phosphate (B84403) buffer to the optimal range of 8.0-8.5. However, sodium bicarbonate buffer is generally preferred.[6] It is crucial that the buffer is free of any primary amines.
Q4: Are there any buffers I should absolutely avoid?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][6] These buffers will compete with your protein for the AF 568 NHS ester, leading to significantly lower labeling efficiency.
Q5: Is the fluorescence of AF 568 sensitive to pH?
The fluorescence of the conjugated AF 568 dye is remarkably stable and pH-insensitive across a wide range, from pH 4 to 10.[3][5][7] This makes it a robust choice for a variety of biological imaging applications where the local pH may vary.
Troubleshooting Guide
Problem: Low Labeling Efficiency (Under-labeling)
-
Possible Cause 1: Incorrect Buffer pH.
-
Possible Cause 2: Presence of Competing Amines.
-
Solution: Your protein sample must be in a buffer free of primary amines like Tris or glycine.[6] If necessary, perform a buffer exchange using dialysis or a suitable desalting column into a compatible buffer like PBS (pH 7.4) before adjusting the pH for labeling.
-
-
Possible Cause 3: Low Protein Concentration.
-
Possible Cause 4: Insufficient Dye-to-Protein Molar Ratio.
Problem: Protein Precipitation During or After Labeling
-
Possible Cause 1: Over-labeling.
-
Solution: Excessive labeling can lead to protein aggregation and precipitation.[6] Reduce the molar ratio of dye to protein in your reaction. You can also shorten the reaction time.
-
-
Possible Cause 2: Incompatibility of the Protein with the Labeling Conditions.
Problem: High Background or Non-specific Staining in Imaging Applications
-
Possible Cause 1: Unconjugated (Free) Dye.
-
Possible Cause 2: Protein Aggregates.
-
Solution: Centrifuge your labeled protein solution in a microcentrifuge before use to pellet any aggregates that may have formed during storage.[6] Use only the supernatant for your experiments.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Buffer | 0.1-0.2 M Sodium Bicarbonate | Must be free of primary amines. |
| pH | 8.3 (Optimal range: 8.0-8.5) | Critical for efficient amine labeling.[1][2][3] |
| Protein Concentration | ≥ 2 mg/mL | Lower concentrations can lead to inefficient labeling.[3][5][6][8] |
| Dye Solvent | Anhydrous DMSO or DMF | Use a minimal volume to dissolve the dye before adding to the protein solution.[3][5] |
| Reaction Temperature | Room Temperature | A convenient and effective temperature for the reaction. |
| Reaction Time | 1 hour | Can be adjusted to optimize the degree of labeling.[3][5] |
| Molar Ratio (Dye:Protein) | Varies (start with 5-10:1 for IgG) | Needs to be optimized for each protein. For IgGs, a final degree of labeling of 2-6 is often optimal.[6] |
Experimental Protocols
Standard Protocol for AF 568 NHS Ester Labeling of an Antibody
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
1 mg of antibody in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.
-
AF 568 NHS Ester.
-
Anhydrous dimethylsulfoxide (DMSO).
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 2 mg/mL. To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH.[8]
-
-
Prepare the AF 568 NHS Ester Solution:
-
Allow the vial of AF 568 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the AF 568 NHS ester in a small volume of anhydrous DMSO. The amount of dye will depend on the desired molar ratio.
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column equilibrated with PBS.
-
Collect the first colored fraction, which will be the labeled antibody.
-
-
Determine Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm and 578 nm (the absorbance maximum for AF 568).
-
Calculate the protein concentration and the degree of labeling using the molar extinction coefficients for the antibody and AF 568 (for AF 568, ε ≈ 91,300 cm⁻¹M⁻¹ at 577 nm).[6]
-
-
Storage:
Visualizations
Caption: Experimental workflow for labeling proteins with AF 568 NHS ester.
Caption: Decision tree for selecting the right buffer for AF 568 labeling.
References
- 1. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 2. fluidic.com [fluidic.com]
- 3. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iright.com [iright.com]
- 6. ulab360.com [ulab360.com]
- 7. Alexa 568 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]
Technical Support Center: Optimizing Laser and Filter Settings for Alexa Fluor 568 Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their laser and filter settings for successful imaging with Alexa Fluor 568 (AF568).
Spectral Properties and Recommended Settings
Alexa Fluor 568 is a bright and photostable fluorescent dye commonly used in fluorescence microscopy.[1][2][3] Proper alignment of excitation and emission settings with its spectral profile is critical for achieving a high signal-to-noise ratio.
Key Spectral Characteristics
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum | 578 - 579 | [4][5][6][] |
| Emission Maximum | 603 | [4][5][6][] |
Recommended Laser and Filter Configurations
| Component | Specification | Source(s) |
| Excitation Laser | 561 nm (Yellow-Green) or 568 nm | [8][9] |
| Excitation Filter | Bandpass 570/25 nm (transmits 557.5-582.5 nm) | [10] |
| Dichroic Mirror | Reflects 500-580 nm / Transmits 600-700 nm | [10] |
| Emission Filter | Bandpass 615/40 nm (transmits 595-635 nm) | [10] |
Experimental Protocol: Immunofluorescence Staining with AF568
This protocol provides a general workflow for immunofluorescence staining of cultured cells using an Alexa Fluor 568-conjugated secondary antibody.
-
Cell Culture and Fixation :
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking :
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.[11]
-
-
Antibody Incubation :
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the Alexa Fluor 568-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging :
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[12]
-
Seal the coverslip with nail polish to prevent drying.
-
Image the sample using a fluorescence microscope equipped with the appropriate laser and filter set for AF568.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during AF568 imaging.
Weak or No Signal
Q1: I am not detecting any signal from my AF568-labeled sample. What could be the cause?
A1: A lack of signal can stem from several issues in your experimental setup or imaging parameters.[13][14]
-
Incorrect Laser and Filter Settings : Ensure your microscope's laser line (ideally 561 nm or 568 nm) and filter set are optimized for AF568's excitation and emission spectra.[8][9] The emission filter should capture the peak at ~603 nm.[4][5][6][]
-
Antibody Concentration : The concentration of your primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration.[15]
-
Photobleaching : AF568 is relatively photostable, but excessive exposure to excitation light can cause it to fade.[1] Minimize light exposure and use an antifade mounting medium.[12][14]
-
Inefficient Labeling : If you are conjugating your own antibodies, ensure the labeling reaction was efficient and that the free dye was removed.[16]
High Background Noise
Q2: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce it?
A2: High background can be caused by non-specific antibody binding, autofluorescence, or excess unbound fluorophore.[11][17][18]
-
Insufficient Blocking : Ensure you are using an appropriate blocking solution (e.g., normal serum from the secondary antibody's host species) for an adequate amount of time.[11]
-
Antibody Concentration : A primary or secondary antibody concentration that is too high can lead to non-specific binding. Try reducing the concentration.[11][15]
-
Inadequate Washing : Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[18]
-
Autofluorescence : Some tissues or cells have endogenous fluorescence. You can use a control slide (without antibodies) to assess autofluorescence and consider using a commercial autofluorescence quenching kit.[19]
-
Image Processing : Post-acquisition, background can be reduced using image processing software with techniques like rolling ball background subtraction or wavelet-based methods.[20][21]
Photobleaching
Q3: My AF568 signal fades quickly during imaging. How can I prevent photobleaching?
A3: Photobleaching is the light-induced destruction of the fluorophore.[14] While AF568 is more photostable than dyes like FITC, it can still photobleach under intense or prolonged illumination.[1][2][3]
-
Use Antifade Reagents : Mount your sample in a commercially available antifade mounting medium.[12][14]
-
Minimize Light Exposure : Use the lowest laser power that provides a good signal. Block the excitation light path when not actively acquiring an image.[14][22]
-
Optimize Detector Settings : Increase the gain or sensitivity of your detector (e.g., PMT) to allow for the use of lower laser power.
Spectral Bleed-through (Crosstalk)
Q4: In my multi-color experiment, I see the AF568 signal in another channel (or vice-versa). How can I fix this?
A4: Spectral bleed-through occurs when the emission of one fluorophore is detected in the channel designated for another.[23][24] This is a common issue when fluorophores have overlapping emission spectra.[25]
-
Sequential Scanning : If using a confocal microscope, acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser is active at a time, preventing the excitation of one dye from causing emission that bleeds into another's detection channel.[26]
-
Optimize Filter Sets : Use narrow bandpass emission filters to specifically isolate the emission of each fluorophore.[24][26]
-
Choose Fluorophores Wisely : When designing your experiment, select fluorophores with well-separated emission spectra.[23][24]
-
Spectral Unmixing : For advanced correction, use spectral imaging and linear unmixing. This technique computationally separates the overlapping spectra based on the unique emission profile of each dye.[26]
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [Alexa Fluor 568] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor 568/Alexa Fluor 568 FluoroFinder [app.fluorofinder.com]
- 8. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cancer.iu.edu [cancer.iu.edu]
- 10. syronoptics.com [syronoptics.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. ulab360.com [ulab360.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 23. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 24. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: AF 568 Antibody Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Alexa Fluor™ 568 (AF 568) conjugated antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of the Alexa Fluor™ 568 dye?
Alexa Fluor™ 568 is a bright, orange-red fluorescent dye. It has an excitation maximum at approximately 578 nm and an emission maximum at around 603 nm.[1][2][3] This makes it well-suited for the 568 nm laser line on an Argon-Krypton mixed-gas laser and compatible with filter sets designed for RFP (Red Fluorescent Protein).[1][4]
Q2: How photostable is Alexa Fluor™ 568?
Alexa Fluor™ 568 exhibits high photostability, allowing for longer exposure times during image acquisition with minimal signal loss compared to traditional dyes like FITC.[1][3] To further minimize photobleaching, it is recommended to use a mounting medium containing an antifade reagent.[5]
Q3: Is the fluorescence of Alexa Fluor™ 568 pH-sensitive?
No, the fluorescence of Alexa Fluor™ 568 is stable across a wide pH range, ensuring consistent signal in various buffer conditions.[1][4]
Q4: Can I use Alexa Fluor™ 568 in super-resolution microscopy?
Yes, Alexa Fluor™ 568 is suitable for use in super-resolution microscopy techniques such as dSTORM (direct stochastic optical reconstruction microscopy).[1][4]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Incorrect filter set or laser line | Ensure that the excitation and emission filters on your microscope are appropriate for AF 568 (Excitation: ~578 nm, Emission: ~603 nm).[1][2] |
| Low primary or secondary antibody concentration | Titrate your primary and secondary antibodies to determine the optimal concentration. A typical starting dilution for secondary antibodies is 1:500 - 1:2000.[5][6] |
| Antibody incompatibility | Verify that your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary). |
| Target protein not expressed or at low levels | Confirm the expression of your target protein in your sample type through literature searches or other methods like Western blot. |
| Improper sample fixation and permeabilization | Optimize your fixation and permeabilization protocol. Insufficient permeabilization can prevent antibodies from reaching intracellular targets.[7] |
| Photobleaching | Minimize exposure to the excitation light. Use an antifade mounting medium to protect the fluorophore.[5] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Excessive antibody concentration | Reduce the concentration of your primary and/or secondary antibody. High concentrations can lead to non-specific binding.[7] |
| Inadequate blocking | Increase the blocking time or try a different blocking agent. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody. For tissues with high positive charges like the brain, a signal enhancer solution can be used to block non-specific binding of negatively charged dyes like Alexa Fluor dyes.[8] |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[7] |
| Secondary antibody cross-reactivity | Use a cross-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the sample.[9] |
| Autofluorescence | Acquire an unstained control image to assess the level of autofluorescence. If high, consider using a commercial autofluorescence quenching kit.[8] |
Experimental Protocols & Data
Recommended Antibody Dilution Ranges
| Antibody Type | Application | Suggested Starting Dilution |
| Primary Antibody | Immunofluorescence | 1:100 - 1:1000 (titration recommended) |
| AF 568 Secondary Antibody | Immunofluorescence / Flow Cytometry | 1:500 - 1:2000[6] |
General Immunofluorescence Staining Workflow
The following diagram outlines a typical indirect immunofluorescence staining protocol.
Caption: A generalized workflow for indirect immunofluorescence staining.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues with AF 568 staining.
Caption: A decision tree for troubleshooting AF 568 immunofluorescence experiments.
References
- 1. Alexa Fluor® 568 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Goat Anti-Mouse IgG (H+L) Antibody (Alexa Fluor® 568 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 568 (A-11011) [thermofisher.com]
impact of protein concentration on AF 568 conjugation efficiency
Welcome to the technical support center for Alexa Fluor™ 568 (AF 568) conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for AF 568 conjugation?
For efficient labeling with AF 568 NHS ester, a protein concentration of 2 mg/mL is broadly recommended.[1][2] However, a range of 2-10 mg/mL is often cited for optimal results.[3] Some protocols suggest that concentrations as high as 5-20 mg/mL can further increase labeling efficiency.[4][5]
Q2: What happens if my protein concentration is below the recommended range?
Using a protein concentration below 2 mg/mL will likely result in significantly lower labeling efficiency.[1][2] This is because the competing hydrolysis reaction of the NHS ester becomes more dominant at lower protein concentrations.[6] Additionally, purifying the labeled protein from unconjugated dye can be more challenging with dilute protein solutions.[1][2]
Q3: Can I still label my protein if the concentration is low?
Yes, labeling is still possible with protein concentrations below 2 mg/mL, but adjustments are necessary. For instance, with a protein concentration around 1 mg/mL, the labeling efficiency may drop to 20-30%.[7] To compensate for the lower efficiency, you may need to increase the molar ratio of dye to protein.[1][7] If possible, concentrating the protein using methods like ultrafiltration is highly recommended before labeling.[7]
Q4: What are the consequences of over-labeling my protein?
Over-labeling, or a significantly high degree of labeling (DOL), can lead to several issues. These include protein aggregation, reduced antibody specificity, and fluorescence quenching, which can decrease the overall fluorescence of the conjugate.[1] For IgG antibodies, an optimal DOL is typically between 2 and 6 moles of AF 568 dye per mole of antibody.[1]
Q5: Which buffer components interfere with the AF 568 conjugation reaction?
Buffers containing primary amines, such as Tris or glycine, and ammonium (B1175870) ions will compete with the protein for reaction with the AF 568 NHS ester, thereby reducing labeling efficiency.[1][3][5][8] It is crucial to remove these substances by dialysis or buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) before starting the conjugation.[1][5]
Troubleshooting Guide
This guide addresses common problems encountered during AF 568 protein conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) / Under-labeling | Low Protein Concentration: Protein concentration is below the optimal 2 mg/mL.[1][2][6] | Concentrate the protein to at least 2 mg/mL using an appropriate method like ultrafiltration.[7] If concentration is not possible, increase the molar excess of the AF 568 dye.[1] |
| Interfering Substances in Buffer: Presence of primary amines (e.g., Tris, glycine) or ammonium ions.[1][3][5] | Perform extensive dialysis or use a desalting column to exchange the protein into an amine-free buffer such as PBS, pH 7.2-7.4, before labeling.[1][5] | |
| Suboptimal pH: The reaction pH is too low. The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[3][9] | Adjust the pH of the protein solution by adding a small volume of a basic buffer, such as 1 M sodium bicarbonate, to reach a pH of ~8.3.[1][2] | |
| Hydrolyzed Dye: The reactive NHS ester has been hydrolyzed by moisture. | Prepare the dye solution immediately before use in anhydrous DMSO or DMF.[3][4][5] | |
| No or Very Weak Fluorescence Signal | Inefficient Conjugation: See all causes for "Low Degree of Labeling". | Follow all recommendations for troubleshooting low DOL. |
| Photobleaching: The fluorescent conjugate has been excessively exposed to light. | Protect the labeled protein from light during the reaction, purification, and storage.[1] | |
| Protein Precipitation: The labeled protein has aggregated and precipitated out of solution. | This can be a result of over-labeling. Reduce the dye-to-protein molar ratio in subsequent labeling reactions.[1] | |
| High Background Staining | Unconjugated Dye: Incomplete removal of free AF 568 dye after the labeling reaction. | Ensure efficient purification of the conjugate using gel filtration columns or extensive dialysis.[1][10] |
| Protein Aggregation: Aggregates of the labeled protein can cause non-specific binding. | Centrifuge the conjugate solution to remove any precipitates before use. Consider optimizing the DOL to prevent aggregation.[1] |
Quantitative Data Summary
The efficiency of AF 568 conjugation is influenced by several quantitative factors. The tables below provide a summary of key parameters.
Table 1: Effect of Protein Concentration on Labeling Efficiency
| Protein Concentration | Expected Labeling Efficiency | Recommendations |
| > 5 mg/mL | High | Optimal for achieving high labeling efficiency.[7] |
| 2.5 mg/mL | ~35% | A commonly recommended concentration for good efficiency.[7] |
| 2 mg/mL | Efficient | Standard recommended concentration for many kits.[1][2] |
| 1 mg/mL | 20-30% | Lower efficiency; may require a higher dye-to-protein ratio.[7] |
| < 1 mg/mL | Very Low | Not recommended; purification is also more difficult.[1][2] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.3 - 8.5 | Crucial for the reactivity of primary amines with NHS esters.[3][9] |
| Dye to Protein Molar Ratio (for IgG) | 5:1 to 20:1 | This is a starting point and should be optimized for the specific protein and desired DOL.[3] |
| Optimal Degree of Labeling (DOL) for IgG | 2 - 6 | A higher DOL can lead to issues like protein aggregation and fluorescence quenching.[1] |
| Reaction Time | 1 hour | At room temperature.[7] Longer incubation times may be needed for lower temperatures or suboptimal pH.[6] |
| Reaction Temperature | Room Temperature | A common and effective temperature for the labeling reaction.[6][7] |
Experimental Protocols
Key Experiment: AF 568 Labeling of an IgG Antibody
This protocol is a general guideline for labeling an IgG antibody with an AF 568 NHS ester.
1. Protein Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris, glycine, or ammonium ions, perform dialysis against PBS.[1][5]
2. Labeling Reaction
-
For every 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to approximately 8.3.[1][2]
-
Prepare a 10 mg/mL stock solution of AF 568 NHS ester in anhydrous DMSO.[4]
-
Add the appropriate volume of the dye stock solution to the antibody solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1). Add the dye dropwise while gently stirring.[7]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
3. Purification of the Conjugate
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[10]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the unconjugated dye.[10]
-
Collect the fractions containing the labeled antibody.
4. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 577 nm (A577).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Calculate the DOL using the following formula: DOL = (A577 × Molar Mass of Protein) / (Protein Concentration in M × Molar Extinction Coefficient of AF 568) The molar extinction coefficient of AF 568 is approximately 91,300 cm⁻¹M⁻¹.[1]
Visualizations
Caption: Workflow for AF 568 protein conjugation.
Caption: Troubleshooting low signal in AF 568 conjugation.
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. glenresearch.com [glenresearch.com]
- 9. fluidic.com [fluidic.com]
- 10. setabiomedicals.com [setabiomedicals.com]
AF 568 Dye Aggregation Technical Support Center
Welcome to the technical support center for Alexa Fluor™ 568 (AF 568) dye. This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to minimize AF 568 dye aggregation, a common issue that can lead to background noise, and other artifacts in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is AF 568 dye and why is it prone to aggregation?
Alexa Fluor™ 568 is a bright, photostable fluorescent dye commonly used in applications like fluorescence microscopy and flow cytometry. It is a sulfonated rhodamine derivative, which makes it highly water-soluble and generally less prone to aggregation than non-sulfonated dyes.[1] However, like most fluorescent dyes, aggregation can occur under certain conditions, such as high concentrations, inappropriate buffer conditions, or improper storage.
Q2: What are the visible signs of AF 568 dye aggregation in my experiments?
Dye aggregation can manifest in several ways during your experiments:
-
High background fluorescence: A diffuse, non-specific signal across your sample.[2]
-
Speckled or punctate artifacts: Bright, dot-like signals that are not associated with any specific cellular structure.[2]
-
Reduced specific signal: Aggregation can lead to fluorescence quenching, reducing the brightness of your intended signal.
-
Precipitate formation: In concentrated solutions, visible particles may form.
Q3: How can I prevent AF 568 dye aggregation during storage?
Proper storage is crucial for maintaining the quality of your AF 568 dye and its conjugates.
-
Reactive Dyes (e.g., NHS ester):
-
Store the lyophilized powder at -20°C, desiccated and protected from light.[3]
-
For stock solutions, dissolve the dye in high-quality anhydrous DMSO.[4][5] It is not recommended to store reactive dyes in DMSO for long periods due to the risk of hydrolysis.[6] A better alternative is to aliquot the DMSO stock solution and store it at -80°C.[5]
-
-
Dye Conjugates (e.g., antibodies):
-
For short-term storage (up to 6 months), store at 4°C, protected from light.[7]
-
For long-term storage, aliquot the conjugate and store at -20°C. Avoid repeated freeze-thaw cycles.[7][8] The addition of a cryoprotectant like 50% glycerol (B35011) can be beneficial for frozen storage.[9]
-
Q4: What are the best practices for preparing and handling AF 568 solutions to avoid aggregation?
-
Use appropriate solvents: For reactive dyes like AF 568 NHS ester, use anhydrous DMSO or DMF for initial dissolution.[4]
-
Buffer selection: For conjugation reactions and dilutions, use buffers that do not contain primary amines, such as Tris, as these will react with the dye. Phosphate-buffered saline (PBS) or a sodium bicarbonate buffer (pH 8.3) are commonly recommended.[4][8]
-
Working concentrations: Prepare working solutions by diluting the concentrated stock in your experimental buffer. Avoid using overly concentrated solutions.
-
Mixing: Ensure thorough mixing when preparing solutions.
Troubleshooting Guide
High background and non-specific staining are common indicators of potential dye aggregation. This guide provides a step-by-step approach to troubleshoot these issues.
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Lyophilized Dye) | -20°C | Prevents degradation of the reactive dye.[3] |
| Storage Temperature (Stock Solution in DMSO) | -80°C (aliquots) | Minimizes hydrolysis and degradation.[5] |
| Storage Temperature (Conjugates) | 4°C (short-term), -20°C (long-term, aliquoted) | Maintains stability of the antibody and dye.[7] |
| Conjugation Buffer pH | 8.3 | Optimal pH for the reaction of NHS esters with primary amines.[4] |
| Protein Concentration for Labeling | > 2 mg/mL | Ensures efficient labeling.[8] |
Experimental Protocols
Protocol 1: Dissolving and Storing AF 568 NHS Ester
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized AF 568 NHS ester to warm to room temperature to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). Mix well by vortexing.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C, protected from light and moisture.
Protocol 2: Removing Aggregates from AF 568 Conjugate Solutions
This protocol is for removing potential aggregates from a stored antibody conjugate solution before use in a staining experiment.
-
Thawing (if frozen): If the conjugate is frozen, thaw it at room temperature or on ice.
-
Centrifugation: Centrifuge the solution at >10,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet, if any is visible.
-
Use in Experiment: Use the clarified supernatant for your staining protocol.
Experimental Workflow for Testing for Aggregation-Related Artifacts
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. youtube.com [youtube.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison: Photostability of AF 568, Cy3, and FITC for Robust Fluorescence Imaging
For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the photostability of fluorophores is a critical parameter dictating experimental success. The progressive loss of fluorescence signal upon exposure to excitation light, known as photobleaching, can significantly limit data acquisition time and compromise quantitative analysis. This guide provides an objective comparison of the photostability of three widely used fluorophores: Alexa Fluor 568 (AF 568), Cyanine (B1664457) 3 (Cy3), and Fluorescein isothiocyanate (FITC), supported by experimental data and detailed protocols.
In the realm of fluorescent probes, the Alexa Fluor family of dyes has garnered a reputation for superior performance, particularly in terms of brightness and photostability, when compared to traditional dyes like FITC and the cyanine (Cy) series.[1][2] Experimental evidence consistently demonstrates that AF 568 is significantly more resistant to photobleaching than FITC. While direct quantitative comparisons between AF 568 and Cy3 under identical conditions are less common in the literature, the general consensus is that the Alexa Fluor dyes, as a class, offer enhanced photostability over their Cy dye counterparts.[1]
Quantitative Photostability Comparison
The following table summarizes the available data on the photostability of AF 568, Cy3, and FITC. It is important to note that the photobleaching characteristics of a fluorophore can be influenced by its local environment, the intensity of the excitation light, and the composition of the imaging buffer.
| Fluorophore | Relative Photostability | Quantitative Data | Source |
| AF 568 | High | In a direct comparison, AF 568 demonstrated significantly higher photostability than FITC. After 80 seconds of continuous illumination, AF 568 fluorescence decreased by approximately 15%, whereas FITC fluorescence decreased by over 20%. | [3] |
| Cy3 | Moderate | The fluorescence quantum yield of Cy3 is approximately 0.15. Its photostability can be influenced by factors such as the presence of photoprotective agents and the local molecular environment. | |
| FITC | Low | Exhibits rapid photobleaching. In one study, a 20% reduction in fluorescence was observed after just 80 seconds of exposure. | [3] |
Experimental Protocols
To ensure accurate and reproducible assessment of fluorophore photostability, a standardized experimental approach is crucial. The following protocol outlines a common method for quantifying photobleaching rates using fluorescence microscopy.
Protocol: Measuring Photobleaching Rates
Objective: To quantify and compare the photobleaching rates of AF 568, Cy3, and FITC conjugated to a biological molecule (e.g., an antibody) under controlled illumination.
Materials:
-
Fluorophore-conjugated antibodies (AF 568-antibody, Cy3-antibody, FITC-antibody)
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS)
-
Mounting medium (optional, can be PBS with or without an antifade reagent)
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., mercury arc lamp, metal halide lamp, or laser)
-
Appropriate filter sets for each fluorophore (excitation and emission)
-
A sensitive digital camera
-
-
Image analysis software (e.g., ImageJ, Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorophore-conjugated antibody at a standardized concentration in PBS.
-
Immobilize the antibodies on a microscope slide. This can be achieved by allowing a droplet of the antibody solution to air-dry on the slide or by using a protein-binding surface.
-
Mount the coverslip using a small volume of PBS or a specified mounting medium.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent illumination intensity.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. Crucially, use the exact same illumination intensity and camera settings for all fluorophores being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) over the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) and subtract this value from the ROI measurements for each time point to correct for background noise.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
The rate of decay of the fluorescence intensity is indicative of the photobleaching rate. A slower decay corresponds to higher photostability.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of different fluorophores.
References
Alexa Fluor 568 vs. AF 568 for Confocal Microscopy: A Detailed Comparison
In the realm of confocal microscopy, the choice of fluorophore is critical for obtaining high-quality, reproducible data. For researchers working in the orange-red spectrum, Alexa Fluor 568 has long been a popular choice. This guide provides an objective comparison of Alexa Fluor 568 and its structurally identical counterpart, often marketed as AF 568, and evaluates its performance against other common alternatives in confocal microscopy.
Alexa Fluor 568 and AF 568: Essentially Identical Performance
For the purposes of this guide, "Alexa Fluor 568" and "AF 568" can be considered interchangeable. Several manufacturers offer "AF 568" as a more affordable, chemically identical alternative to the Alexa Fluor 568 dye originally developed by Molecular Probes (now part of Thermo Fisher Scientific). Both are bright and highly photostable orange-red fluorescent dyes with identical spectral properties, making them ideal for a wide range of applications in confocal and super-resolution microscopy.
Quantitative Comparison of Key Fluorophore Properties
To aid in the selection of the most appropriate fluorophore for your experimental needs, the table below summarizes the key quantitative data for Alexa Fluor 568 and two other commonly used red fluorophores, Cy3 and Rhodamine Red-X.
| Property | Alexa Fluor 568 / AF 568 | Cy3 | Rhodamine Red-X |
| Excitation Maximum (nm) | 578 | ~550 | 573 |
| Emission Maximum (nm) | 603 | ~570 | 591 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 91,000 | 150,000 | 85,000 |
| Quantum Yield | 0.69[1] | 0.04 - 0.15[2][3] | up to 0.92 (derivative dependent) |
| Photostability | High | Moderate | Moderate to High |
Note: The quantum yield of Rhodamine Red-X can vary significantly depending on the specific derivative and its environment. While some derivatives boast a high quantum yield, this is not a universally applicable value. The photostability of all fluorophores is influenced by the experimental conditions, including laser power, illumination time, and the mounting medium used.
Performance in Confocal Microscopy: A Comparative Overview
Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. Alexa Fluor 568 exhibits a high quantum yield, resulting in very bright fluorescence, which is advantageous for detecting low-abundance targets.[4][5] While Cy3 has a higher molar extinction coefficient, its significantly lower quantum yield often results in dimmer signals compared to Alexa Fluor 568. Rhodamine Red-X can be very bright, but its performance is highly dependent on the specific derivative.
pH Sensitivity: The fluorescence of Alexa Fluor 568 is stable over a wide pH range, which is a crucial feature for experiments involving live cells or tissues where pH fluctuations can occur.
Experimental Protocols
Key Experiment: Staining of F-actin in Fixed Cells with Phalloidin-Alexa Fluor 568
This protocol describes the staining of filamentous actin (F-actin) in fixed adherent cells using a phalloidin (B8060827) conjugate of Alexa Fluor 568, a common application for visualizing the cytoskeleton.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Alexa Fluor 568 Phalloidin (e.g., from a stock solution of ~6.6 µM in methanol)[8]
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Permeabilization:
-
Blocking (Optional but Recommended):
-
Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding.
-
-
Phalloidin Staining:
-
Important: If the Alexa Fluor 568 Phalloidin is in methanol (B129727), it is crucial to evaporate the methanol before use, as it can interfere with actin binding.[10]
-
Dilute the Alexa Fluor 568 Phalloidin stock solution in PBS to the desired working concentration (typically a 1:40 to 1:200 dilution of a 6.6 µM stock).[9]
-
Incubate the coverslips with the staining solution for 20-30 minutes at room temperature, protected from light.[8]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.[9]
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Image the samples using a confocal microscope with appropriate laser excitation (e.g., 561 nm or 568 nm laser line) and an emission filter suitable for Alexa Fluor 568 (e.g., 580-650 nm).
-
Visualizations
Experimental Workflow: F-actin Staining
Signaling Pathway: Simplified TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Its components are often visualized using immunofluorescence with bright and photostable fluorophores like Alexa Fluor 568.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Alexa Fluor 568 Phalloidin | ISB Server Wahoo [wahoo.cns.umass.edu]
- 9. cohesionbio.com [cohesionbio.com]
- 10. comparativephys.ca [comparativephys.ca]
A Researcher's Guide to Validating AF568-Antibody Conjugate Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of antibody conjugates is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor™ 568 (AF568) with other commonly used fluorophores and details essential experimental protocols for validating the specificity of your AF568-antibody conjugates.
This guide will delve into the critical aspects of antibody conjugate validation, offering a side-by-side comparison of AF568 with spectrally similar fluorophores, and providing detailed protocols for key validation experiments. The aim is to equip researchers with the knowledge and tools necessary to confidently assess the performance and specificity of their fluorescently labeled antibodies.
Performance Comparison: AF568 vs. Alternative Fluorophores
Alexa Fluor™ 568 is a bright and photostable orange-red fluorescent dye widely used for antibody conjugation.[1][2] Its spectral properties make it well-suited for excitation with the 568 nm laser line. However, a researcher's choice of fluorophore should be guided by the specific application and instrumentation available. Here, we compare the key photophysical properties of AF568 with two common alternatives: Cy®3 and DyLight™ 550.
| Property | Alexa Fluor™ 568 | Cy®3 | DyLight™ 550 |
| Excitation Maximum (nm) | 578[1] | 554[3] | 562[4] |
| Emission Maximum (nm) | 603[1] | 568[3] | 576[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 91,300[1] | 150,000[3] | 150,000[4] |
| Quantum Yield | 0.69[1][5] | ~0.15-0.46 (environment dependent)[3][6] | Not widely reported |
| Photostability | High[7][8] | Moderate | High |
| pH Sensitivity | Low[7] | Moderate | Low |
Key Takeaways:
-
Brightness: While Cy®3 and DyLight™ 550 have higher molar extinction coefficients, the overall brightness of a conjugate also depends on the quantum yield and the degree of labeling. Alexa Fluor™ 568 is known for its high quantum yield, resulting in exceptionally bright conjugates.[1][5]
-
Photostability: Alexa Fluor™ 568 is renowned for its superior photostability compared to many traditional dyes like FITC and Cy dyes, allowing for longer exposure times and more robust imaging.[7][8]
-
Environmental Sensitivity: The fluorescence of Cy®3 can be more sensitive to its local environment, which can be a consideration in certain applications.[6] Alexa Fluor™ and DyLight™ dyes are generally less susceptible to pH variations.[7]
Essential Experimental Protocols for Specificity Validation
The following are detailed protocols for three key experimental techniques to validate the specificity of your AF568-antibody conjugate.
Immunofluorescence (IF)
Immunofluorescence is a powerful technique to visualize the subcellular localization of a target protein, providing strong evidence for antibody specificity.
Protocol:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips until they reach the desired confluency.
-
Wash the cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the AF568-conjugated primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS with 0.1% Tween-20 for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with the appropriate filter set for AF568 (Excitation/Emission: ~578/603 nm).
-
Western Blotting (WB)
Western blotting allows for the detection of a specific protein from a complex mixture, with its molecular weight serving as a key specificity control.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (if using an unconjugated primary followed by a fluorescent secondary) or directly with the AF568-conjugated primary antibody at its optimal dilution in the blocking buffer, typically overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation (for indirect detection):
-
If an unconjugated primary antibody was used, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an AF568-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound antibodies.
-
-
Detection:
-
Image the blot using a fluorescence imaging system capable of detecting the AF568 signal.
-
Flow Cytometry (FC)
Flow cytometry provides a quantitative measure of the percentage of cells expressing the target antigen and the relative antigen density, which is crucial for specificity validation.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with an Fc receptor blocking agent to prevent non-specific binding to Fc receptors, especially on immune cells.
-
-
Antibody Staining:
-
Aliquot approximately 1x10^6 cells per tube.
-
Add the AF568-conjugated primary antibody at its predetermined optimal concentration.
-
Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with the staining buffer to remove unbound antibodies.
-
-
Resuspension and Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometric analysis.
-
Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for AF568 excitation and emission.
-
-
Controls:
-
Unstained Control: Cells without any antibody to assess autofluorescence.
-
Isotype Control: A non-specific antibody of the same isotype and with the same fluorophore conjugate to determine the level of non-specific binding.
-
Fluorescence Minus One (FMO) Control: In multicolor panels, this control helps to set accurate gates by assessing the spread of fluorescence from other channels into the channel of interest.
-
Visualizing Experimental and Biological Processes
To further clarify the validation process and the biological context, the following diagrams are provided.
Caption: A flowchart outlining the key steps in validating the specificity of an antibody conjugate.
Caption: A diagram illustrating the core cascade of the MAPK/ERK signaling pathway.
By following these guidelines and protocols, researchers can rigorously validate the specificity of their AF568-antibody conjugates, leading to more reliable and impactful scientific discoveries.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. researchgate.net [researchgate.net]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AF 568 and Other Orange-Red Fluorescent Dyes for Research Applications
In the dynamic landscape of biomedical research, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. For researchers focusing on the orange-red spectrum, a variety of fluorescent dyes are available, each with its own set of strengths and weaknesses. This guide provides an objective comparison of the widely used AF 568 dye against other popular alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is largely dictated by its photophysical properties. Brightness, a function of both the extinction coefficient (light-absorbing ability) and quantum yield (efficiency of converting absorbed light into emitted fluorescence), and photostability are critical factors for sensitive and long-term imaging experiments. The following table summarizes the key photophysical properties of AF 568 and its common competitors in the orange-red fluorescent spectrum.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| AF 568 | 578 | 603 | 91,000[1] | 0.69[1] | Bright | High[2][3] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15-0.3 (environment dependent) | Moderate | Moderate |
| TRITC | ~555 | ~580 | ~85,000[4] | Variable (environment dependent) | Moderate | Low |
| Texas Red | 589[3] | 615[3] | 85,000[3] | 0.93[5] | Bright | Moderate[6] |
Note: Relative brightness is a product of the molar extinction coefficient and the quantum yield. The quantum yield of some dyes, like Cy3 and TRITC, can be highly dependent on their local environment, such as conjugation to a biomolecule.
Performance in Key Research Applications
AF 568 consistently demonstrates superior performance in demanding applications such as immunofluorescence and confocal microscopy due to its high brightness and exceptional photostability.[2][3] Studies have shown that AF 568 exhibits significantly less photobleaching compared to traditional dyes like FITC, allowing for longer exposure times and the acquisition of more robust Z-stack images in confocal microscopy.[2]
While dyes like Texas Red also offer high brightness, AF 568 often provides a better signal-to-noise ratio and is less prone to self-quenching when conjugated to antibodies at high labeling densities. Cy3, another popular choice, is known for its high extinction coefficient but its quantum yield can be more sensitive to environmental factors, potentially leading to variability in fluorescence intensity. TRITC, a more traditional rhodamine dye, is generally less photostable and bright compared to the newer generation of fluorescent probes.
Experimental Protocols
To ensure reproducibility and optimal performance, adhering to a well-defined experimental protocol is crucial. Below is a detailed methodology for a typical immunofluorescence staining experiment using a fluorescently conjugated secondary antibody.
Immunofluorescence Staining Protocol
1. Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization (for intracellular targets):
-
If targeting an intracellular antigen, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20) for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
5. Secondary Antibody Incubation:
-
Dilute the fluorescently conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, AF 568) in the blocking buffer. Protect the antibody from light from this point forward.
-
Incubate the cells with the diluted secondary antibody in a humidified chamber for 1 hour at room temperature.
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
6. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the conceptualization of experimental design and data interpretation, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical comparison of the discussed fluorescent dyes.
Caption: Logical comparison of key performance criteria for AF 568 and alternative dyes.
Caption: A typical experimental workflow for immunofluorescence staining.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
Alexa Fluor 568: A Comprehensive Performance Guide for Advanced Microscopy
For researchers, scientists, and drug development professionals seeking optimal fluorophore performance, this guide provides an in-depth comparison of Alexa Fluor 568 (AF 568) across various microscopy techniques. Backed by experimental data and detailed protocols, this document objectively evaluates AF 568 against other common red fluorescent dyes, enabling informed decisions for your imaging needs.
Alexa Fluor 568 is a bright and photostable orange-red fluorescent dye that has become a workhorse in biological imaging.[1][2] Its spectral properties, characterized by an excitation maximum at approximately 578 nm and an emission maximum at around 603 nm, make it well-suited for excitation with the 568 nm laser line of Argon-Krypton mixed-gas lasers, as well as with the 561 nm solid-state lasers commonly found on modern confocal and super-resolution microscopes.[1][3] This guide will delve into the performance of AF 568 in key microscopy applications, providing a comparative analysis with other fluorophores in its spectral class.
Performance in Conventional and Confocal Microscopy
In standard immunofluorescence (IF) and confocal microscopy, the brightness and photostability of a fluorophore are paramount for acquiring high-quality images with a strong signal-to-noise ratio. AF 568 consistently demonstrates superior performance in these areas when compared to older generation dyes such as Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine (TRITC).
Studies have shown that AF 568 exhibits significantly brighter fluorescence and greater photostability than FITC.[3][4][5] In one study, while FITC fluorescence decreased by over 20% within 80 seconds of continuous illumination, AF 568 fluorescence diminished by only about 15% under the same conditions.[4] This enhanced photostability allows for longer exposure times and the acquisition of more detailed images with less signal degradation.
Table 1: Quantitative Comparison of AF 568 and Other Red Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Relative Brightness |
| Alexa Fluor 568 | 578 | 603 | 0.69 | 91,300 | Very Bright |
| TRITC | 550 | 570 | ~0.30 | ~85,000 | Moderate |
| Rhodamine Red-X | 570 | 590 | ~0.85 | ~90,000 | Bright |
| Cy3 | 550 | 570 | 0.15 | 150,000 | Bright |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 | Very Bright |
Data compiled from multiple sources. Relative brightness is a qualitative assessment based on reported performance.
Application in Super-Resolution Microscopy
The advent of super-resolution microscopy techniques, which bypass the diffraction limit of light, has placed even greater demands on fluorophore performance. AF 568 has proven to be a robust and reliable probe for several super-resolution modalities, including Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.[1][2]
In dSTORM (direct STORM), which relies on the photoswitching of single fluorophores, AF 568 is a recommended dye.[1] Its ability to be reversibly photoswitched between a fluorescent "on" state and a dark "off" state allows for the precise localization of individual molecules, enabling the reconstruction of images with nanoscale resolution. For optimal performance in dSTORM, specific imaging buffers containing a thiol, such as mercaptoethylamine (MEA), are recommended.[1][6]
Experimental Protocols
Detailed Protocol for Indirect Immunofluorescence
This protocol outlines the steps for staining intracellular antigens in fixed and permeabilized cells using an unlabeled primary antibody and an AF 568-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target antigen)
-
AF 568-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclease-Free Water
-
Mounting Medium with Antifade Reagent
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile glass coverslips.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the AF 568-conjugated secondary antibody in Blocking Buffer, protecting it from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Briefly rinse the coverslips with nuclease-free water.
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for AF 568 (Excitation: ~578 nm, Emission: ~603 nm).
-
Protocol for dSTORM Imaging
This protocol provides a general guideline for preparing samples for dSTORM imaging using AF 568.
Materials:
-
Immunolabeled sample with AF 568
-
dSTORM Imaging Buffer (a common recipe includes an oxygen scavenging system and a thiol)
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
-
GLOX Solution: 14 mg glucose oxidase in 200 µL of Buffer A
-
Catalase Solution: 50 µL of 2 mg/mL catalase in 50 µL of Buffer A
-
MEA (Cysteamine): 1 M solution in water
-
-
#1.5 thickness glass-bottom dishes or coverslips
Procedure:
-
Sample Preparation:
-
Prepare your sample as you would for standard immunofluorescence, using AF 568-conjugated antibodies. Ensure high-quality labeling with minimal background.
-
-
Imaging Buffer Preparation (prepare fresh):
-
For a final volume of 700 µL of imaging buffer:
-
Start with 623 µL of Buffer B.
-
Add 7 µL of GLOX solution.
-
Add 70 µL of 1 M MEA.
-
-
Mix gently by pipetting. The buffer should be used within a few hours.
-
-
Imaging:
-
Mount the sample in the glass-bottom dish.
-
Replace the storage buffer with the freshly prepared dSTORM imaging buffer.
-
Proceed with imaging on a STORM-capable microscope. This typically involves using a high-power laser to induce photoswitching of the AF 568 molecules and a sensitive camera to detect the single-molecule fluorescence events.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for indirect immunofluorescence and super-resolution microscopy.
Conclusion
Alexa Fluor 568 stands out as a high-performance fluorescent dye for a range of microscopy applications. Its exceptional brightness and photostability make it a superior choice over traditional fluorophores for conventional and confocal imaging. Furthermore, its reliable photoswitching characteristics have established it as a valuable tool for advanced super-resolution techniques like dSTORM. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to effectively utilize AF 568 in their imaging experiments and achieve high-quality, reproducible results.
References
- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 6. mvi-inc.com [mvi-inc.com]
A Comparative Analysis of AF 568 and Rhodamine Red for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical determinant for the success of fluorescence-based assays. This guide provides a detailed, objective comparison of two popular red fluorescent dyes, AF 568 and Rhodamine Red, focusing on their performance characteristics, supported by key photophysical data.
In the realm of fluorescence microscopy and other sensitive detection methods, the choice between different fluorescent labels can significantly impact experimental outcomes. Both AF 568 (an Alexa Fluor dye) and Rhodamine Red (often used as Rhodamine Red-X) are widely utilized for their emission in the red spectrum, which helps to minimize autofluorescence from biological samples. This guide delves into a comparative analysis of their key performance metrics to aid in the selection process for applications such as immunofluorescence, flow cytometry, and high-resolution microscopy.
Quantitative Performance Characteristics
To facilitate a direct comparison, the key photophysical properties of AF 568 and Rhodamine Red-X are summarized below. These parameters are crucial in determining the brightness and sensitivity of a fluorophore in a given application.
| Property | AF 568 | Rhodamine Red-X |
| Excitation Maximum (nm) | ~578 | ~570-573 |
| Emission Maximum (nm) | ~603 | ~590-591 |
| Molar Absorptivity (ε) (cm⁻¹M⁻¹) | ~91,000 | ~85,000 |
| Quantum Yield (Φ) | ~0.69 | High (can approach 1.0 in certain solvents) |
| Brightness (ε × Φ) | ~62,790 | ~76,500 (estimated, solvent dependent) |
| Photostability | High | High |
| pH Sensitivity | Low (pH 4-10) | Low |
Note: The brightness of Rhodamine Red-X is an estimation as the quantum yield is highly dependent on the local environment and the specific derivative used.
Based on available data, AF 568 is recognized for its exceptional brightness and photostability. While Rhodamine Red-X also exhibits high quantum yield and good photostability, AF 568 conjugates are reported to be considerably brighter than Rhodamine Red-X conjugates. This enhanced brightness of AF 568 can be a significant advantage in detecting low-abundance targets.
Experimental Protocols
A standard immunofluorescence protocol is provided below, which can be adapted for the use of both AF 568 and Rhodamine Red-X conjugated secondary antibodies. Optimization of antibody concentrations and incubation times is recommended for specific experimental setups.
Indirect Immunofluorescence Protocol
1. Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and rinse the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
3. Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in 1% BSA in PBS.
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the AF 568 or Rhodamine Red-X conjugated secondary antibody to its optimal concentration in 1% BSA in PBS.
-
Incubate the cells with the diluted secondary antibody in a humidified chamber for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the slides using a fluorescence microscope equipped with appropriate filters for either AF 568 (Excitation/Emission: ~578/603 nm) or Rhodamine Red-X (Excitation/Emission: ~570/590 nm).
Visualizing Experimental Workflows and Principles
To better illustrate the processes involved in fluorescence experiments, the following diagrams are provided.
Conclusion
Both AF 568 and Rhodamine Red are excellent choices for fluorescence applications in the red spectrum. The decision between the two will likely depend on the specific requirements of the experiment. For applications demanding the highest possible brightness and photostability, particularly for the detection of low-abundance targets, AF 568 presents a compelling option. Its superior brightness as a conjugate can lead to a better signal-to-noise ratio and more robust data. Rhodamine Red-X remains a reliable and widely used fluorophore with good performance characteristics. For routine applications where extreme brightness is not the primary concern, it offers a cost-effective alternative. Ultimately, empirical testing in the specific experimental context is recommended to determine the optimal fluorophore for your research needs.
A Comparative Guide to Validating the Purity of Alexa Fluor 568 Labeled Proteins via HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of proteins labeled with Alexa Fluor 568 (AF 568). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
The covalent labeling of proteins with fluorescent dyes like Alexa Fluor 568 is a cornerstone of modern biological research and drug development. Accurate assessment of the purity of these labeled proteins is critical, as the presence of unlabeled protein, free dye, or protein aggregates can significantly impact experimental results and the efficacy of protein-based therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and quantitative accuracy.[1][2] This guide will focus on the application of Reversed-Phase HPLC (RP-HPLC) for purity analysis and compare its performance with other methods such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the desired resolution, the nature of the impurities to be detected, and the need for quantitative data.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | SDS-PAGE |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) | Net Surface Charge | Molecular Weight |
| Resolution | Very High | Moderate | High | Moderate |
| Quantitative Accuracy | High | High | High | Semi-Quantitative |
| Detection of Free Dye | Yes | Yes | Yes | Yes |
| Detection of Aggregates | Limited | Yes | Limited | Yes (non-reducing) |
| Detection of Unlabeled Protein | Yes (if hydrophobicity differs) | No (if size is identical) | Yes (if charge differs) | No (if MW is identical) |
| Denaturing/Native Conditions | Denaturing | Native | Native | Denaturing |
| Throughput | High | Moderate | Moderate | High |
Table 1: Comparison of key features of different analytical methods for purity analysis of AF 568 labeled proteins.
Experimental Data: A Comparative Analysis
To illustrate the performance of different HPLC methods, a hypothetical AF 568 labeled monoclonal antibody (mAb-AF568) was analyzed using RP-HPLC and SEC. The following tables summarize the quantitative data obtained from these analyses.
Reversed-Phase HPLC (RP-HPLC) Analysis
RP-HPLC is highly effective at separating the labeled protein from free dye and can often resolve species with different dye-to-protein ratios due to the increased hydrophobicity imparted by the dye.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 2.1 | Free AF 568 Dye |
| 2 | 15.8 | 96.5 | mAb-AF568 Conjugate |
| 3 | 16.5 | 1.4 | Unlabeled mAb |
Table 2: Illustrative quantitative data from RP-HPLC analysis of an AF 568 labeled monoclonal antibody. The data demonstrates the high purity of the conjugate with minimal free dye and unlabeled protein.
Size-Exclusion Chromatography (SEC) Analysis
SEC is particularly useful for detecting high molecular weight aggregates, which can be a concern with labeled proteins.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 3.2 | Aggregates |
| 2 | 10.2 | 96.8 | Monomeric mAb-AF568 |
Table 3: Illustrative quantitative data from SEC analysis of an AF 568 labeled monoclonal antibody. This analysis indicates a low level of aggregation in the sample.
Experimental Protocols
Detailed methodologies for protein labeling and subsequent purity analysis by HPLC are provided below.
Protocol 1: Labeling of a Monoclonal Antibody with Alexa Fluor 568 NHS Ester
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL
-
Alexa Fluor 568 NHS Ester (succinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion spin column)
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor 568 NHS Ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Add the reactive dye solution to the antibody solution while gently vortexing. A typical starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye using a size-exclusion spin column according to the manufacturer's instructions.
-
Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Instrumentation and Columns:
-
HPLC system with a UV-Vis or fluorescence detector
-
Reversed-phase column suitable for proteins (e.g., C4, C8, or C18 with a wide pore size of ~300 Å)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified mAb-AF568 conjugate to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm (for protein) and 578 nm (for AF 568 dye)
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80-20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas to determine the relative percentages of the labeled protein, free dye, and other impurities.
Visualization of Workflows
The following diagrams illustrate the key processes described in this guide.
Protein Labeling Workflow
The diagram above outlines the key steps in the covalent labeling of a protein with an amine-reactive Alexa Fluor 568 dye.
HPLC Purity Analysis Workflow
This diagram illustrates the workflow for assessing the purity of an AF 568 labeled protein using Reversed-Phase HPLC.
Conclusion
Validating the purity of fluorescently labeled proteins is a critical step in ensuring the reliability and reproducibility of experimental data. RP-HPLC offers a high-resolution, quantitative method for assessing the purity of AF 568 labeled proteins, effectively separating the conjugate from free dye and often from unlabeled protein. When combined with orthogonal methods like SEC for aggregate analysis, a comprehensive purity profile can be established. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and implement robust analytical strategies for their fluorescently labeled protein reagents.
References
A Researcher's Guide to the Stability of AF 568 Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the stability of fluorescent conjugates is paramount for generating reliable and reproducible data. Alexa Fluor 568 (AF 568), a bright and photostable orange-fluorescent dye, is a popular choice for labeling proteins and antibodies. This guide provides an objective comparison of AF 568's performance against common alternatives, supported by experimental data and detailed protocols for assessing stability over time.
Quantitative Comparison of AF 568 and Alternatives
Selecting the appropriate fluorophore requires a careful consideration of its spectral properties and stability. The following table summarizes key characteristics of AF 568 and two common alternatives, DyLight 550 and Cy3, which have similar excitation and emission spectra.
| Property | Alexa Fluor 568 | DyLight 550 | Cy3 |
| Excitation Max (nm) | 578 | 562 | 554 |
| Emission Max (nm) | 603 | 576 | 568 |
| Molar Extinction Coeff. | ~91,300 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.69 | ~0.70 | ~0.15[1] |
| Photostability | High[2] | High | Moderate |
| pH Sensitivity | Low[3] | Low | Moderate |
Note: Data is compiled from various sources and may vary depending on the specific conjugate and experimental conditions. Direct head-to-head comparisons of photostability under identical conditions are limited in published literature.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is crucial to validate the stability of fluorescent conjugates under specific experimental conditions. Below are detailed protocols for assessing photostability, pH stability, and long-term storage stability.
Protocol 1: Assessing Photostability (Photobleaching Rate)
This protocol measures the rate of photobleaching of a fluorescent conjugate under continuous illumination.
1. Sample Preparation:
-
Prepare a solution of the fluorescently labeled antibody or protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL.
-
Create a slide for microscopy by placing a small droplet of the solution on a glass slide and covering it with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
2. Microscopy Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED) and a sensitive camera.
-
Select the appropriate filter set for the fluorophore being tested (for AF 568, a TRITC or similar filter set is appropriate).
-
Set the illumination intensity to a level that provides a strong initial signal without causing immediate and rapid photobleaching. It is critical to use the same illumination intensity for all samples being compared.
3. Image Acquisition:
-
Bring the sample into focus and acquire an initial image (time = 0).
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) for a duration sufficient to observe a significant decrease in fluorescence intensity.
4. Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
To quantify the photobleaching rate, fit the data to a single exponential decay curve: I(t) = I(0) * e^(-kt) where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant. A higher value of k indicates lower photostability.
Protocol 2: Assessing pH Stability
This protocol evaluates the effect of pH on the fluorescence intensity of a conjugate.
1. Buffer Preparation:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10). Use buffers with overlapping buffering ranges to ensure accurate pH control (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 8-10).
2. Sample Preparation:
-
Dilute the fluorescent conjugate to a final concentration of approximately 1 µM in each of the prepared buffers.
3. Fluorescence Measurement:
-
Use a fluorometer or a microplate reader to measure the fluorescence intensity of each sample.
-
Set the excitation and emission wavelengths to the appropriate values for the fluorophore.
-
Record the fluorescence intensity for the conjugate at each pH.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
A stable conjugate will exhibit minimal change in fluorescence intensity across a wide pH range. A significant decrease or increase in fluorescence at certain pH values indicates pH sensitivity.
Protocol 3: Assessing Long-Term Storage Stability
This protocol is designed to determine the stability of a fluorescent conjugate under different storage conditions over an extended period.
1. Sample Aliquoting and Storage:
-
Aliquot the fluorescent conjugate into multiple small, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots under different conditions:
-
4°C (short-term storage)
-
-20°C (long-term storage)
-
-80°C (long-term storage)
-
-
For -20°C and -80°C storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% to prevent damage from freezing.
-
Protect all samples from light by storing them in dark boxes or wrapping the vials in aluminum foil.
2. Time Points for Analysis:
-
Establish a schedule for testing the stability of the stored conjugates. Suggested time points include: 0, 1, 3, 6, and 12 months.
3. Stability Assessment at Each Time Point:
-
At each designated time point, thaw one aliquot from each storage condition.
-
Perform the following analyses:
-
Spectrophotometry: Measure the absorbance spectrum to check for changes in the dye-to-protein ratio and for signs of aggregation (indicated by increased light scattering at higher wavelengths).
-
Fluorometry: Measure the fluorescence intensity to assess any loss of signal.
-
Functional Assay: If applicable, perform a functional assay (e.g., an immunoassay for an antibody conjugate) to ensure that the biological activity of the conjugated molecule is retained.
-
4. Data Analysis:
-
Compare the results from each time point to the initial (time = 0) measurements.
-
A stable conjugate will show minimal changes in its spectral properties, fluorescence intensity, and biological activity over time.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the context in which fluorescent conjugates are used is crucial for appreciating the importance of their stability. The following diagrams, generated using Graphviz, illustrate a common experimental workflow and a relevant signaling pathway where AF 568 conjugates are frequently employed.
References
A Comparative Guide to the Quantum Yield of AF 568 in Various Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts the quality and reliability of experimental results. A key performance metric for a fluorescent dye is its quantum yield (Φ), which describes the efficiency of the conversion of absorbed light into emitted fluorescent light. A higher quantum yield indicates a brighter signal, which is crucial for high-sensitivity applications. This guide provides a comparative analysis of the quantum yield of Alexa Fluor 568 (AF 568) and other commonly used fluorescent dyes in various solvents.
Quantitative Comparison of Quantum Yields
The following tables summarize the quantum yield of AF 568 and comparable fluorescent dyes in various solvents. It is important to note that the quantum yield of a dye can be significantly influenced by its local environment, including solvent polarity, viscosity, and pH.
Table 1: Quantum Yield of AF 568
| Fluorophore | Solvent | Quantum Yield (Φ) |
| Alexa Fluor 568 | Phosphate-Buffered Saline (PBS), pH 7.2 | 0.69[1][2] |
Table 2: Quantum Yield of Comparable Fluorescent Dyes in Various Solvents
| Fluorophore | Solvent | Quantum Yield (Φ) |
| Rhodamine B | Ethanol | 0.49 - 0.70[3] |
| Chloroform | 0.53 - 0.89[4] | |
| Rhodamine 6G | Ethanol | ~0.95 |
| Fluorescein Derivative 1 | Tetrahydrofuran (THF) | Low (<0.025)[5] |
| Ethanol | ~0.048[5] | |
| Acetonitrile | Low (<0.025)[5] | |
| Dimethyl Sulfoxide (DMSO) | Low (<0.025)[5] | |
| Fluorescein Derivative 2 | Tetrahydrofuran (THF) | Low (<0.025)[5] |
| Ethanol | ~0.043[5] | |
| Acetonitrile | Low (<0.025)[5] | |
| Dimethyl Sulfoxide (DMSO) | Low (<0.025)[5] | |
| Cy3 | Aqueous Buffer | ~0.04 - 0.15[6] |
| Cy5 | Phosphate-Buffered Saline (PBS) | ~0.20 - 0.30[6] |
| Ethanol | ~0.20 - 0.30[6] | |
| Alexa Fluor 488 | Aqueous Buffer | 0.92[1][6] |
| Alexa Fluor 555 | Aqueous Buffer | 0.10[1][6] |
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent dye is typically determined relative to a well-characterized standard with a known quantum yield. The following protocol outlines the comparative method for determining the relative fluorescence quantum yield.
Principle:
The relative quantum yield of an unknown sample (Φ_X) is calculated by comparing its integrated fluorescence intensity to that of a standard (Φ_S) with a known quantum yield, using the following equation:
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To minimize errors, a series of solutions with different concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent(s) of interest
-
Fluorescent dye of interest (sample)
-
Fluorescent standard with known quantum yield in the same solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Perform a linear regression for each data set to obtain the slope (Gradient).
-
Calculate the quantum yield of the sample using the following equation:
Φ_X = Φ_S * (Gradient_X / Gradient_S) * (n_X² / n_S²)
-
Experimental Workflow
Caption: A flowchart of the key steps for determining relative quantum yield.
References
A Researcher's Guide to Spectral Overlap Between Alexa Fluor™ 568 and Other Common Fluorophores
For researchers, scientists, and drug development professionals, understanding the spectral characteristics of fluorophores is paramount for designing robust and reliable fluorescence-based assays. This guide provides a detailed comparison of Alexa Fluor™ 568 (AF 568) with other commonly used fluorophores, focusing on spectral overlap to aid in the selection of appropriate dye combinations for multiplex imaging and Förster Resonance Energy Transfer (FRET) experiments.
This guide will objectively compare the performance of AF 568 with alternatives such as Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Cyanine 3 (Cy3), and Alexa Fluor™ 555. All quantitative data is summarized in a clear tabular format, and detailed experimental protocols for key analyses are provided.
Spectral Properties and Overlap Comparison
The selection of fluorophores for multi-color imaging hinges on minimizing spectral bleed-through, where the emission of one fluorophore is detected in the channel designated for another. This is primarily dictated by the degree of overlap between the emission spectrum of the donor fluorophore and the excitation and emission spectra of the acceptor fluorophore. Alexa Fluor™ 568 is a bright and photostable red-orange fluorescent dye.[1][2] Its spectral characteristics make it a versatile choice for various applications, but careful consideration of its spectral overlap with other dyes is crucial.
Here is a summary of the key photophysical properties of AF 568 and other common fluorophores:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| AF 568 | ~578[3][4] | ~603[3][4] | ~91,000[3] | ~0.69[3] |
| FITC | ~495 | ~518 | ~75,000 | ~0.92 |
| TRITC | ~547 | ~572 | ~85,000 | ~0.28 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Alexa Fluor 555 | ~556 | ~573 | ~150,000 | ~0.10 |
Note: Spectral properties can be influenced by the local environment, including solvent, pH, and conjugation to biomolecules.
The degree of spectral overlap can be visualized by plotting the normalized emission spectrum of a potential donor fluorophore against the normalized excitation spectrum of a potential acceptor fluorophore. The area of overlap is indicative of the potential for FRET and spectral bleed-through.
Förster Resonance Energy Transfer (FRET) Considerations
FRET is a non-radiative energy transfer process that occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra. The Förster distance (R₀) is the distance at which FRET efficiency is 50% and is a critical parameter for any FRET pair.
Here are the calculated Förster distances (R₀) for AF 568 as a donor with several common acceptor fluorophores:
| Donor | Acceptor | Förster Distance (R₀) in Å |
| AF 488 | AF 568 | 62[5] |
| AF 546 | AF 568 | 70[5] |
| AF 555 | AF 568 | 47[5] |
| AF 568 | AF 594 | 82[5] |
| AF 568 | AF 647 | 56[5] |
A larger R₀ value indicates that FRET can occur over a greater distance, providing a wider dynamic range for detecting molecular interactions.
Experimental Protocols
Accurate characterization of spectral overlap and FRET efficiency requires careful experimental design and data analysis. Below are detailed protocols for these key experiments.
Protocol 1: Quantification of Spectral Overlap
This protocol outlines the steps to quantify the percentage of spectral overlap between two fluorophores using fluorescence microscopy images and image analysis software such as ImageJ (FIJI).
Materials:
-
Fluorescence microscope with appropriate filter sets for the selected fluorophores.
-
Samples stained with individual fluorophores (donor-only and acceptor-only) and a sample with both fluorophores.
-
ImageJ (FIJI) software with the "Spectral Unmixing" or a similar plugin.
Procedure:
-
Image Acquisition:
-
Acquire images of the donor-only sample using the donor excitation and emission settings.
-
Acquire images of the acceptor-only sample using the acceptor excitation and emission settings.
-
Acquire an image of the acceptor-only sample using the donor excitation to measure direct acceptor excitation (bleed-through).
-
Acquire images of the co-labeled sample using both donor and acceptor excitation and emission settings.
-
-
Image Analysis in ImageJ (FIJI):
-
Open all acquired images.
-
Use the ROI (Region of Interest) Manager to select representative areas of signal for each channel in the single-labeled samples.
-
Use a spectral unmixing plugin to generate reference spectra for the donor and acceptor from the single-labeled samples.
-
Apply the spectral unmixing algorithm to the image of the co-labeled sample to separate the true signals of the donor and acceptor, correcting for bleed-through.
-
The output will be two separate images representing the intensity of each fluorophore. The amount of signal from the donor in the acceptor channel in the unmixed image can be used to quantify the spectral overlap.
-
Protocol 2: FRET Measurement by Acceptor Photobleaching
This protocol describes how to measure FRET efficiency by observing the dequenching of the donor fluorescence after photobleaching the acceptor.
Materials:
-
Confocal laser scanning microscope with the ability to selectively photobleach a region of interest.
-
Sample co-labeled with the donor and acceptor fluorophores.
Procedure:
-
Pre-bleach Image Acquisition:
-
Acquire an image of the donor and acceptor channels in a region of interest before photobleaching.
-
-
Acceptor Photobleaching:
-
Use a high-intensity laser line specific for the acceptor fluorophore to photobleach the acceptor molecules within the selected region of interest until the acceptor fluorescence is significantly diminished.
-
-
Post-bleach Image Acquisition:
-
Immediately after photobleaching, acquire another image of the donor channel using the same settings as the pre-bleach image.
-
-
FRET Efficiency Calculation:
-
Measure the mean intensity of the donor fluorescence in the photobleached region before (I_pre) and after (I_post) photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)
-
Visualizing Spectral Overlap and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the principles of spectral overlap and the experimental workflow for FRET analysis.
References
Evaluating Alexa Fluor 568 for Multicolor Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in multicolor imaging, the selection of appropriate fluorophores is paramount to generating high-quality, reproducible data. Alexa Fluor 568 (AF 568), a bright and photostable orange-red fluorescent dye, is a popular choice for the 568 nm laser line. This guide provides an objective comparison of AF 568's performance against other spectrally similar fluorophores, supported by experimental data and detailed methodologies, to aid in making informed decisions for your specific imaging needs.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorophore is primarily determined by its spectral properties, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. While direct side-by-side comparisons under identical conditions are limited in the literature, the following table summarizes the key quantitative data for AF 568 and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (Ext. Coeff. x QY) |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | 62,997 |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 |
| DyLight 550 | 562 | 576 | 150,000 | Not widely reported | - |
| CF®568 | 562 | 583 | 100,000 | 0.78 | 78,000 |
Note: Brightness and photostability can be influenced by the local chemical environment, conjugation to antibodies, and imaging conditions. The data presented are for the unconjugated dyes in aqueous solution and should be used as a general guide.
Key Performance Characteristics
Brightness: Brightness is a critical factor for detecting low-abundance targets and achieving a high signal-to-noise ratio. Based on the product of the molar extinction coefficient and quantum yield, CF®568 appears to be a brighter alternative to Alexa Fluor 568, while Cy3 is significantly dimmer.
Spectral Overlap and Bleed-through: In multicolor imaging, the emission spectrum of one fluorophore can "bleed through" into the detection channel of another, leading to false-positive signals and inaccurate colocalization analysis.[5] The broad emission profiles of many fluorophores make some degree of spectral overlap unavoidable, especially when using multiple colors. Careful selection of fluorophores with minimal spectral overlap and the use of appropriate filter sets are essential to mitigate this issue. When significant overlap is present, experimental controls and post-acquisition correction methods are necessary.
Experimental Protocols
To ensure accurate and reproducible results when evaluating and using AF 568 in multicolor imaging, the following experimental protocols are recommended.
Protocol 1: Quantitative Photobleaching Analysis
This protocol outlines a method for quantifying the photostability of a fluorescently labeled sample using ImageJ/Fiji.
Objective: To determine the rate of photobleaching of a fluorophore under specific and consistent imaging conditions.
Materials:
-
Fluorescence microscope with a stable light source and a digital camera.
-
ImageJ/Fiji software.
-
Fluorescently labeled sample (e.g., fixed cells stained with an AF 568-conjugated antibody).
Procedure:
-
Sample Preparation: Prepare your fluorescently labeled sample as you would for a standard imaging experiment.
-
Image Acquisition:
-
Locate a region of interest (ROI) with clear and representative staining.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to levels that provide a good signal without initial saturation. Crucially, keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the same ROI. The time interval and total duration will depend on the photostability of the fluorophore and the intensity of the illumination. A good starting point is to acquire an image every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis in ImageJ/Fiji:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Use the "Bleach Correction" plugin (Image > Adjust > Bleach Correction) with the "Histogram Matching" method to correct for overall dimming. For quantitative analysis of the bleaching rate itself, this step should be skipped.
-
Select an ROI that encompasses the fluorescent signal you want to measure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series (Analyze > Measure).
-
Select a background region with no specific fluorescence and measure its mean intensity for each frame.
-
Subtract the background intensity from the signal intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time. The rate of decay represents the photobleaching rate. This can be fitted to an exponential decay curve to determine the photobleaching half-life.
-
Protocol 2: Measuring and Correcting for Spectral Bleed-through
This protocol describes how to use single-stained control samples to measure and correct for spectral bleed-through.
Objective: To quantify the percentage of signal from one fluorophore that is detected in another fluorophore's channel and to apply a correction.
Materials:
-
Multicolor fluorescently labeled sample.
-
Single-stained control samples: one sample for each fluorophore used in the multicolor experiment, prepared and imaged under the exact same conditions as the multicolor sample.
-
An unstained control sample to measure autofluorescence.
-
Confocal microscope or a widefield microscope with appropriate filter sets.
-
Image analysis software with a spectral unmixing or bleed-through correction function (e.g., ImageJ/Fiji, ZEN, LAS X).
Procedure:
-
Prepare Control Samples: For each fluorophore in your multicolor panel, prepare a separate sample stained with only that single fluorophore. It is critical that these controls are prepared using the same fixation, permeabilization, blocking, and antibody concentrations as your fully stained sample.
-
Image Acquisition:
-
Image each single-stained control sample using all the laser lines and detector settings that will be used for the multicolor experiment.
-
Image the unstained control sample to capture the autofluorescence spectrum.
-
Image your multicolor sample using the same settings. For confocal microscopy, sequential scanning (acquiring each channel one after the other) is highly recommended to minimize bleed-through during acquisition.
-
-
Quantify Bleed-through:
-
In your image analysis software, open the image of a single-stained control (e.g., your AF 568-only sample).
-
Measure the mean fluorescence intensity in the channel intended for that fluorophore (the "primary" channel).
-
Measure the mean fluorescence intensity from the same region in the other channels (the "bleed-through" channels).
-
The bleed-through percentage is calculated as: (Mean intensity in bleed-through channel / Mean intensity in primary channel) * 100.
-
-
Correction (Linear Unmixing):
-
Many modern microscopy software packages have built-in tools for linear spectral unmixing.
-
These tools use the fluorescence profiles from your single-stained controls as "reference spectra."
-
The software then applies an algorithm to the multicolor image to computationally separate the mixed signals into distinct channels, effectively removing the bleed-through.
-
Protocol 3: Detailed Immunofluorescence Staining for Phosphorylated ERK (pERK)
This protocol provides a step-by-step guide for the immunofluorescent detection of phosphorylated ERK (pERK), a key component of the MAPK/ERK signaling pathway.
Objective: To visualize the localization and relative abundance of activated ERK within cells.
Materials:
-
Cells cultured on glass coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared).
-
0.1% Triton X-100 in PBS (Permeabilization Buffer).
-
Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Primary antibody against pERK (e.g., rabbit anti-pERK).
-
Secondary antibody conjugated to AF 568 (e.g., goat anti-rabbit AF 568).
-
DAPI or Hoechst for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and culture until they reach the desired confluency. If studying pathway activation, treat the cells with appropriate stimuli (e.g., growth factors) for the desired time before fixation.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pERK antibody in the appropriate antibody dilution buffer (often a variation of the blocking buffer).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the AF 568-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Wash once more with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets for DAPI/Hoechst and AF 568.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively illustrate complex relationships and workflows.
Multicolor Imaging Workflow
MAPK/ERK Signaling Pathway
Conclusion
Alexa Fluor 568 remains a robust and reliable fluorophore for multicolor imaging due to its brightness and high photostability. However, for applications demanding the absolute brightest signal, newer generation dyes like CF®568 may offer an advantage. When designing multicolor experiments, it is crucial to consider the spectral properties of all fluorophores to minimize bleed-through and to perform the necessary controls for accurate data interpretation. By following the detailed experimental protocols for performance evaluation and staining, researchers can confidently select the optimal fluorophore combination and generate high-quality, reproducible data to advance their scientific discoveries.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
AF 568 vs. Cy3: A Comparative Guide for Immunofluorescence Signal Brightness
For researchers, scientists, and drug development professionals leveraging immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. Among the myriad of available fluorescent dyes, Alexa Fluor 568 (AF 568) and Cyanine 3 (Cy3) are two of the most prevalently used red-orange fluorophores. This guide provides an objective comparison of their performance, particularly focusing on signal brightness, supported by experimental data and detailed protocols.
Quantitative Comparison of Fluorophore Properties
The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). A higher value for both parameters results in a brighter fluorophore.
| Property | AF 568 | Cy3 | Reference |
| Excitation Maximum (nm) | 578 | 554 | [1][2] |
| Emission Maximum (nm) | 603 | 568 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 91,000 | 150,000 | [1][2] |
| Quantum Yield | 0.69 | >0.15 | [1][3] |
Based on these photophysical properties, Cy3 has a significantly higher molar extinction coefficient, suggesting it absorbs light more efficiently than AF 568. However, AF 568 possesses a substantially higher quantum yield, indicating it is more efficient at converting the absorbed energy into a fluorescent signal. This trade-off between absorption and emission efficiency contributes to the overall brightness of the signal in an experimental context. While Cy3 is a bright and widely used dye, Alexa Fluor dyes, including AF 568, are generally reputed for their superior brightness and photostability in protein conjugates.[4] Studies have shown that Alexa Fluor dyes can be significantly more resistant to photobleaching than their Cy dye counterparts.[4]
Experimental Performance in Immunofluorescence
In practical immunofluorescence applications, the brightness of the signal is not solely dependent on the intrinsic properties of the dye but also on factors such as the degree of labeling (DOL) of the antibody and the local environment of the fluorophore. Protein conjugates of Alexa Fluor dyes have been shown to exhibit less self-quenching at higher degrees of labeling compared to Cy dyes, resulting in brighter overall signals.[4] This is attributed to the formation of dye aggregates with Cy dyes on protein conjugates, which can diminish fluorescence.[4]
While direct head-to-head comparisons in identical experimental setups are ideal, the general consensus in the scientific community, supported by data from manufacturers and independent studies, suggests that Alexa Fluor 568 often provides a brighter and more photostable signal in immunofluorescence compared to Cy3.[5][6]
Experimental Protocols
Below are generalized yet detailed protocols for immunofluorescence staining using secondary antibodies conjugated to either AF 568 or Cy3.
General Immunofluorescence Staining Protocol
This protocol outlines the key steps for staining cells grown on coverslips.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a culture dish.
-
Wash the cells gently three times with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells by adding a 1% formaldehyde (B43269) solution in PBS and incubating for 5 minutes on ice.[7] Alternative fixation methods, such as 4% paraformaldehyde for 30 minutes at room temperature, can also be used.[8]
-
-
Permeabilization (for intracellular targets):
-
If targeting intracellular antigens, permeabilize the cells with a solution of 0.2% Triton X-100 in PBS for 20 minutes on ice.[7]
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 3% Bovine Serum Albumin (BSA) and 0.05% Tween-20) for 30-60 minutes at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]
-
-
Washing:
-
Wash the coverslips three times with the wash buffer (e.g., PBST) for 5-15 minutes each.[8]
-
-
Secondary Antibody Incubation:
-
Washing:
-
Repeat the washing steps as described in step 5, ensuring the coverslips are protected from light.
-
-
Counterstaining (Optional):
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. bu.edu [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 8. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. benchchem.com [benchchem.com]
literature review of AF 568 applications and comparisons
For researchers, scientists, and professionals in drug development, selecting the optimal fluorescent dye is paramount for achieving high-quality, reproducible results. This guide provides a detailed comparison of Alexa Fluor 568 (AF 568) with other commonly used fluorophores in its spectral class, offering supporting experimental data and protocols to inform your selection process.
AF 568, a bright and photostable orange-red fluorescent dye, has become a workhorse in various fluorescence-based applications due to its excellent performance characteristics. This guide will delve into the specifics of AF 568, comparing it to notable alternatives such as Cyanine 3 (Cy3), DyLight 550, and TRITC, and provide detailed protocols for its use in key applications.
Performance Comparison of AF 568 and Alternatives
The selection of a fluorophore is often a trade-off between brightness, photostability, and spectral properties. The following table summarizes the key quantitative data for AF 568 and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| AF 568 | 578[1] | 603[1] | 91,300 | 0.69 | High[1] |
| Cy3 | ~550[2] | ~570[2] | 150,000 | ~0.15 | Moderate[2] |
| DyLight 550 | 562[3] | 576[3] | 150,000 | Not widely reported | High |
| TRITC | ~557 | ~576 | 85,000 | ~0.29 | Low |
Key Applications of AF 568
AF 568's favorable characteristics make it suitable for a wide range of applications, including:
-
Immunofluorescence (IF): Its brightness and photostability make it an excellent choice for visualizing proteins in fixed and permeabilized cells and tissues.
-
Super-Resolution Microscopy (STORM): AF 568 is a recommended dye for dSTORM, a super-resolution technique that allows for imaging beyond the diffraction limit of light.
-
Flow Cytometry: While other dyes are sometimes preferred for flow cytometry, AF 568 can be effectively used, especially with the 561 nm laser line.
Experimental Protocols
Antibody Conjugation with AF 568 NHS Ester
This protocol describes the conjugation of AF 568 N-hydroxysuccinimidyl (NHS) ester to a primary antibody. NHS esters react with primary amines on the antibody to form a stable covalent bond.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
AF 568 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers. Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare AF 568 Solution: Immediately before use, dissolve the AF 568 NHS ester in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: For each mg of antibody, add 50-100 µL of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Conjugation Reaction: While gently vortexing, slowly add the dissolved AF 568 NHS ester to the antibody solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column equilibrated with PBS.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 578 nm to calculate the protein concentration and the number of dye molecules per antibody.
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Immunofluorescence Staining with AF 568-Conjugated Secondary Antibody
This protocol outlines the use of an AF 568-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Cells or tissue sections on coverslips or slides
-
Primary antibody specific to the target antigen
-
AF 568-conjugated secondary antibody
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (PBS)
-
Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Fixation: Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF 568-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Counterstaining: If desired, incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with appropriate filters for AF 568 (Excitation: ~578 nm, Emission: ~603 nm).
Visualizing Experimental Workflows and Signaling Pathways
Immunofluorescence Experimental Workflow
Caption: A typical workflow for indirect immunofluorescence using an AF 568-conjugated secondary antibody.
Spectral Properties Comparison
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Akt (Thr308) (C31E5E) Rabbit mAb (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 3. FluoroFinder [app.fluorofinder.com]
Safety Operating Guide
Proper Disposal of AF 568 Carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers
AF 568 carboxylic acid, a fluorescent dye, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper management of this compound waste, from initial handling to final disposal, in accordance with general laboratory safety guidelines for chemical waste.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to be familiar with the appropriate safety measures.
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Handling in a Designated Area:
All work with this compound, including preparation of solutions and handling of waste, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard procedure for hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
-
Waste Segregation: All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, and weighing paper).
-
-
Waste Collection:
-
Solid Waste: Collect solid waste, including contaminated consumables, in a designated, leak-proof container clearly labeled for hazardous solid waste.
-
Liquid Waste: Collect liquid waste in a separate, compatible, and sealable container. It is often best to use the original manufacturer's bottle or a designated chemical waste container provided by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling of Waste Containers: Proper labeling is critical for safe handling and disposal. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within your laboratory.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Arranging for Disposal:
-
Once your waste container is full or you have no further use for it, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste collection requests.
-
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.
Essential Safety and Operational Guide for Handling AF 568 Carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for AF 568 carboxylic acid was located. The following guidance is synthesized from the SDS of a related product, "GFP-Booster Alexa Fluor 568," and general best practices for handling fluorescent dyes and carboxylic acids. It is imperative to handle this substance with caution in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, storage, and disposal should be strictly adhered to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
While a specific hazard assessment for this compound is unavailable, related fluorescent dyes may cause slight skin and eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye Protection | Tightly sealed safety glasses or chemical safety goggles.[1] |
| Hand Protection | Tested protective gloves (e.g., Nitrile) conforming to DIN EN 374 standards.[1] |
| Body Protection | A standard laboratory coat is required. For extensive handling, consider additional protective clothing to prevent skin contact.[1] |
| Respiratory | Not generally required under normal, well-ventilated conditions.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and maintain the integrity of the compound.
1. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Allow the vial of this compound to equilibrate to room temperature before opening.[2]
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the designated work area.[1]
-
Fluorescent dyes are light-sensitive; protect the compound from light by using amber vials or wrapping containers in foil.[3]
2. Storage:
-
Store this compound in a tightly closed container in a cool, well-ventilated place.[1]
-
For long-term storage, it is recommended to store at -20°C or -80°C and to aliquot the compound to avoid repeated freeze-thaw cycles.[3][4][5]
-
Keep away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[1]
Emergency Procedures
In the event of accidental exposure or spillage, follow these immediate steps:
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately rinse with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of water and soap.[1] If skin irritation occurs, consult a physician. |
| Ingestion | Rinse mouth immediately and drink plenty of water.[1] Seek medical advice. |
| Inhalation | Move the individual to fresh air. If problems persist, seek medical attention.[1] |
| Small Spill | Absorb the spill with an inert material (e.g., sand, diatomaceous earth).[1] Collect the material into a suitable, labeled container for disposal. Clean the contaminated area thoroughly with water. |
| Large Spill | Evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill. Follow the same clean-up procedure as for a small spill. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and impervious container.[6]
-
Do not mix with other chemical wastes unless compatibility is confirmed.[6]
-
Chemically contaminated solid waste, such as gloves and paper towels, should be collected in a designated, lined container.[7]
-
-
Disposal Route:
Caption: Workflow for the safe handling of this compound.
References
- 1. ptglab.com [ptglab.com]
- 2. ulab360.com [ulab360.com]
- 3. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 4. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 5. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 6. Biological/Chemical Waste Management | NSTA [nsta.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
